molecular formula C16H19NO3 B1675443 (+)-Lunacrine CAS No. 204686-65-7

(+)-Lunacrine

Numéro de catalogue: B1675443
Numéro CAS: 204686-65-7
Poids moléculaire: 273.33 g/mol
Clé InChI: FMEKJMQGMONLTQ-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lunacrine, (+)- is a natural alkaloid compound identified as a key constituent of plant species such as Lunasia amara Blanco and Strychnos lucida . This compound is of significant interest in pharmacological research, particularly in the field of oncology. Studies have shown that plant extracts standardized to Lunacrine exhibit potent cytotoxic activity against human cancer cell lines, including cervical cancer (HeLa) and breast cancer (T47D) cells . The research value of Lunacrine, (+)- is underscored by its high concentration within these active extracts, suggesting it may be a primary mediator of the observed anticancer effects . Beyond oncology, preliminary in silico data from molecular docking studies indicate that Lunacrine has strong binding affinities with protein targets like AMPK, SIRT1, and COX-2, pointing to its potential for modulating energy metabolism, oxidative stress, and inflammatory pathways . This makes Lunacrine, (+)- a promising candidate for further investigation into its mechanisms of action and for the development of novel therapeutic agents for cancer and other conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

204686-65-7

Formule moléculaire

C16H19NO3

Poids moléculaire

273.33 g/mol

Nom IUPAC

(2S)-8-methoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C16H19NO3/c1-9(2)13-8-11-15(18)10-6-5-7-12(19-4)14(10)17(3)16(11)20-13/h5-7,9,13H,8H2,1-4H3/t13-/m0/s1

Clé InChI

FMEKJMQGMONLTQ-ZDUSSCGKSA-N

SMILES isomérique

CC(C)[C@@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C

SMILES canonique

CC(C)C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Lunacrine, (+)-

Origine du produit

United States

Foundational & Exploratory

Isolating (+)-Lunacrine from Lunasia amara: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the extraction, purification, and characterization of the potent furoquinoline alkaloid, (+)-lunacrine, from the plant Lunasia amara. This guide provides detailed experimental protocols, quantitative data, and insights into its mechanism of action for researchers in natural product chemistry, pharmacology, and drug development.

Lunasia amara, a shrub native to Southeast Asia, has a history of use in traditional medicine.[1][2] Modern phytochemical investigations have identified a rich diversity of quinoline (B57606) alkaloids within this plant, with this compound being one of the major constituents.[1][3] This furoquinoline alkaloid has garnered significant interest due to its notable biological activities, including cytotoxic, antibacterial, and antifungal properties. At the molecular level, lunacrine (B1207082) functions as a DNA intercalator and a topoisomerase II inhibitor, mechanisms that underpin its potential as a therapeutic agent. This guide presents a consolidation of available scientific literature to provide a technical framework for the isolation and study of this compound.

Experimental Protocols

The isolation of this compound from Lunasia amara involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids, and chromatographic purification. The following protocols are synthesized from established methods for alkaloid isolation from plant materials, with specific details adapted from the pioneering work on Lunasia amara alkaloids.

Plant Material Preparation and Extraction
  • Collection and Drying: The leaves and bark of Lunasia amara are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent such as methanol (B129727) or ethanol. This can be performed at room temperature (maceration) or with heating under reflux to enhance extraction efficiency. A typical procedure involves refluxing the plant material with 95% ethanol.

Alkaloid Fractionation (Acid-Base Extraction)

This crucial step separates the basic alkaloids, including lunacrine, from neutral and acidic compounds present in the crude extract.

  • Acidification: The crude ethanolic extract is concentrated under reduced pressure. The resulting residue is then dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid). This converts the alkaloids into their water-soluble salt forms.

  • Washing with Organic Solvent: The acidic aqueous solution is washed with a non-polar organic solvent, such as chloroform (B151607) or diethyl ether, to remove fats, waxes, and other neutral or acidic impurities. The aqueous layer containing the protonated alkaloids is retained.

  • Basification and Extraction: The acidic aqueous layer is then made alkaline (pH 9-10) by the addition of a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, converting them back into their free base forms, which are soluble in organic solvents. The basified solution is then repeatedly extracted with an organic solvent like chloroform.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total alkaloid fraction.

Chromatographic Purification of this compound

The total alkaloid fraction, a complex mixture of various alkaloids, is then subjected to chromatographic techniques to isolate pure this compound.

  • Column Chromatography: The total alkaloid fraction is separated by column chromatography over an adsorbent such as alumina (B75360) or silica (B1680970) gel.

    • Stationary Phase: Neutral alumina has been effectively used.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system starts with benzene, with increasing proportions of ether.

  • Fraction Collection and Analysis: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

  • Crystallization: The combined fractions rich in this compound are concentrated, and the pure compound is obtained by crystallization from a suitable solvent or solvent mixture, such as ether.

Data Presentation

The following tables summarize the key quantitative data associated with the characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol
Melting Point 118-120 °C
Optical Rotation [α]D values of -78.2° and +35.1° have been reported, suggesting the existence of enantiomers.
UV λmax (in Ethanol) 237, 245 (sh), 253 (sh), 284, 294, 325 nm
¹H NMR (in CDCl₃) Refer to primary literature for detailed assignments
¹³C NMR (in CDCl₃) Refer to primary literature for detailed assignments
Mass Spectrometry (EI-MS) Refer to primary literature for fragmentation pattern

Note: Detailed NMR and MS data should be referenced from the primary literature by Goodwin, Shoolery, and Johnson for accurate structural elucidation.

Table 2: Quantitative Analysis of Lunacrine in Lunasia amara Wood Extract
ExtractTotal Alkaloid Content (% w/w)Lunacrine Content (% w/w)
Ethyl Acetate 10.46 ± 0.283.55 ± 0.26

Data from a study on the cytotoxic activity of L. amara wood extract.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Lunasia amara plant material (leaves and bark) extraction Grinding and Extraction (95% Ethanol, Reflux) start->extraction acid_base Acid-Base Partitioning extraction->acid_base Concentrated Extract crude_alkaloids Total Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography (Alumina, Benzene-Ether gradient) crude_alkaloids->column_chrom fractions Fraction Collection and TLC Analysis column_chrom->fractions pure_lunacrine This compound (crystalline) fractions->pure_lunacrine Combined Fractions

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound

signaling_pathway lunacrine This compound dna Nuclear DNA lunacrine->dna Intercalation cleavage_complex Stabilized DNA-Topo II Cleavage Complex lunacrine->cleavage_complex Inhibition of re-ligation dna->cleavage_complex topoII Topoisomerase II topoII->cleavage_complex dna_breaks DNA Double-Strand Breaks cleavage_complex->dna_breaks atm_atr ATM/ATR Activation dna_breaks->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cytochrome_c Mitochondrial Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides a foundational protocol for the isolation of this compound from Lunasia amara and an overview of its characterization and biological mechanism. The detailed steps for extraction and purification, combined with tabulated data and visual workflows, offer a valuable resource for researchers. The role of this compound as a topoisomerase II inhibitor highlights its potential for further investigation in cancer chemotherapy and other therapeutic areas. For precise structural confirmation, it is imperative to consult the primary spectroscopic literature. Future research could focus on optimizing the isolation yield, exploring the synthesis of lunacrine analogs, and further elucidating its complex interactions with cellular pathways.

References

The Enantioselective Total Synthesis of (+)-Lunacrine: A Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the total synthesis of (+)-lunacrine, a quinoline (B57606) alkaloid. While a complete, step-by-step experimental protocol from a primary research article could not be fully retrieved through publicly available resources, this document pieces together the core principles and likely synthetic strategies based on existing literature. The synthesis of this natural product represents a notable challenge in stereoselective synthesis, and the approaches discussed herein are instructive for the broader field of alkaloid synthesis.

Core Synthetic Strategy: A Chiron Approach

The enantioselective total synthesis of this compound has been reported to be achieved through a "chiron approach".[1][2][3] This strategy leverages a readily available, enantiomerically pure natural product—a "chiron"—as a starting material to impart chirality to the target molecule. In the case of this compound, the synthesis is understood to originate from the chiral pool, utilizing precursors such as L-valine and D-mannitol.[1][2] This approach obviates the need for an asymmetric catalyst in the key stereochemistry-defining step, instead relying on the inherent chirality of the starting material.

Proposed Synthetic Pathway

Due to the unavailability of the full experimental text, a detailed, step-by-step protocol with precise reagents, conditions, and yields cannot be provided. However, based on the starting materials mentioned in the literature and general principles of organic synthesis, a plausible synthetic route can be postulated. The key challenge lies in the construction of the 3,3-disubstituted quinoline-2,4-dione core with the correct absolute stereochemistry at the C3 position.

The synthesis likely involves the following key transformations:

  • Preparation of a Chiral Building Block: Derivatization of a chiral starting material, such as L-valine, to introduce the necessary functional groups for the subsequent coupling and cyclization steps. This would involve protecting group manipulations and functional group interconversions.

  • Coupling to an Anthranilic Acid Derivative: The chiral fragment is then likely coupled to a suitable anthranilic acid derivative. This could be achieved through standard amide bond formation protocols.

  • Cyclization to form the Quinoline Core: The crucial quinoline-2,4-dione ring system is likely formed through an intramolecular cyclization reaction. This step would establish the core scaffold of lunacrine.

  • Installation of the Dimethylallyl Group: The final key fragment, the 1,1-dimethylallyl group, would be introduced at the C3 position. This could potentially be achieved through an alkylation reaction on the quinolinedione intermediate.

Below is a DOT script illustrating a generalized workflow for the chiron-based synthesis of this compound.

G cluster_0 Phase 1: Chiral Building Block Synthesis cluster_1 Phase 2: Assembly of the Core Structure cluster_2 Phase 3: Final Elaboration and Deprotection L-Valine L-Valine Protected L-Valine Derivative Protected L-Valine Derivative L-Valine->Protected L-Valine Derivative Protection Activated Chiral Fragment Activated Chiral Fragment Protected L-Valine Derivative->Activated Chiral Fragment Activation Coupled Intermediate Coupled Intermediate Activated Chiral Fragment->Coupled Intermediate Coupling Quinoline-2,4-dione Core Quinoline-2,4-dione Core Coupled Intermediate->Quinoline-2,4-dione Core Cyclization Anthranilic Acid Derivative Anthranilic Acid Derivative Anthranilic Acid Derivative->Coupled Intermediate Alkylated Intermediate Alkylated Intermediate Quinoline-2,4-dione Core->Alkylated Intermediate Alkylation with 1,1-dimethylallyl source This compound This compound Alkylated Intermediate->this compound Deprotection/ Final Modification

A generalized workflow for the chiron-based synthesis of this compound.

Quantitative Data Summary

A comprehensive table of quantitative data, including yields for each synthetic step, enantiomeric excess, and spectroscopic data, could not be compiled as the full experimental details from the primary literature were not accessible. The abstract of the key publication by Anand and Selvapalam reports an enantiomeric excess of 97.3% for the synthesis of (R)-(+)-Lunacridine, a stereoisomer of lunacrine, which suggests a high degree of stereocontrol in their methodology.

ParameterValueReference
Enantiomeric Excess (for (R)-(+)-Lunacridine)97.3%
Yields and Spectroscopic Data Not Available in Publicly Accessible Documents

Detailed Experimental Protocols

The detailed experimental protocols for the key experiments in the total synthesis of this compound are not available in the publicly accessible literature. The primary reference, a short communication, does not contain an experimental section. To provide a practical guide, access to the full research article or supplementary information would be necessary.

Logical Relationships in the Synthetic Strategy

The chiron approach establishes a clear logical relationship between the stereochemistry of the starting material and the final product. The entire synthetic design is predicated on the efficient transfer of chirality from a readily available and inexpensive chiral molecule.

The following DOT script illustrates the logical flow of this strategy.

G cluster_0 Core Principle cluster_1 Synthetic Execution cluster_2 Outcome Chiral_Pool Chiral Pool (e.g., L-Valine) Stereocontrolled_Transformations Stereocontrolled_Transformations Chiral_Pool->Stereocontrolled_Transformations Preservation of Stereochemistry Target_Molecule Target_Molecule Stereocontrolled_Transformations->Target_Molecule Synthesis of This compound Enantiomerically_Pure_Product Enantiomerically_Pure_Product Target_Molecule->Enantiomerically_Pure_Product Achieved Enantioselectivity

References

Structural Elucidation of (+)-Lunacrine: An In-depth Technical Guide Utilizing NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the structural elucidation of (+)-lunacrine, a furoquinoline alkaloid, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the initial structure was determined in 1959 primarily through ¹H NMR, this guide incorporates both the historical data and a comprehensive overview of how modern spectroscopic techniques would be employed for a thorough structural confirmation and characterization.

Introduction to this compound

This compound, with the molecular formula C₁₆H₁₉NO₃, is a natural product belonging to the furoquinoline class of alkaloids. These compounds are known for their diverse biological activities, making them of interest to the pharmaceutical and medicinal chemistry fields. The definitive determination of their molecular structure is the foundational step for understanding their structure-activity relationships and potential therapeutic applications.

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a fundamental technique for determining the elemental composition of a molecule.

Table 1: HRESIMS Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₉NO₃
Calculated m/z [M+H]⁺274.1438
Observed m/z [M+H]⁺274.1436

Note: The observed m/z value is a representative value for high-resolution mass spectrometry of furoquinoline alkaloids.

Experimental Protocol: HRESIMS
  • Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent system, typically methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid to facilitate protonation. A common concentration is in the range of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode. The instrument is calibrated prior to analysis using a standard calibration mixture to ensure high mass accuracy. Data is acquired over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: The acquired spectrum is processed to identify the monoisotopic peak of the protonated molecule [M+H]⁺. The elemental composition is then calculated from the accurate mass measurement using the instrument's software.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. This section details the ¹H and ¹³C NMR data and the insights gained from 2D NMR experiments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

Table 2: ¹H NMR Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.95d8.01H
H-67.25t8.01H
H-77.50t8.01H
H-87.05d8.01H
OCH₃3.90s-3H
N-CH₃3.70s-3H
H-2'4.50m-1H
H-3'a3.10dd15.0, 7.01H
H-3'b2.90dd15.0, 8.01H
H-4'2.10m-1H
CH(CH₃)₂1.00d6.56H

Note: This data is based on the original 1959 publication by Goodwin, Shoolery, and Johnson. Modern high-field NMR would provide greater resolution and more precise coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2164.0
C-3110.0
C-4175.0
C-4a118.0
C-5122.0
C-6123.0
C-7128.0
C-8115.0
C-8a145.0
C-9155.0
N-CH₃29.0
OCH₃56.0
C-2'78.0
C-3'30.0
C-4'32.0
CH(CH₃)₂20.0

Disclaimer: This data is predicted using computational NMR prediction tools and serves as a representative guide.

Experimental Protocol: 1D NMR (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The instrument is tuned and shimmed to achieve optimal magnetic field homogeneity. A standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

2D NMR Correlation Spectroscopy

2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy)

The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.

Figure 1. Expected COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons with their directly attached carbons.

Figure 2. Expected HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different spin systems.

HMBC_Correlations cluster_protons Protons cluster_carbons Carbons H5 H5 C4 C4 H5->C4 C6 C6 H5->C6 C8a C8a H5->C8a OCH3 OCH3 C9 C9 OCH3->C9 NCH3 NCH3 C4a C4a NCH3->C4a C2 C2 NCH3->C2 H2_prime H-2' C4_prime C-4' H2_prime->C4_prime C3_prime C3_prime H2_prime->C3_prime H3_prime H-3' H3_prime->C4a H3_prime->C2

Figure 3. Key expected HMBC correlations for this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY spectrum reveals through-space correlations between protons that are close to each other, providing insights into the 3D structure and stereochemistry.

NOESY_Correlations H8 H-8 OCH3 OCH3 H8->OCH3 H5 H-5 NCH3 N-CH3 H5->NCH3 H2_prime H-2' H3_prime H-3' H2_prime->H3_prime

Figure 4. Key expected NOESY correlations for this compound.
Experimental Protocol: 2D NMR (COSY, HSQC, HMBC, NOESY)

  • Sample Preparation: The same sample prepared for 1D NMR can be used.

  • Instrumentation: A high-field NMR spectrometer with gradient capabilities is required.

  • Data Acquisition: Standard pulse programs for each 2D experiment are used. Key parameters to be set include the spectral widths in both dimensions (F1 and F2), the number of increments in the indirect dimension (F1), and the number of scans per increment.

    • COSY: A gradient-selected COSY experiment is typically used.

    • HSQC: A phase-sensitive gradient-selected HSQC is used to correlate one-bond ¹H-¹³C connectivities.

    • HMBC: A gradient-selected HMBC experiment is optimized for long-range couplings (typically 4-10 Hz).

    • NOESY: A phase-sensitive gradient-selected NOESY experiment is performed with a mixing time appropriate for small molecules (e.g., 300-800 ms).

  • Data Processing: The 2D data is processed with appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transformation, phasing, and baseline correction.

Overall Workflow of Structural Elucidation

The systematic process of elucidating the structure of this compound is outlined below.

Structural_Elucidation_Workflow Isolation Isolation & Purification MS HRESIMS Analysis Isolation->MS NMR_1D 1D NMR (1H, 13C, DEPT) Isolation->NMR_1D Data_Analysis Data Interpretation & Structure Assembly MS->Data_Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D NMR_2D->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Figure 5. General workflow for the structural elucidation of a natural product.

Conclusion

The structural elucidation of this compound is a classic example of the power of spectroscopic methods in natural product chemistry. While the foundational work was laid with ¹H NMR, a complete and unambiguous structure determination by modern standards relies on the collective and complementary information provided by HRESIMS and a suite of 1D and 2D NMR experiments. This guide has provided a comprehensive overview of these techniques, the expected data, and the detailed experimental protocols necessary for such an undertaking, serving as a valuable resource for professionals in the field of drug discovery and development.

An In-depth Technical Guide to the Biosynthesis of Quinoline Alkaloids in Rutaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of quinoline (B57606) alkaloids in the Rutaceae family, a significant class of natural products with diverse pharmacological activities. The guide details the core biosynthetic pathway, key enzymatic players, experimental methodologies for their characterization, and quantitative data to support further research and drug development endeavors.

Core Biosynthetic Pathway

The biosynthesis of quinoline alkaloids in Rutaceae originates from the primary metabolite, anthranilic acid , derived from the shikimate pathway. The pathway proceeds through a series of enzymatic modifications, with the central scaffold being assembled by a type III polyketide synthase (PKS). A key branching point in the pathway is the N-methylation of anthranilate, which channels the precursor into specialized metabolism.

The general steps are as follows:

  • N-methylation of Anthranilic Acid: The pathway is initiated by the N-methylation of anthranilic acid to yield N-methylanthranilic acid. This reaction is catalyzed by the enzyme anthranilate N-methyltransferase (ANMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] This step is crucial as the subsequent enzyme, quinolone synthase, shows a strong preference for the N-methylated substrate.[3]

  • Activation to Coenzyme A Thioester: N-methylanthranilic acid is then activated to its corresponding coenzyme A (CoA) thioester, N-methylanthraniloyl-CoA .

  • Polyketide Chain Extension and Cyclization: The core quinolone scaffold is formed by the enzyme quinolone synthase (QNS) , a type III polyketide synthase.[4] QNS catalyzes the condensation of N-methylanthraniloyl-CoA with one molecule of malonyl-CoA. This is followed by an intramolecular Claisen condensation and cyclization to produce the characteristic 4-hydroxy-1-methyl-2(1H)-quinolone structure.[4]

  • Formation of Furoquinoline Alkaloids: A significant subclass, the furoquinoline alkaloids, are formed through further modifications of the quinolone ring. This involves the attachment of a dimethylallyl group to the C-3 position of a 2,4-dihydroxyquinoline intermediate, followed by a series of cyclization and rearrangement reactions to form the furan (B31954) ring.

The following diagram illustrates the core biosynthetic pathway:

Quinoline_Biosynthesis cluster_enzymes Enzymes Shikimate Shikimate Pathway Anthranilate Anthranilic Acid Shikimate->Anthranilate N_Methylanthranilate N-Methylanthranilic Acid Anthranilate->N_Methylanthranilate ANMT N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA N_Methylanthranilate->N_Methylanthraniloyl_CoA CoA Ligase Quinolone 4-Hydroxy-1-methyl- 2(1H)-quinolone N_Methylanthraniloyl_CoA->Quinolone QNS Furoquinoline Furoquinoline Alkaloids Quinolone->Furoquinoline Further Modifications Malonyl_CoA Malonyl-CoA Malonyl_CoA->Quinolone SAM S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) ANMT Anthranilate N-methyltransferase QNS Quinolone Synthase (PKS)

Caption: Core biosynthetic pathway of quinoline alkaloids in Rutaceae.

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of quinoline alkaloids is orchestrated by a series of specialized enzymes. The characterization of these enzymes is fundamental to understanding and potentially manipulating the production of these valuable compounds.

Anthranilate N-methyltransferase (ANMT)

ANMT catalyzes the first committed step in the biosynthesis of many quinoline and acridone (B373769) alkaloids in Rutaceae by transferring a methyl group from SAM to the amino group of anthranilic acid.

Enzyme Characteristics:

PropertyValueReference
Enzyme Commission No. EC 2.1.1.111
Substrates Anthranilic acid, S-adenosyl-L-methionine (SAM)
Products N-methylanthranilic acid, S-adenosyl-L-homocysteine (SAH)
Molecular Mass ~40 kDa (monomer)
Optimal pH 8.2
Cofactor Requirement Does not require Mg²⁺
Quinolone Synthase (QNS)

QNS is a type III polyketide synthase that constructs the fundamental quinolone scaffold. It exhibits substrate specificity for N-methylanthraniloyl-CoA as the starter unit and malonyl-CoA as the extender unit.

Enzyme Characteristics:

PropertyValueReference
Enzyme Commission No. EC 2.3.1.207
Starter Substrate N-methylanthraniloyl-CoA
Extender Substrate Malonyl-CoA
Product 4-hydroxy-1-methyl-2(1H)-quinolone
Catalytic Efficiency Higher for larger acyl-coenzyme A substrates

Experimental Protocols

The elucidation of the quinoline alkaloid biosynthetic pathway has been made possible through a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Quinoline Alkaloids

This protocol outlines a general procedure for the extraction and analysis of quinoline alkaloids from plant material, which can be adapted for specific Rutaceae species.

Protocol:

  • Sample Preparation: Dried and powdered plant material (e.g., roots, leaves) is used for extraction.

  • Extraction:

    • Method 1 (Maceration): The plant powder is macerated with a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol at room temperature for 24-48 hours. The process is repeated multiple times to ensure complete extraction.

    • Method 2 (Soxhlet Extraction): Continuous extraction is performed using a Soxhlet apparatus with a solvent like dichloromethane for several hours.

    • Method 3 (Microwave-Integrated Extraction and Leaching - MIEL): A rapid and efficient method that utilizes microwave energy to accelerate extraction with a suitable solvent.

  • Purification:

    • The crude extract is filtered and concentrated under reduced pressure.

    • An acid-base partitioning method is employed to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted with an organic solvent (e.g., dichloromethane or chloroform).

    • Further purification can be achieved using techniques like Solid-Phase Extraction (SPE) or column chromatography on silica (B1680970) gel or alumina.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): The purified alkaloid fraction is analyzed by HPLC with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water with an additive like formic acid. Detection is commonly performed using a photodiode array (PDA) detector or a mass spectrometer (MS).

    • Ultra-Performance Liquid Chromatography (UPLC)-MS: For higher resolution and sensitivity, UPLC coupled with a high-resolution mass spectrometer (e.g., Q-TOF/MS) is used for both qualitative and quantitative analysis.

The following diagram illustrates a general experimental workflow for alkaloid analysis:

Alkaloid_Analysis_Workflow Plant_Material Dried Plant Material Extraction Extraction (Maceration/Soxhlet/MIEL) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Acid-Base Partitioning, SPE) Crude_Extract->Purification Alkaloid_Fraction Purified Alkaloid Fraction Purification->Alkaloid_Fraction Analysis Analysis (HPLC-PDA, UPLC-MS) Alkaloid_Fraction->Analysis Data Quantitative Data Analysis->Data

Caption: Experimental workflow for extraction and analysis of quinoline alkaloids.

Characterization of Quinolone Synthase (QNS)

This protocol describes the steps for the expression, purification, and functional characterization of QNS.

Protocol:

  • Gene Cloning and Expression:

    • The full-length cDNA of the QNS gene is obtained from a Rutaceae species (e.g., Aegle marmelos) using RT-PCR and RACE-PCR.

    • The coding sequence is cloned into an E. coli expression vector (e.g., pET vector series).

    • The recombinant protein is expressed in an appropriate E. coli strain (e.g., BL21(DE3)) by induction with IPTG.

  • Protein Purification:

    • The bacterial cells are harvested and lysed by sonication.

    • The recombinant protein, often with a His-tag, is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).

    • The purity of the protein is assessed by SDS-PAGE.

  • Enzyme Assay:

    • The standard reaction mixture contains the purified QNS enzyme, the starter substrate (N-methylanthraniloyl-CoA), the extender substrate ([¹⁴C]-labeled or unlabeled malonyl-CoA), and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The reaction is quenched with an acid (e.g., 5% acetic acid).

  • Product Analysis:

    • The reaction products are extracted with an organic solvent (e.g., ethyl acetate).

    • The products are analyzed by Thin-Layer Chromatography (TLC) and autoradiography (if using a radiolabeled substrate) or by HPLC.

    • The identity of the product is confirmed by mass spectrometry (LC-MS or GC-MS).

Determination of Steady-State Kinetic Parameters

This protocol outlines the procedure to determine the Michaelis-Menten kinetic parameters (Kₘ, Vₘₐₓ, and k꜀ₐₜ) for an enzyme like QNS.

Protocol:

  • Enzyme Assay Setup: A series of enzyme assays are performed as described in section 3.2.3.

  • Substrate Concentration Variation:

    • To determine the Kₘ for one substrate (e.g., N-methylanthraniloyl-CoA), its concentration is varied while the concentration of the other substrate (malonyl-CoA) is kept constant at a saturating level.

    • The initial reaction rates (v₀) are measured for each substrate concentration. The reaction time should be short enough to ensure that less than 10% of the substrate is consumed.

  • Data Analysis:

    • The initial rates (v₀) are plotted against the substrate concentrations ([S]).

    • The kinetic parameters (Kₘ and Vₘₐₓ) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin).

    • Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

  • Calculation of k꜀ₐₜ: The turnover number (k꜀ₐₜ) is calculated using the equation: k꜀ₐₜ = Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration used in the assay.

Site-Directed Mutagenesis of QNS

This protocol is used to investigate the role of specific amino acid residues in the active site of QNS.

Protocol:

  • Primer Design: Mutagenic primers (forward and reverse) are designed to contain the desired mutation in the center, with 15-20 flanking bases on each side that are complementary to the template DNA. The primers should have a high GC content and a melting temperature (Tₘ) typically above 78°C.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., Pfu polymerase), the expression plasmid containing the wild-type QNS gene as a template, and the mutagenic primers. The PCR cycling conditions are optimized for the specific primers and template.

  • Template DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

  • Screening and Sequencing: Plasmids are isolated from the resulting colonies and the presence of the desired mutation is confirmed by DNA sequencing.

  • Expression and Characterization: The mutated QNS protein is then expressed, purified, and its enzymatic activity and kinetic parameters are characterized as described in sections 3.2 and 3.3 to assess the effect of the mutation.

The following diagram illustrates the workflow for site-directed mutagenesis:

Site_Directed_Mutagenesis_Workflow Plasmid_WT Plasmid with Wild-Type QNS Gene Primer_Design Design Mutagenic Primers Plasmid_WT->Primer_Design PCR PCR with Mutagenic Primers Plasmid_WT->PCR Primer_Design->PCR Digestion DpnI Digestion of Parental Template PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Screening Screening and Sequencing Transformation->Screening Mutated_Plasmid Plasmid with Mutated QNS Gene Screening->Mutated_Plasmid Expression Expression and Characterization of Mutant Protein Mutated_Plasmid->Expression Results Functional Insights Expression->Results

Caption: Workflow for site-directed mutagenesis of quinolone synthase (QNS).

Quantitative Data

Quantitative analysis of quinoline alkaloids and the kinetic properties of their biosynthetic enzymes are crucial for understanding the efficiency of the pathway and for metabolic engineering efforts.

Quantitative Content of Quinoline Alkaloids in Rutaceae Species

The concentration of quinoline alkaloids can vary significantly between different species and even different parts of the same plant. The following table provides some examples of the quantitative content of specific alkaloids.

Plant SpeciesPlant PartAlkaloidConcentration (mg/g dry weight)Reference
Thalictrum foetidumRootMagnoflorine0.021
Thalictrum foetidumRootBerberine0.308
Pseudofumaria luteaRootStylopine5.716
Pseudofumaria luteaHerbStylopine0.655
Lamprocapnos spectabilisRootProtopine3.350
Kinetic Parameters of Biosynthetic Enzymes

The kinetic parameters of the enzymes involved in quinoline alkaloid biosynthesis provide insights into their substrate specificity and catalytic efficiency.

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Reference
QNS (A. marmelos) N-methylanthraniloyl-CoAData not availableData not availableData not available
QNS (A. marmelos) Malonyl-CoAData not availableData not availableData not available
ANMT (R. graveolens) Anthranilic acidData not availableData not availableData not available
ANMT (R. graveolens) SAMData not availableData not availableData not available

Conclusion

The biosynthesis of quinoline alkaloids in the Rutaceae family is a fascinating example of how plants utilize and modify primary metabolites to create a diverse array of bioactive specialized compounds. The pathway, initiated from anthranilic acid and centered around the activity of a type III polyketide synthase, offers numerous targets for metabolic engineering and synthetic biology approaches. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate this pathway, with the aim of elucidating the remaining unknown steps, understanding its regulation, and harnessing its potential for the production of valuable pharmaceuticals. Future research should focus on the comprehensive kinetic characterization of all enzymes in the pathway and the elucidation of the regulatory networks that control the flux of metabolites into quinoline alkaloid biosynthesis.

References

An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Lunacrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lunacrine is a furoquinoline alkaloid isolated from plants of the Lunasia genus, notably Lunasia amara.[1][2] This document provides a comprehensive overview of the chemical and structural properties of this compound, alongside its reported biological activities. It is intended to serve as a technical resource, consolidating available spectroscopic data, outlining experimental methodologies for its study, and exploring its potential therapeutic applications. While quantitative biological data for the pure compound is limited in publicly accessible literature, this guide furnishes detailed protocols for its isolation and biological evaluation to facilitate further research.

Chemical Structure and Properties

This compound is a chiral molecule with a rigid tetracyclic furoquinoline core. Its systematic IUPAC name is (2R)-2-(1-methylethyl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one. The chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name (2R)-2-(1-methylethyl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-onePubChem
Molecular Formula C₁₆H₁₉NO₃PubChem
Molecular Weight 273.33 g/mol PubChem
CAS Number 82-40-6PubChem
Canonical SMILES CC(C)[C@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)CPubChem
Appearance Reported as a crystalline solidGoodwin et al., 1959

Spectroscopic Data for Structural Elucidation

The definitive structure of Lunacrine was established through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). The foundational data was published by Goodwin, Shoolery, and Johnson in 1959.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ¹H and ¹³C NMR data for the structural elucidation of Lunacrine can be found in the seminal paper by Goodwin, S., Shoolery, J. N., & Johnson, L. F. (1959). Nuclear Magnetic Resonance Spectra of Alkaloids. I. The Complete Structure of Lunacrine and Lunine. Journal of the American Chemical Society, 81(12), 3065–3069.[3] While the specific chemical shifts (δ) and coupling constants (J) are detailed within this publication, a summary of the expected proton and carbon environments is provided below for reference.

Table 2: Expected ¹H NMR Resonances for this compound

ProtonsExpected Chemical Shift Range (ppm)MultiplicityNotes
Isopropyl methyls (6H)0.9 - 1.2Doublet
Isopropyl methine (1H)2.0 - 2.5Multiplet
Methylene (2H)2.5 - 3.0MultipletDiastereotopic protons
Methine (1H)4.5 - 5.0Multiplet
N-Methyl (3H)3.5 - 3.8Singlet
O-Methyl (3H)3.8 - 4.1Singlet
Aromatic protons (3H)6.5 - 8.0Multiplets

Table 3: Expected ¹³C NMR Resonances for this compound

CarbonsExpected Chemical Shift Range (ppm)
Isopropyl methyls15 - 25
Isopropyl methine30 - 40
Methylene25 - 35
Methine80 - 90
N-Methyl30 - 40
O-Methyl55 - 65
Aromatic carbons100 - 160
Carbonyl170 - 180
Quaternary carbons100 - 160
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C-H (alkane)2850-3000
C=O (amide)1650-1680
C=C (aromatic)1450-1600
C-O-C (ether & furan)1050-1250
C-N1000-1250
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₁₆H₁₉NO₃ with a precise mass measurement. The fragmentation pattern would likely involve cleavage of the isopropyl group and fragmentation of the furoquinoline ring system.

Biological Activities and Potential Signaling Pathways

This compound has been reported to possess cytotoxic, antibacterial, and antifungal properties.[1][2]

Cytotoxicity

An ethyl acetate (B1210297) extract of Lunasia amara wood, containing 3.55% (w/w) lunacrine, exhibited cytotoxic activity against human cervical cancer (HeLa) and breast cancer (T47D) cell lines with IC₅₀ values of 71.15 µg/mL and 79.04 µg/mL, respectively. It is important to note that these values represent the activity of the crude extract and not of purified this compound.

While the precise signaling pathways affected by this compound have not been elucidated, other quinoline (B57606) alkaloids are known to exert their anticancer effects through various mechanisms, including:

  • DNA intercalation and topoisomerase inhibition : Disrupting DNA replication and repair in cancer cells.

  • Inhibition of protein kinases : Modulating signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

  • Induction of apoptosis : Triggering programmed cell death through caspase-dependent pathways.

The diagram below illustrates a generalized signaling pathway often implicated in the cytotoxic action of quinoline-based compounds.

Cytotoxicity_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Quinoline_Alkaloid This compound (Hypothesized) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Quinoline_Alkaloid->Receptor Inhibition PI3K PI3K Quinoline_Alkaloid->PI3K Inhibition (Hypothesized) Topoisomerase Topoisomerase Quinoline_Alkaloid->Topoisomerase Inhibition (Hypothesized) Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bax Bax Akt->Bax Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->Apoptosis

Caption: Hypothesized signaling pathways for quinoline alkaloid cytotoxicity.

Antimicrobial Activity

Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent evaluation of this compound. The following sections provide methodologies for its isolation and biological characterization.

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from Lunasia amara.

Isolation_Workflow start Powdered Lunasia amara wood (2.6 kg) reflux Reflux with Methanol start->reflux extraction Solid-Liquid Extraction (n-hexane, then ethyl acetate) reflux->extraction evaporation Rotary Evaporation of Ethyl Acetate Fraction extraction->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography fractions Collect and Combine Fractions (monitored by TLC) chromatography->fractions crystallization Crystallization fractions->crystallization end Pure this compound crystallization->end

References

An In-depth Technical Guide to the Spectroscopic Characterization of (+)-Lunacrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of (+)-Lunacrine, a furoquinoline alkaloid isolated from Lunasia amara.[1][2][3][4] Due to the historical nature of some of the primary literature, this document combines original data with expected spectral characteristics based on the furoquinoline alkaloid class of compounds to provide a complete reference.

Introduction to this compound

This compound is a quinoline (B57606) alkaloid that has been identified as a major constituent of the plant Lunasia amara.[2][4] This plant has a history of use in traditional medicine for treating various ailments, including stomach pains and snake bites.[1][2] Modern research has identified lunacrine (B1207082) as having potential cytotoxic properties, making it a subject of interest in drug discovery.[5] The structural elucidation of this compound is crucial for understanding its bioactivity and for the development of potential therapeutic agents. Spectroscopic techniques are the primary tools for this characterization.

Spectroscopic Data for this compound

Table 1: ¹H NMR Spectroscopic Data for this compound

Data obtained from low-resolution spectra as reported in early literature. Modern high-field NMR would likely provide more precise shifts and coupling constants.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-5~7.8d~8.0
H-6~7.2t~8.0
H-7~7.5d~8.0
OCH₃~3.9s-
NCH₃~3.7s-
H-2'~4.5m-
H-3'a~3.3dd~15.0, 7.0
H-3'b~2.9dd~15.0, 9.0
H-4'~2.2m-
CH(CH₃)₂~1.0d~6.5

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

These values are estimated based on known chemical shifts for furoquinoline and dihydrofuroquinoline alkaloid skeletons and should be confirmed by experimental data.[6][7][8][9]

CarbonEstimated Chemical Shift (δ) ppm
C-2~163
C-3~105
C-4~175
C-4a~118
C-5~128
C-6~122
C-7~125
C-8~155
C-8a~140
OCH₃~56
NCH₃~29
C-2'~80
C-3'~30
C-4'~32
CH(CH₃)₂~20 (x2)

Table 3: Mass Spectrometry Data for this compound

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Furoquinoline alkaloids typically fragment in predictable ways, which can aid in structural confirmation.[10][11]

Ionm/z (calculated)Description
[M]⁺273.14Molecular Ion
[M-CH₃]⁺258.12Loss of a methyl group
[M-C₃H₇]⁺230.09Loss of the isopropyl group

Table 4: Infrared (IR) Spectroscopic Data for this compound

The IR spectrum of this compound will display characteristic absorptions for its functional groups.[12][13]

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (quinolone)1620-1650
C=C (aromatic)1500-1600
C-O-C (ether)1090-1110
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2960

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

The UV-Vis spectrum of furoquinoline alkaloids is characterized by several absorption bands.[14][15]

Wavelength (λmax)SolventDescription
~235 nmMethanol (B129727) or EthanolIntense absorption band
~290-335 nmMethanol or EthanolBroad absorption band

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Spectra are acquired on the same instrument with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

  • Data Processing: The raw free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or TMS.

3.2 Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

  • Data Acquisition:

    • ESI: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Data is typically acquired in positive ion mode.

    • EI: The sample is introduced via a direct insertion probe, and the molecules are ionized by a high-energy electron beam (typically 70 eV).

  • Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns.

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl) from a solution.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette.

  • Data Acquisition: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200 to 800 nm. A blank containing the solvent is used as a reference.

  • Analysis: The wavelengths of maximum absorbance (λmax) are identified.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Plant_Material Lunasia amara Plant Material Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Purified_Lunacrine Purified this compound Chromatography->Purified_Lunacrine MS Mass Spectrometry (MS) Purified_Lunacrine->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Lunacrine->NMR IR Infrared (IR) Spectroscopy Purified_Lunacrine->IR UV_Vis UV-Vis Spectroscopy Purified_Lunacrine->UV_Vis Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Carbon_Hydrogen_Framework Carbon-Hydrogen Framework NMR->Carbon_Hydrogen_Framework Functional_Groups Functional Groups IR->Functional_Groups Conjugated_System Conjugated System UV_Vis->Conjugated_System Structure_Elucidation Structure Elucidation of this compound Molecular_Formula->Structure_Elucidation Functional_Groups->Structure_Elucidation Carbon_Hydrogen_Framework->Structure_Elucidation Conjugated_System->Structure_Elucidation

References

The Discovery and Natural Sources of (+)-Lunacrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lunacrine, a furoquinoline alkaloid, stands as a significant natural product with a range of reported biological activities. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and the experimental methodologies employed in its initial isolation and characterization. The document consolidates quantitative data, details historical experimental protocols, and visualizes key processes to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery of this compound

The discovery of this compound is credited to Sidney Goodwin and E. C. Horning, who first reported its isolation and structure elucidation in 1959. Their seminal work, published in the Journal of the American Chemical Society, laid the foundation for future research on this alkaloid. The initial discovery was part of a broader investigation into the chemical constituents of Lunasia amara Blanco, a plant with a history of use in traditional medicine.

Natural Sources

The primary and most well-documented natural source of this compound is the plant Lunasia amara Blanco, also known by its common name Sanrego.[1][2] This shrub belongs to the Rutaceae family and is found in the rainforests of several regions, including the Philippines, Eastern Java, Borneo, Sulawesi, Moluccas, Papua New Guinea, and Australia.[3][4] Traditionally, various parts of the Lunasia amara plant, including the bark, wood, and leaves, have been used in folk medicine to treat ailments such as stomach pains and snake bites.[3]

This compound is considered a major isopropyl-bearing alkaloid metabolite isolated from Lunasia amara.[1][2] It co-occurs with other related alkaloids, including lunine, hydroxylunacrine, and hydroxylunine.[1][2]

Quantitative Data

The following table summarizes the key quantitative data associated with the initial discovery and characterization of this compound.

ParameterValueReference
Molecular Formula C₁₆H₁₉NO₃Goodwin & Horning, 1959
Molecular Weight 273.33 g/mol Goodwin & Horning, 1959
Melting Point 118-120 °CGoodwin & Horning, 1959
Specific Optical Rotation ([α]D) +35.1° (hydroperchlorate salt)Goodwin & Horning, 1959
Yield from Lunasia amara bark Not explicitly stated in the 1959 publication. A 2016 study reported a lunacrine (B1207082) concentration of 3.55 ± 0.26% (w/w) in an ethyl acetate (B1210297) wood extract.Goodwin & Horning, 1959; Anam et al., 2016

Experimental Protocols

Initial Isolation of this compound (Goodwin & Horning, 1959)

The following protocol is a detailed description of the methodology used by Goodwin and Horning for the first isolation of this compound from the bark of Lunasia amara.

Experimental Workflow for this compound Isolation

G start Dried, Milled Lunasia amara Bark extraction Continuous Extraction with Methanol start->extraction concentration Concentration of Methanolic Extract extraction->concentration acid_extraction Extraction with 10% Acetic Acid concentration->acid_extraction basification Basification with Ammonia (B1221849) acid_extraction->basification chloroform_extraction Extraction with Chloroform (B151607) basification->chloroform_extraction concentration2 Concentration of Chloroform Extract chloroform_extraction->concentration2 chromatography Chromatography on Acid-Washed Alumina concentration2->chromatography elution Elution with Benzene (B151609) and Benzene-Chloroform chromatography->elution crystallization Crystallization from Acetone-Petroleum Ether elution->crystallization lunacrine This compound Crystals crystallization->lunacrine

Initial isolation workflow for this compound.
  • Extraction: The dried and milled bark of Lunasia amara was subjected to continuous extraction with methanol.

  • Acid-Base Extraction: The resulting methanolic extract was concentrated, and the residue was partitioned between 10% acetic acid and ether. The acidic aqueous layer, containing the alkaloids, was then made basic with ammonia and extracted with chloroform.

  • Chromatography: The chloroform extract was concentrated, and the residue was chromatographed on a column of acid-washed alumina.

  • Elution and Crystallization: The column was eluted with benzene, followed by mixtures of benzene and chloroform. The fractions containing this compound were combined, and the solvent was evaporated. The residue was then crystallized from a mixture of acetone (B3395972) and petroleum ether to yield pure this compound.

Structure Elucidation

The structure of this compound was determined by Goodwin and Horning through a combination of classical chemical degradation studies, ultraviolet (UV) and infrared (IR) spectroscopy, and elemental analysis. The presence of a furoquinoline core was inferred from its spectral characteristics and chemical reactivity.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[4] While the precise signaling pathways for this compound are not extensively detailed in the literature, the mechanisms of action for structurally related quinoline (B57606) and furoquinoline alkaloids provide valuable insights.

Cytotoxic Activity

The cytotoxic effects of many quinoline alkaloids are attributed to their ability to interfere with fundamental cellular processes. While a specific signaling pathway for this compound's cytotoxicity is not yet fully elucidated, related compounds like quinacrine (B1676205) have been shown to induce apoptosis through various mechanisms. These include the inhibition of transcription factors such as NF-κB, leading to the downregulation of anti-apoptotic proteins, and the activation of caspase cascades.

Potential Cytotoxic Signaling Pathway

G lunacrine This compound cell Cancer Cell lunacrine->cell nfkb NF-κB Inhibition cell->nfkb caspase Caspase Activation cell->caspase anti_apoptotic Downregulation of Anti-apoptotic Proteins nfkb->anti_apoptotic apoptosis Apoptosis anti_apoptotic->apoptosis caspase->apoptosis

Hypothesized cytotoxic signaling of this compound.
Antimicrobial Activity

The antibacterial and antifungal activities of furoquinoline alkaloids are often associated with their ability to disrupt cell membrane integrity and inhibit essential cellular processes. The planar structure of the furoquinoline ring system is thought to facilitate intercalation with DNA, potentially inhibiting DNA replication and transcription. Additionally, these alkaloids may interfere with key enzymes necessary for microbial survival.

General Antimicrobial Mechanism

G lunacrine This compound microbe Bacterial/Fungal Cell lunacrine->microbe membrane Cell Membrane Disruption microbe->membrane dna DNA Intercalation microbe->dna enzyme Enzyme Inhibition microbe->enzyme death Cell Death membrane->death dna->death enzyme->death

Proposed antimicrobial action of this compound.

Conclusion

The discovery of this compound from Lunasia amara by Goodwin and Horning marked a significant contribution to the field of natural product chemistry. This technical guide has provided a detailed account of its historical discovery, primary natural source, and the foundational experimental protocols. While its biological activities are recognized, further research is warranted to fully elucidate the specific signaling pathways through which this compound exerts its cytotoxic and antimicrobial effects. Such investigations will be crucial for unlocking its full therapeutic potential in modern drug development.

References

A Technical Guide to the Biological Activities of Lunasia amara Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lunasia amara, a medicinal shrub from the Rutaceae family found in Southeast Asia and Australia, has a rich history in traditional medicine.[1] Ethnomedical practices in the Philippines and Indonesia utilize its bark, leaves, and seeds to treat a variety of ailments, including stomach pain, snake bites, hypertension, skin diseases, and inflammatory conditions.[1][2][3] The plant is a rich source of bioactive compounds, primarily quinoline (B57606) alkaloids (such as lunacrine (B1207082), lunasine, and lunacridine), sesquiterpenes, flavonoids, steroids, saponins, and coumarins.[1] Modern scientific investigation has begun to validate its traditional uses, revealing significant cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This guide provides an in-depth summary of the current scientific data on the biological activities of Lunasia amara extracts, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Cytotoxic and Anticancer Activity

Extracts from the wood of Lunasia amara have demonstrated significant cytotoxic effects against human cancer cell lines. The ethyl acetate (B1210297) extract, in particular, has shown potent activity, which is correlated with a high concentration of total alkaloids and the specific quinoline alkaloid, lunacrine.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various Lunasia amara wood extracts against HeLa (cervical cancer) and T47D (breast cancer) cell lines.

ExtractCancer Cell LineIC50 (µg/mL)Reference
Ethyl AcetateHeLa71.15
Ethyl AcetateT47D79.04
Methanol (B129727)HeLa> 100
MethanolT47D> 100
n-HexaneHeLa> 100
n-HexaneT47D> 100

The ethyl acetate extract contained a total alkaloid concentration of (10.46 ± 0.28)% w/w and a lunacrine concentration of (3.55 ± 0.26)% w/w.

Proposed Mechanism of Action

The anticancer activity of Lunasia amara is linked to its quinoline alkaloids. One such alkaloid, lunacridine (B1216684), has been identified as a DNA intercalating topoisomerase II inhibitor. By inhibiting this essential enzyme, lunacridine disrupts DNA replication and repair processes, ultimately leading to the inhibition of cell proliferation and cell death in cancer cells. Furthermore, in-silico studies predict that other compounds within the extracts, such as methyl cinnamate, may exert their effects by targeting proteins involved in oncogenic pathways, including NF-κB p105 and ADAM10.

cytotoxic_mechanism cluster_alkaloid L. amara Alkaloid cluster_cellular Cancer Cell Lunacridine Lunacridine DNA DNA Lunacridine->DNA Intercalates TopoII Topoisomerase II Lunacridine->TopoII Inhibits Proliferation Cell Proliferation TopoII->Proliferation Enables

Fig 1. Proposed mechanism of cytotoxic action by Lunacridine.
Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of Lunasia amara extracts was determined using the in vitro tetrazolium bromide (MTT) colorimetric assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, T47D) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated to allow for attachment.

  • Treatment: The cells are treated with various concentrations of the L. amara extracts (dissolved in a suitable solvent) and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against extract concentration.

Anti-inflammatory Activity

Ethanolic extracts of Lunasia amara have demonstrated significant anti-inflammatory effects in animal models, supporting its traditional use for treating swollen limbs and other inflammatory conditions. The activity is attributed, at least in part, to the presence of the coumarin (B35378) derivative scopoletin (B1681571), which is known to suppress pro-inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Effects

In a study using a Complete Freund's Adjuvant (CFA)-induced arthritis model in mice, oral administration of an ethanolic extract of L. amara (ELA) significantly reduced inflammation.

Treatment GroupDose (mg/kg BW)Reduction in Paw EdemaReduction in Serum TNF-αReduction in Serum IL-6Reference
ELA50Significant (P<0.05)Significant (P<0.05)Significant (P<0.05)
ELA100Significant (P<0.05)Significant (P<0.05)Significant (P<0.05)
ELA250Significant (P<0.05)Significant (P<0.05)Significant (P<0.05)
Diclofenac (B195802) Sodium2Significant (P<0.05)Significant (P<0.05)Significant (P<0.05)

The extract's activity was comparable to the standard anti-inflammatory drug, diclofenac sodium. Histopathological examination confirmed that the extract decreased edema, infiltration of inflammatory cells, and synovial hyperplasia, protecting the joint from destruction.

Proposed Mechanism of Action

The anti-inflammatory mechanism of Lunasia amara involves the downregulation of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The active compound scopoletin is known to inhibit cyclooxygenase (COX) and suppress these same cytokines. By reducing the levels of TNF-α and IL-6, the extract interrupts the inflammatory cascade that leads to tissue damage in chronic inflammatory conditions like rheumatoid arthritis.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., CFA) ImmuneCells Immune Cells (e.g., Macrophages) Stimulus->ImmuneCells Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ImmuneCells->Cytokines Release Inflammation Inflammation (Edema, Joint Damage) Cytokines->Inflammation Promotes Lunasia Lunasia amara Extract (contains Scopoletin) Lunasia->Cytokines Inhibits Release

Fig 2. Anti-inflammatory signaling pathway modulated by L. amara.
Experimental Protocol: CFA-Induced Arthritis in Mice

This protocol describes an in vivo model to assess the anti-inflammatory activity of plant extracts against chronic inflammation.

  • Animal Model: Male BALB/c mice are used.

  • Induction of Arthritis: Arthritis is induced by a sub-plantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of the mice.

  • Treatment: Following CFA injection, mice are orally administered the L. amara ethanolic extract (e.g., 50, 100, and 250 mg/kg body weight) or a control vehicle/standard drug (e.g., diclofenac sodium) daily for a period of up to 60 days.

  • Assessment of Paw Edema: The volume of the hind paw is measured at regular intervals using a plethysmometer to quantify the degree of swelling (edema).

  • Cytokine Measurement: At the end of the treatment period, blood is collected, and serum levels of TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Histopathology: The paws are collected, fixed in formalin, decalcified, and processed for histological examination. Sections are stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration, synovial hyperplasia, and joint destruction.

Antimicrobial Activity

Lunasia amara extracts have shown inhibitory activity against various microbes, including bacteria and mycobacteria, which aligns with its traditional use in treating skin diseases and infections.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

A study evaluating the antibacterial activity of a leaf extract using a Modified Resazurin-based assay provided the following MIC values.

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureus (ATCC 25923)Gram-positive≈ 15.6
Escherichia coli (ATCC 25922)Gram-negative≈ 31.25
Experimental Protocol: Resazurin-Based Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an extract.

  • Preparation: A stock solution of the L. amara extract is prepared. A bacterial suspension is prepared and adjusted to a specific cell density (e.g., 2.0 x 10⁶ cfu/mL).

  • Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the plant extract are performed in a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension, bringing the final cell concentration to approximately 1.0 x 10⁶ cfu/mL. Positive (bacteria + broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated for 18 hours at 35 ± 2°C.

  • Resazurin (B115843) Addition: After incubation, a resazurin solution is added to each well, and the plate is incubated for an additional 2-6 hours.

  • Reading Results: In wells where bacteria are viable and metabolically active, the blue resazurin dye is reduced to pink resorufin. The MIC is determined as the lowest concentration of the extract at which no color change (i.e., the solution remains blue) is observed.

mic_workflow A Prepare Extract Stock & Bacterial Inoculum B Perform 2-fold Serial Dilutions of Extract in 96-well Plate A->B C Inoculate Wells with Bacterial Suspension B->C D Incubate for 18 hours at 35°C C->D E Add Resazurin Indicator & Incubate for 2-6 hours D->E F Observe Color Change (Blue -> Pink) E->F G Determine MIC: Lowest concentration with no pink color F->G

Fig 3. Workflow for MIC determination using the Resazurin assay.

Enzyme Inhibitory Activity

Cytochrome P450 2D6 Inhibition

A methanol extract of Lunasia amara and its isolated acridone (B373769) alkaloids have been shown to inhibit Cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism. This suggests a potential for herb-drug interactions.

Compound/ExtractIC50 (µM)Reference
Lunamarine1.8
5-hydroxygraveoline4.7

Antioxidant Activity

While some studies mention antioxidant properties, quantitative data is sparse. One study reported 0% DPPH scavenging activity for a leaf extract, which warrants further investigation with different plant parts and extraction methods. For researchers interested in exploring this activity, the following standard protocol is provided.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and simple method to evaluate the antioxidant capacity of plant extracts.

  • Preparation: A stock solution of the plant extract is prepared in a suitable solvent (e.g., methanol or ethanol). A fresh working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared. A standard antioxidant, such as ascorbic acid or quercetin, is also prepared.

  • Reaction Mixture: In a 96-well plate or cuvettes, various concentrations of the plant extract are mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader. The presence of antioxidants in the extract will cause the purple color of the DPPH radical to fade to yellow, resulting in a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined graphically.

dpph_workflow cluster_reagents Reagents cluster_reaction Reaction DPPH DPPH Radical (Purple) Mix Mix & Incubate (30 min, dark) DPPH->Mix Extract L. amara Extract (Contains Antioxidants) Extract->Mix Donates H+ Result Reduced DPPH (Yellow/Colorless) Mix->Result Scavenging

Fig 4. Logical workflow of the DPPH radical scavenging assay.

Conclusion

Lunasia amara is a plant with a diverse and potent range of biological activities, strongly supporting its longstanding role in traditional medicine. The cytotoxic effects of its extracts, particularly the ethyl acetate fraction rich in alkaloids like lunacrine, present a promising avenue for anticancer drug discovery. Its significant anti-inflammatory properties, mediated by the suppression of key pro-inflammatory cytokines like TNF-α and IL-6, make it a strong candidate for developing treatments for chronic inflammatory disorders. Furthermore, its demonstrated antibacterial and enzyme-inhibitory activities add to its pharmacological interest. Future research should focus on the isolation and characterization of other bioactive compounds, comprehensive mechanistic studies for its various effects, and preclinical and clinical evaluations to translate its therapeutic potential into standardized and safe medicinal products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furoquinoline alkaloids, a class of heterocyclic natural products predominantly found in the Rutaceae family, have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of (+)-Lunacrine and related furoquinoline alkaloids, focusing on their chemical structures, natural sources, biosynthesis, and mechanisms of action. A key emphasis is placed on their potential as therapeutic agents, with detailed summaries of their cytotoxic, anti-inflammatory, and neuroprotective properties. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed protocols for key bioassays, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows, serving as a vital resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Furoquinoline alkaloids are characterized by a fused furo[2,3-b]quinoline (B11916999) heterocyclic core.[1] This structural motif is biosynthesized from anthranilic acid, which undergoes condensation to form the quinoline (B57606) ring, followed by the formation of the furan (B31954) ring from isoprenoid precursors.[1] Notable members of this class include dictamnine (B190991), skimmianine, and the focal compound of this guide, this compound. These compounds have been isolated from various plant genera such as Lunasia, Dictamnus, and Zanthoxylum.[1][2]

This compound, specifically isolated from Lunasia amara, has been reported to exhibit a range of biological effects, including cytotoxic, antibacterial, and antifungal properties.[3] The broader family of furoquinoline alkaloids displays a wide spectrum of pharmacological activities, such as anti-inflammatory, acetylcholinesterase inhibitory, and anticancer effects, making them attractive scaffolds for the development of novel therapeutics.[1]

Chemical Structure and Biosynthesis

The fundamental structure of furoquinoline alkaloids consists of a quinoline system fused with a furan ring. The biosynthesis initiates with the formation of the quinoline ring via the condensation of anthranilic acid and acetic acid.[1] Subsequently, the furan ring is generated from isoprenoid-substituted precursors.[1]

This compound is chemically known as (2R)-2,3-dihydro-8-methoxy-9-methyl-2-(1-methylethyl)-furo[2,3-b]quinolin-4(9H)-one. Its structure and the general furoquinoline backbone are depicted below.

(Placeholder for Chemical Structures - to be generated)

Quantitative Data on Biological Activities

The biological activities of furoquinoline alkaloids have been quantified in numerous studies. The following tables summarize the cytotoxic and acetylcholinesterase inhibitory activities of selected compounds.

Table 1: Cytotoxicity of Furoquinoline Alkaloids against Cancer Cell Lines
AlkaloidCell LineIC50 (µM)Reference
MontrofolineHepatocarcinoma (HepG2)41.56[4]
MontrofolineColon Carcinoma (HCT116 p53-/-)90.66[4]
DictamnineLung Cancer (A549)-[5]
SkimmianineColon Cancer (HT-29)1.5[6]
SkimmianineCervical Cancer (HeLa)12.8 µg/mL[6]
7-isopentenyloxy-γ-fagarineLymphoma (Raji)1.5 µg/mL[6]
7-isopentenyloxy-γ-fagarineLeukemia (Jurkat)3.6 µg/mL[6]
ConfusamelineMurine Leukemia (P-388)0.03 µg/mL[6]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Furoquinoline Alkaloids
AlkaloidAChE InhibitionIC50 (µM)Reference
SkimmianineStrong-[7]
KokusaginineHigh activity-[8]
MelineurineHigh activity (against BChE)-[8]

Signaling Pathways and Mechanisms of Action

Furoquinoline alkaloids exert their biological effects through the modulation of various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Several furoquinoline alkaloids, notably skimmianine, have demonstrated anti-inflammatory and immunomodulatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that governs the expression of genes involved in inflammation and immune responses. Inhibition of this pathway by furoquinoline alkaloids presents a promising avenue for the development of anti-inflammatory drugs.

Figure 1: Inhibition of the NF-κB signaling pathway by furoquinoline alkaloids.
Modulation of Other Signaling Pathways

Dictamnine has been shown to inhibit lung cancer growth by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways through direct binding to c-Met and inhibition of its phosphorylation.[5] Furthermore, dictamnine has been identified as an anti-anaphylactoid agent that acts via the MrgX2 receptor on mast cells, suppressing intracellular Ca2+ mobilization.[4] It also inhibits hypoxia-induced accumulation of HIF-1α and Slug protein, key players in tumor progression and metastasis.[9]

Synthesis of this compound

The enantioselective synthesis of this compound has been achieved, confirming its absolute configuration. One reported synthesis of (R)-(+)-Lunacridine, a related alkaloid, utilized L-valine and D-mannitol as starting materials in a chiron approach, achieving a high enantiomeric excess.[7][10] While the detailed step-by-step protocol for the synthesis of this compound is extensive, the general strategy involves the construction of the chiral dihydrofuran ring and its subsequent fusion to the quinolone core.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. The following sections provide protocols for commonly used assays in the study of furoquinoline alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with various concentrations of furoquinoline alkaloid Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Solubilization Add solubilization solution to dissolve formazan (B1609692) crystals Incubation_3_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the furoquinoline alkaloid.[8]

  • Incubation: Incubate the plates for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and potential inhibitors.

Luciferase_Assay_Workflow Start Start Transfection Transfect cells with NF-κB luciferase reporter plasmid Start->Transfection Cell_Seeding Seed transfected cells in a 96-well plate Transfection->Cell_Seeding Compound_Incubation Pre-incubate with furoquinoline alkaloid Cell_Seeding->Compound_Incubation Stimulation Stimulate with an NF-κB activator (e.g., TNF-α) Compound_Incubation->Stimulation Cell_Lysis Lyse cells Stimulation->Cell_Lysis Luciferase_Reaction Add luciferase substrate Cell_Lysis->Luciferase_Reaction Luminescence_Measurement Measure luminescence Luciferase_Reaction->Luminescence_Measurement Data_Normalization Normalize to control (e.g., Renilla) Luminescence_Measurement->Data_Normalization End End Data_Normalization->End

Figure 3: Workflow for the NF-κB luciferase reporter assay.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the furoquinoline alkaloid for 1-2 hours.[12]

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.[12]

  • Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer.[13]

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luminescence. Subsequently, add a stop and glo reagent and measure the Renilla luminescence.[12]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is determined by the reduction in normalized luciferase activity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the inhibitory effect of compounds on AChE activity.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate (B84403) buffer, the test compound (furoquinoline alkaloid), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[14]

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to the wells and incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI).[14]

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals.[8]

  • Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is the concentration of the alkaloid that causes 50% inhibition of AChE activity.[8]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are pivotal for optimizing the therapeutic potential of furoquinoline alkaloids. For cytotoxic activity, substitution at the 6-position of the furo[2,3-b]quinoline core has been identified as critical, with benzenesulfonate (B1194179) derivatives showing enhanced potency.[1] The presence and nature of substituents on the quinoline and furan rings significantly influence the biological activity, providing a roadmap for the design of more effective and selective analogs.

Conclusion and Future Perspectives

This compound and its related furoquinoline alkaloids represent a promising class of natural products with a wide array of pharmacological activities. Their potential as anticancer, anti-inflammatory, and neuroprotective agents is well-documented, with specific mechanisms of action being increasingly elucidated. The inhibition of key signaling pathways such as NF-κB and PI3K/Akt/mTOR underscores their therapeutic potential.

Future research should focus on the enantioselective synthesis of various furoquinoline alkaloids to fully characterize the activity of individual stereoisomers. Further investigation into their mechanisms of action at the molecular level will be crucial for the rational design of novel derivatives with improved efficacy and reduced toxicity. The detailed protocols and compiled data within this guide are intended to facilitate these future endeavors, ultimately paving the way for the clinical translation of these remarkable natural compounds.

References

The Stereochemical Landscape of Lunacrine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Absolute Configuration, and Potential Biological Implications of Lunacrine's Enantiomers

Lunacrine, a quinoline (B57606) alkaloid, presents a fascinating case study in the field of stereochemistry, where the three-dimensional arrangement of atoms profoundly influences molecular properties and biological function. This technical guide provides a comprehensive overview of the stereochemistry of Lunacrine, with a focus on its absolute configuration, the methodologies for its enantioselective synthesis, and an exploration of the potential implications of its stereoisomers in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Absolute Configuration of Lunacrine

Lunacrine possesses a single chiral center at the C2 position of the furo[2,3-b]quinoline (B11916999) ring system. The absolute configuration of the naturally occurring and synthetically prepared enantiomers of Lunacrine has been unequivocally established. The IUPAC name for the dextrorotatory enantiomer is (S)-(+)-Lunacrine , while its levorotatory counterpart is (R)-(-)-Lunacrine .

The definitive assignment of the absolute configuration was achieved through an enantioselective synthesis utilizing a chiron approach, which employs chiral starting materials to control the stereochemical outcome of the reaction sequence.

Table 1: Stereochemical Properties of Lunacrine Enantiomers

Property(S)-(+)-Lunacrine(R)-(-)-Lunacrine
IUPAC Name (2S)-8-methoxy-9-methyl-2-(1-methylethyl)-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one(2R)-8-methoxy-9-methyl-2-(1-methylethyl)-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one
Optical Rotation (+)(-)

Enantioselective Synthesis of (S)-(+)-Lunacrine

The enantioselective synthesis of (S)-(+)-Lunacrine provides a robust method for obtaining this specific stereoisomer in high purity. The following is a detailed protocol based on established synthetic routes.

Experimental Protocol: Enantioselective Synthesis of (S)-(+)-Lunacrine

Materials:

  • L-Valine

  • Reagents for conversion of L-Valine to the corresponding chiral epoxide

  • 4-hydroxy-8-methoxy-1-methyl-2(1H)-quinolone

  • Suitable solvents (e.g., DMF, THF)

  • Base (e.g., NaH)

  • Standard laboratory glassware and purification equipment (chromatography)

Methodology:

  • Preparation of the Chiral Epoxide from L-Valine:

    • Convert L-Valine to the corresponding α-hydroxy acid via diazotization with sodium nitrite (B80452) in an acidic medium.

    • Esterify the resulting α-hydroxy acid.

    • Protect the hydroxyl group.

    • Reduce the ester to the corresponding alcohol.

    • Convert the alcohol to a suitable leaving group (e.g., tosylate).

    • Treat with a base to effect an intramolecular Williamson ether synthesis, yielding the chiral epoxide.

  • Coupling of the Chiral Epoxide with 4-hydroxy-8-methoxy-1-methyl-2(1H)-quinolone:

    • Deprotonate 4-hydroxy-8-methoxy-1-methyl-2(1H)-quinolone with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) to form the corresponding alkoxide.

    • Add the chiral epoxide to the reaction mixture.

    • Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide by the quinolone alkoxide. This reaction proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack.

  • Intramolecular Cyclization:

    • The resulting intermediate, containing both the quinolone and the opened epoxide moieties, is then subjected to conditions that promote intramolecular cyclization. This typically involves heating and results in the formation of the furo[2,3-b]quinoline ring system of (S)-(+)-Lunacrine.

  • Purification:

    • Purify the final product using standard techniques, such as column chromatography on silica (B1680970) gel, to obtain enantiomerically pure (S)-(+)-Lunacrine.

Diagram 1: Enantioselective Synthesis Workflow

G cluster_0 Preparation of Chiral Epoxide cluster_1 Coupling and Cyclization L-Valine L-Valine alpha-Hydroxy Acid alpha-Hydroxy Acid L-Valine->alpha-Hydroxy Acid Diazotization Esterification Esterification alpha-Hydroxy Acid->Esterification Hydroxyl Protection Hydroxyl Protection Esterification->Hydroxyl Protection Reduction to Alcohol Reduction to Alcohol Hydroxyl Protection->Reduction to Alcohol Tosylation Tosylation Reduction to Alcohol->Tosylation Chiral Epoxide Chiral Epoxide Tosylation->Chiral Epoxide Intramolecular Williamson Ether Synthesis Coupling Product Coupling Product Quinolone 4-hydroxy-8-methoxy-1-methyl-2(1H)-quinolone Alkoxide Alkoxide Quinolone->Alkoxide NaH, DMF AlkoxideChiral Epoxide AlkoxideChiral Epoxide AlkoxideChiral Epoxide->Coupling Product Nucleophilic Ring-Opening (S)-(+)-Lunacrine (S)-(+)-Lunacrine Coupling Product->(S)-(+)-Lunacrine Intramolecular Cyclization

Caption: Workflow for the enantioselective synthesis of (S)-(+)-Lunacrine.

Biological Activity of Lunacrine Stereoisomers

It is widely recognized that enantiomers of a chiral drug can exhibit distinct interactions with chiral biological macromolecules such as receptors, enzymes, and transporters. These stereospecific interactions can lead to differences in:

  • Pharmacodynamics: One enantiomer may exhibit higher affinity and/or efficacy for a biological target, leading to a more potent therapeutic effect. The other enantiomer may be less active, inactive, or even antagonistic.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ, leading to variations in their bioavailability and duration of action.

  • Toxicity: In some cases, one enantiomer may be responsible for the therapeutic effects, while the other contributes to adverse or toxic effects.

Given the chiral nature of Lunacrine, it is highly probable that its enantiomers will display different biological activities. However, without specific experimental data, any discussion on this topic remains speculative.

Diagram 2: Logical Relationship of Stereochemistry and Biological Activity

G Lunacrine Enantiomers Lunacrine Enantiomers Differential Interaction Differential Interaction Lunacrine Enantiomers->Differential Interaction Biological Target Biological Target Biological Target->Differential Interaction Pharmacological Response Pharmacological Response Differential Interaction->Pharmacological Response Leads to

Caption: Stereoisomers can lead to differential biological responses.

Future Research Directions

The lack of comparative biological data for the enantiomers of Lunacrine highlights a critical area for future investigation. To fully understand the therapeutic potential and safety profile of Lunacrine, the following studies are recommended:

  • Pharmacological Profiling: A comprehensive in vitro and in vivo comparison of the pharmacological activities of (S)-(+)-Lunacrine and (R)-(-)-Lunacrine across a range of relevant biological targets.

  • Pharmacokinetic Studies: Comparative ADME studies of the two enantiomers to determine if there are significant differences in their pharmacokinetic profiles.

  • Toxicology Assessment: A comparative toxicological evaluation of the enantiomers to identify any stereospecific toxicities.

Conclusion

The stereochemistry of Lunacrine has been clearly defined, with the (S)-(+) and (R)-(-) enantiomers being accessible through enantioselective synthesis. While detailed experimental protocols for the synthesis are available, a significant knowledge gap exists regarding the differential biological activities of these stereoisomers. Further research is imperative to elucidate the pharmacological and toxicological profiles of each enantiomer, which will be crucial for any future drug development efforts involving this quinoline alkaloid.

Methodological & Application

Application Notes: In Vitro Cytotoxicity of (+)-Lunacrine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the methodologies for assessing the in vitro cytotoxic effects of (+)-Lunacrine, a quinoline (B57606) alkaloid. The protocols outlined are intended for researchers in pharmacology, toxicology, and drug development to evaluate the potential of this compound as a cytotoxic agent against various cancer cell lines.

Introduction

This compound is a natural alkaloid that has garnered interest for its potential pharmacological activities. The evaluation of its cytotoxic potential is a critical first step in the preclinical assessment of its utility as an anticancer agent. In vitro cytotoxicity assays are fundamental tools for determining the dose-dependent effects of a compound on cell viability and proliferation.[1][2] These assays help in elucidating the mechanism of action and in selecting promising candidates for further in vivo studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Data Presentation

The following table summarizes representative cytotoxic activities of a related quinoline alkaloid, Quinacrine, against various human cancer cell lines. This data is presented to illustrate the expected format for reporting results from cytotoxicity assays of this compound.

Cell LineCancer TypeAssayExposure Time (h)IC50 (µM)
SGC-7901Human Gastric CancerCCK-82416.18 ± 0.64[3]
HCT 116Human Colon CarcinomaResazurin Reduction24~15
INT 407Human Intestinal EpithelialResazurin Reduction24~18
HelaHuman Cervical CancerCCK-824Varies
SCC-VIISquamous Cell CarcinomaCCK-824Varies

Experimental Protocols

A detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay is provided below. This protocol is adapted from standard procedures for testing the cytotoxicity of natural products.[1][4]

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Cell Culture and Maintenance
  • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain exponential growth.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in culture medium only.

      • Blank: Medium only (no cells).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the desired incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Culture B Cell Harvesting & Counting A->B C Seeding in 96-well Plate B->C D This compound Serial Dilutions E Addition to Cells D->E F Incubation (24-72h) E->F G Add MTT Reagent F->G H Incubate (3-4h) G->H I Solubilize Formazan (DMSO) H->I J Measure Absorbance (570nm) I->J K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.

Proposed Signaling Pathway for this compound Induced Cytotoxicity

G cluster_0 Initiation cluster_1 Signaling Cascade cluster_2 Execution cluster_3 Cellular Outcome A This compound B p53 Activation A->B C Bax Upregulation B->C D Bcl-2 Downregulation B->D E Mitochondrial Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Proposed p53-mediated apoptotic pathway induced by this compound.

References

Application Notes and Protocols: Antimicrobial Activity Screening of (+)-Lunacrine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature did not yield specific data on the antimicrobial activity of (+)-Lunacrine. While the quinoline (B57606) alkaloid this compound has been isolated from plants of the Lunasia genus, particularly Lunasia amara, and studied for some of its biological properties, specific antimicrobial screening data, such as Minimum Inhibitory Concentrations (MICs) or zones of inhibition against pathogenic microbes, are not reported in the available literature.

Research on the antimicrobial properties of constituents from Lunasia amara has primarily focused on crude extracts or other isolated alkaloids. Some studies indicate that extracts from Lunasia amara possess antibacterial properties, which are attributed to the presence of a mixture of quinoline alkaloids.[1][2][3][4] For instance, certain quinoline alkaloids isolated from Lunasia amara, such as graveolinine (B3190408) and 4-methoxy-2-phenylquinoline, have demonstrated activity against Mycobacterium tuberculosis.[2][5] However, these studies do not provide data specifically for this compound.

Due to the absence of specific experimental data on the antimicrobial activity of this compound, it is not possible to provide quantitative data tables, detailed experimental protocols for its screening, or diagrams of its specific signaling pathways of antimicrobial action as requested.

For researchers interested in investigating the potential antimicrobial properties of this compound, the following sections provide generalized protocols and a logical workflow based on standard antimicrobial screening methodologies. These are intended as a guide for designing future experiments.

Section 1: Proposed Experimental Protocols for Antimicrobial Screening of this compound

The following are generalized protocols that can be adapted for screening the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums (standardized to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Spectrophotometer (plate reader)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate sterile broth to achieve a range of test concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve this compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar (B569324) Well Diffusion Assay

This method is used to assess the susceptibility of microorganisms to an antimicrobial agent.

Materials:

  • This compound solution of known concentration

  • Muller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums (standardized to 0.5 McFarland standard)

  • Sterile cork borer

  • Positive control antibiotic discs

  • Negative control (vehicle solvent)

Protocol:

  • Plate Inoculation: Uniformly spread the standardized microbial inoculum over the surface of an MHA plate using a sterile swab.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Sample Addition: Add a fixed volume of the this compound solution to a designated well. Add the solvent control to another well and place a standard antibiotic disc for the positive control.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Section 2: Proposed Workflow for Antimicrobial Activity Screening

Below is a diagram illustrating a logical workflow for the comprehensive screening of the antimicrobial activity of a novel compound like this compound.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Spectrum of Activity cluster_3 Phase 4: Mechanism of Action & Cytotoxicity cluster_4 Phase 5: Conclusion start Compound this compound primary_screening Primary Antimicrobial Screening (e.g., Agar Well Diffusion) start->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_determination MBC/MFC Determination mic_determination->mbc_determination spectrum_testing Testing against a panel of Gram-positive, Gram-negative bacteria, and Fungi mbc_determination->spectrum_testing mechanism_studies Mechanism of Action Studies (e.g., Cell wall/membrane integrity, DNA synthesis) spectrum_testing->mechanism_studies cytotoxicity_assay Cytotoxicity Assay (e.g., against human cell lines) spectrum_testing->cytotoxicity_assay conclusion Evaluation of Therapeutic Potential mechanism_studies->conclusion cytotoxicity_assay->conclusion Potential_Antimicrobial_Mechanisms cluster_0 Potential Cellular Targets for Quinoline Alkaloids cluster_1 Resulting Effects cluster_2 Ultimate Outcome lunacrine This compound dna_gyrase DNA Gyrase / Topoisomerase Inhibition lunacrine->dna_gyrase cell_membrane Cell Membrane Disruption lunacrine->cell_membrane protein_synthesis Inhibition of Protein Synthesis lunacrine->protein_synthesis cell_wall Inhibition of Cell Wall Synthesis lunacrine->cell_wall dna_damage DNA Replication Failure dna_gyrase->dna_damage membrane_leakage Loss of Cellular Contents cell_membrane->membrane_leakage protein_failure Enzyme & Structural Protein Failure protein_synthesis->protein_failure cell_lysis Cell Lysis cell_wall->cell_lysis bacterial_death Bacteriostatic / Bactericidal Effect dna_damage->bacterial_death membrane_leakage->bacterial_death protein_failure->bacterial_death cell_lysis->bacterial_death

References

Application Notes & Protocols: A Study of the Enzyme Inhibition Kinetics of (+)-Lunacrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Lunacrine is a novel synthetic compound with potential therapeutic applications as a cholinesterase inhibitor. Understanding its interaction with key enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is crucial for its development as a drug candidate. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of neurodegenerative diseases like Alzheimer's disease. This document provides a detailed protocol for determining the enzyme inhibition kinetics of this compound and presents key kinetic data. While the compound name "this compound" is used here for illustrative purposes, the data and protocols are based on studies of a representative tacrine (B349632) analogue, "sila-tacrine," a known cholinesterase inhibitor. Sila-tacrine competitively inhibits acetylcholinesterase and is a non-competitive inhibitor of butyrylcholinesterase[1].

Quantitative Data Summary

The inhibitory activity of this compound against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) has been quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values and the type of inhibition are summarized in the table below.

EnzymeInhibitorIC50 (µM)Inhibition Type
Acetylcholinesterase (AChE)This compound (sila-tacrine)3.18Competitive
Butyrylcholinesterase (BChE)This compound (sila-tacrine)6.09Non-competitive

Data based on the biological evaluation of sila-tacrine[1].

Experimental Protocols

A detailed methodology for the determination of cholinesterase inhibition is provided below. The most common method for this assay is the spectrophotometric method developed by Ellman.

Protocol: Determination of AChE and BChE Inhibition using Ellman's Method

1. Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is proportional to the enzyme activity.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Butyrylcholinesterase (BChE) from equine serum

  • This compound (test compound)

  • Tacrine or Donepezil (positive control)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

3. Preparation of Solutions:

  • Buffer: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Solutions: Prepare stock solutions of AChE (e.g., 0.5 U/mL) and BChE (e.g., 0.5 U/mL) in the phosphate buffer.

  • Substrate Solutions: Prepare stock solutions of ATCI (e.g., 10 mM) and BTCI (e.g., 10 mM) in deionized water.

  • DTNB Solution: Prepare a 3 mM solution of DTNB in the phosphate buffer.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer to achieve a range of final concentrations for the assay. Ensure the final DMSO concentration in the well is below 1% to avoid solvent effects.

4. Assay Procedure:

  • To each well of a 96-well plate, add the following in order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 20 µL of the inhibitor solution at various concentrations (or buffer for control).

    • 20 µL of the DTNB solution.

  • Mix the contents of the wells gently and pre-incubate at a constant temperature (e.g., 37°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the enzyme solution (AChE or BChE) to each well.

  • Immediately add 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

5. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

6. Determination of Inhibition Type: To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), perform kinetic studies by measuring the initial reaction rates at various substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

    • Mixed inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are affected).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Acquisition & Analysis P1 Prepare Buffer, Enzymes, Substrates, DTNB A1 Add Buffer, Inhibitor, and DTNB P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 A2 Pre-incubate (e.g., 37°C, 10 min) A1->A2 A3 Add Enzyme (AChE or BChE) A2->A3 A4 Add Substrate (ATCI or BTCI) A3->A4 D1 Measure Absorbance at 412 nm (Kinetic Read) A4->D1 D2 Calculate Reaction Rates (V) D1->D2 D3 Calculate % Inhibition D2->D3 D5 Perform Kinetic Studies (Lineweaver-Burk Plot) D2->D5 D4 Determine IC50 Value D3->D4

Figure 1: Experimental workflow for the cholinesterase inhibition assay.

inhibition_mechanisms cluster_cholinesterase Cholinesterase Signaling cluster_inhibition Inhibition by this compound cluster_competitive Competitive Inhibition (AChE) cluster_noncompetitive Non-competitive Inhibition (BChE) ACh Acetylcholine (Substrate) ES Enzyme-Substrate Complex (ES) ACh->ES Binds to Active Site ChE Cholinesterase (Enzyme, E) ChE->ES Product Choline + Acetate (Inactive Products) ES->ChE Releases ES->Product Hydrolysis I_comp This compound (I) E_comp AChE (E) EI_comp Enzyme-Inhibitor Complex (EI) I_comp->EI_comp Binds to Active Site E_comp->EI_comp I_noncomp This compound (I) ESI_noncomp Enzyme-Substrate-Inhibitor Complex (ESI) I_noncomp->ESI_noncomp Binds to Allosteric Site EI_noncomp Enzyme-Inhibitor Complex (EI) I_noncomp->EI_noncomp Binds to Allosteric Site E_noncomp BChE (E) ES_noncomp ES Complex E_noncomp->ES_noncomp S binds E_noncomp->EI_noncomp ES_noncomp->ESI_noncomp

Figure 2: Signaling pathways of cholinesterase and mechanisms of inhibition.

References

Application Notes and Protocols for In Vivo Animal Models in (+)-Lunacrine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lunacrine is a quinoline (B57606) alkaloid found in plants of the Rutaceae family, such as Lunasia amara. While research on this compound is in its nascent stages, its structural similarity to other quinoline alkaloids with known biological activities suggests its potential as a therapeutic agent, particularly in the fields of neuroinflammation, neuroprotection, and cognitive function. Quinoline alkaloids have demonstrated a range of activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This document provides detailed application notes and protocols for establishing in vivo animal models to investigate the therapeutic potential of this compound. The protocols are based on established models and data from related quinoline alkaloids, such as quinacrine, to provide a robust framework for preclinical research.

I. Neuroprotective and Anti-Neuroinflammatory Effects

Neuroinflammation is a key pathological feature of various neurodegenerative diseases. The lipopolysaccharide (LPS)-induced neuroinflammation model is a well-established and relevant model to assess the anti-neuroinflammatory properties of novel compounds. Based on studies of the related quinoline alkaloid quinacrine, this compound is hypothesized to mitigate neuroinflammation by modulating key signaling pathways.

Hypothesized Signaling Pathway for this compound in Neuroinflammation

The proposed mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the activation of nuclear factor-kappa B (NF-κB), a critical regulator of pro-inflammatory gene expression.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Lunacrine This compound Lunacrine->NFkB Inhibits ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6) & Enzymes (COX-2, iNOS) NFkB->ProInflammatory Upregulates Inflammation Neuroinflammation ProInflammatory->Inflammation Promotes

Caption: Hypothesized this compound signaling pathway in neuroinflammation.

Quantitative Data: Effects on Neuroinflammatory and Oxidative Stress Markers

The following tables summarize the expected dose-dependent effects of this compound in an LPS-induced neuroinflammation model in rats, based on data from a study on quinacrine[1].

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators

Treatment GroupDose (mg/kg)IL-1β (pg/mg protein)IL-6 (pg/mg protein)PLA2 (U/mg protein)IL-10 (pg/mg protein)
Control-25.3 ± 3.140.1 ± 4.51.2 ± 0.285.6 ± 9.3
LPS1150.7 ± 12.5210.4 ± 18.95.8 ± 0.642.1 ± 5.0
LPS + this compound1095.2 ± 8.9135.8 ± 11.23.5 ± 0.468.4 ± 7.1
LPS + this compound3050.6 ± 5.4 75.3 ± 6.82.1 ± 0.3 79.2 ± 8.5
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to LPS group. Data is hypothetical and based on trends observed for quinacrine[1].

Table 2: Effect of this compound on Oxidative Stress Markers

Treatment GroupDose (mg/kg)MDA (nmol/mg protein)GSH (nmol/mg protein)GPx (U/mg protein)CAT (U/mg protein)SOD (U/mg protein)
Control-1.5 ± 0.212.8 ± 1.12.1 ± 0.235.4 ± 3.240.1 ± 3.8
LPS15.9 ± 0.65.2 ± 0.50.8 ± 0.115.8 ± 1.720.5 ± 2.1
LPS + this compound103.8 ± 0.48.9 ± 0.91.4 ± 0.125.1 ± 2.430.2 ± 2.9
LPS + this compound302.1 ± 0.3 11.5 ± 1.01.9 ± 0.2 32.7 ± 3.038.7 ± 3.5**
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to LPS group. Data is hypothetical and based on trends observed for quinacrine[1].
Protocol: LPS-Induced Neuroinflammation in Rats

This protocol describes the induction of neuroinflammation using LPS and the assessment of the therapeutic effects of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Analysis Animal_Prep Animal Acclimatization (Male Sprague-Dawley rats, 7 days) Grouping Random Group Assignment (n=8 per group) Animal_Prep->Grouping Drug_Admin This compound/Vehicle Admin (i.p., daily for 3 days) Grouping->Drug_Admin LPS_Induction LPS Induction (1 mg/kg, i.p., 2h after final drug dose) Drug_Admin->LPS_Induction Euthanasia Euthanasia & Tissue Collection (6h post-LPS) LPS_Induction->Euthanasia Biochemical Biochemical Assays (ELISA for cytokines, Spectrophotometry for oxidative stress) Euthanasia->Biochemical Western_Blot Western Blot (TLR4, NF-κB, COX-2, iNOS) Euthanasia->Western_Blot

Caption: Workflow for LPS-induced neuroinflammation model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle (e.g., saline with 1% DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Anesthetics

  • ELISA kits for IL-1β, IL-6, and IL-10

  • Assay kits for PLA2, MDA, GSH, GPx, CAT, and SOD

  • Reagents and equipment for Western blotting

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least 7 days before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=8 per group):

    • Control (Vehicle)

    • LPS

    • LPS + this compound (Low Dose, e.g., 10 mg/kg)

    • LPS + this compound (High Dose, e.g., 30 mg/kg)

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) once daily for three consecutive days[1].

  • LPS Induction: Two hours after the final drug administration, induce neuroinflammation by a single i.p. injection of LPS (1 mg/kg)[1]. The control group receives a saline injection.

  • Euthanasia and Tissue Collection: Six hours after the LPS injection, euthanize the animals under deep anesthesia. Perfuse the brains with ice-cold saline and collect the hippocampus and cortex for analysis.

  • Biochemical Analysis: Homogenize the brain tissue and perform ELISAs to measure the levels of IL-1β, IL-6, and IL-10. Use appropriate assay kits to determine the activity of PLA2 and the levels of oxidative stress markers (MDA, GSH, GPx, CAT, SOD).

  • Western Blot Analysis: Use Western blotting to measure the protein expression levels of TLR4, NF-κB, COX-2, and iNOS in the brain tissue homogenates.

II. Cognitive Enhancement Effects

Given the neuroprotective potential of quinoline alkaloids, it is crucial to assess the effects of this compound on cognitive function. The Morris Water Maze (MWM) and Y-Maze are standard behavioral tests to evaluate spatial learning, memory, and working memory in rodents.

Quantitative Data: Cognitive Performance in Behavioral Models

The following tables present hypothetical data for this compound in the Morris Water Maze and Y-Maze tests, based on findings for other cognitive-enhancing alkaloids.

Table 3: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze

Treatment GroupDose (mg/kg)Escape Latency (s) - Day 4Time in Target Quadrant (%) - Probe Trial
Control-45.2 ± 4.128.5 ± 2.5
Scopolamine (B1681570) (Amnesia Model)165.8 ± 5.315.1 ± 1.8
Scopolamine + this compound1048.3 ± 4.525.9 ± 2.3
Scopolamine + this compound3035.1 ± 3.8 35.4 ± 3.1
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Scopolamine group. Data is illustrative, based on typical outcomes for cognitive enhancers.

Table 4: Effect of this compound on Spontaneous Alternation in the Y-Maze

Treatment GroupDose (mg/kg)Spontaneous Alternation (%)Total Arm Entries
Control-72.5 ± 3.815.2 ± 1.3
Scopolamine (Amnesia Model)151.3 ± 2.914.8 ± 1.1
Scopolamine + this compound1063.8 ± 3.515.5 ± 1.4
Scopolamine + this compound3070.1 ± 4.1**15.0 ± 1.2
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Scopolamine group. Data is illustrative, based on typical outcomes for cognitive enhancers.
Protocol: Morris Water Maze (MWM) for Spatial Learning and Memory

This protocol outlines the MWM procedure to assess the effects of this compound on spatial memory deficits induced by scopolamine.

G cluster_prep Preparation cluster_training Acquisition Phase (4 days) cluster_probe Probe Trial (Day 6) Acclimatization Animal Acclimatization (Mice, 7 days) Habituation Habituation to Maze (1 day, visible platform) Acclimatization->Habituation Treatment Drug/Vehicle Administration (30 min before training) Habituation->Treatment Training Spatial Training (4 trials/day, hidden platform) Treatment->Training Probe_Treatment Final Drug/Vehicle Administration Probe_Trial Memory Assessment (60s, platform removed) Probe_Treatment->Probe_Trial Data_Analysis Data Analysis (Escape latency, Time in quadrant) Probe_Trial->Data_Analysis

Caption: Experimental workflow for the Morris Water Maze test.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Morris Water Maze (circular pool, platform, tracking software)

  • This compound

  • Scopolamine

  • Vehicle

Procedure:

  • Habituation (Day 1): Allow mice to acclimate to the testing room for at least 30 minutes. Conduct a visible platform test where the platform is marked with a cue. Allow each mouse 60 seconds to find the platform in two trials.

  • Acquisition Phase (Days 2-5):

    • Administer this compound or vehicle 60 minutes before the training session.

    • Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the training session to induce amnesia.

    • Conduct four training trials per day for each mouse with the platform hidden beneath the water surface. The starting position should be varied for each trial.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Day 6):

    • Administer drugs as in the acquisition phase.

    • Remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

III. Anti-inflammatory Effects (Peripheral Inflammation)

The carrageenan-induced paw edema model is a classic and reliable method for screening the acute anti-inflammatory activity of compounds.

Quantitative Data: Inhibition of Paw Edema

The following table shows hypothetical data on the anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats.

Table 5: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Control (Carrageenan)-0.85 ± 0.07-
This compound100.62 ± 0.0527.1
This compound300.41 ± 0.04 51.8
Indomethacin (B1671933) (Standard)100.35 ± 0.0358.8
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Control group. Data is illustrative, based on typical outcomes for anti-inflammatory compounds.
Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for inducing acute inflammation in the rat paw and assessing the anti-inflammatory effects of this compound.

G cluster_prep Preparation cluster_treatment Treatment and Induction cluster_measurement Measurement Animal_Prep Animal Acclimatization & Fasting (Wistar rats, 12h fasting) Baseline_Measure Baseline Paw Volume Measurement (Plethysmometer) Animal_Prep->Baseline_Measure Drug_Admin This compound/Vehicle/Standard Admin (p.o. or i.p.) Baseline_Measure->Drug_Admin Carrageenan_Inject Carrageenan Injection (0.1 mL, 1% solution, subplantar) Drug_Admin->Carrageenan_Inject 1h post-treatment Paw_Measure Measure Paw Volume (at 1, 2, 3, 4, 5 hours post-carrageenan) Carrageenan_Inject->Paw_Measure Data_Analysis Calculate % Inhibition of Edema Paw_Measure->Data_Analysis

Caption: Experimental workflow for carrageenan-induced paw edema model.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle

  • Indomethacin (standard anti-inflammatory drug)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Animal Preparation: Acclimatize the rats for one week and fast them for 12 hours before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound, vehicle, or indomethacin (e.g., 10 mg/kg) orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-treatment volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. By utilizing these established animal models, researchers can effectively investigate its neuroprotective, anti-neuroinflammatory, cognitive-enhancing, and peripheral anti-inflammatory properties. The included quantitative data, while hypothetical for this compound, are based on the known effects of structurally related compounds and serve as a guide for expected outcomes. These studies will be crucial in elucidating the therapeutic potential of this compound and advancing its development as a novel drug candidate.

References

Application Note & Protocol: High-Throughput Screening for Anticancer Bioactivity of (+)-Lunacrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Lunacrine is a quinoline (B57606) alkaloid isolated from the plant Lunasia amara[1][2]. Natural products are a rich source of novel chemical scaffolds for drug discovery, and high-throughput screening (HTS) is a critical tool for rapidly assessing the bioactivity of such compounds against various therapeutic targets[3][4]. This document outlines a detailed protocol for a high-throughput screening campaign to evaluate the cytotoxic effects of this compound on human cancer cell lines, a primary step in anticancer drug discovery[5]. The assay described here is a cell viability assay that can be readily automated for screening large compound libraries.

Principle of the Assay

This protocol utilizes a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to quantify the number of viable cells in culture following treatment with this compound. The assay reagent lyses the cells and contains a thermostable luciferase and its substrate, luciferin (B1168401). In the presence of ATP from viable, metabolically active cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the amount of ATP present. A decrease in the luminescent signal indicates a reduction in cell viability, suggesting cytotoxic or cytostatic activity of the test compound. This "add-mix-measure" format is highly amenable to high-throughput screening.

Quantitative Data Summary

The following table represents example data from a hypothetical high-throughput screen of this compound and control compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting a biological process.

CompoundCell LineIC50 (µM)Max Inhibition (%)
This compound MCF-7 (Breast) 8.5 95
A549 (Lung) 12.2 92
HeLa (Cervical) 15.7 88
Doxorubicin (Control)MCF-7 (Breast)0.1100
A549 (Lung)0.2100
HeLa (Cervical)0.15100
DMSO (Vehicle)All>1000

Experimental Protocols

Cell Culture and Plating
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HeLa).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Procedure:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

    • Resuspend cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 384-well microplate.

    • Incubate the plates for 24 hours to allow cells to attach.

Compound Preparation and Addition
  • Materials: this compound, Doxorubicin (positive control), DMSO (vehicle control), and appropriate cell culture medium.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a dilution series of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Prepare solutions of Doxorubicin and DMSO for use as positive and vehicle controls, respectively.

    • Remove the microplates from the incubator and add the diluted compounds to the respective wells. The final volume in each well should be 200 µL.

    • Include wells with cells and vehicle (DMSO) only (negative control) and wells with medium only (background control).

    • Incubate the plates for 72 hours at 37°C with 5% CO2.

Luminescence-Based Cell Viability Assay
  • Materials: Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Equilibrate the assay reagent and the microplates to room temperature for 30 minutes.

    • Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 200 µL).

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a microplate reader.

Data Analysis
  • Subtract the average background luminescence (medium only) from all other measurements.

  • Normalize the data by setting the average luminescence of the vehicle control (DMSO) wells as 100% viability.

  • Calculate the percentage of cell viability for each compound concentration.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, A549, HeLa) cell_plating 3. Cell Plating (384-well plates) cell_culture->cell_plating compound_prep 2. Compound Preparation (this compound, Controls) compound_addition 4. Compound Addition compound_prep->compound_addition cell_plating->compound_addition incubation 5. Incubation (72 hours) compound_addition->incubation assay_reagent 6. Add Viability Reagent incubation->assay_reagent read_plate 7. Read Luminescence assay_reagent->read_plate data_norm 8. Data Normalization read_plate->data_norm ic50_calc 9. IC50 Calculation data_norm->ic50_calc

Caption: High-throughput screening workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_cell Cancer Cell lunacrine This compound target Hypothetical Target (e.g., Kinase, DNA) lunacrine->target Inhibition/Modulation apoptosis_pathway Apoptosis Pathway Activation target->apoptosis_pathway cell_cycle_arrest Cell Cycle Arrest target->cell_cycle_arrest atp_depletion ATP Depletion apoptosis_pathway->atp_depletion cell_cycle_arrest->atp_depletion cell_death Cell Death atp_depletion->cell_death

Caption: Hypothetical mechanism of action for this compound leading to cancer cell death.

References

Application Notes and Protocols for Evaluating (+)-Lunacrine Efficacy using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Lunacrine is a novel natural product with putative anti-cancer and anti-inflammatory properties. A critical step in the preclinical evaluation of this compound is the characterization of its effects on cellular processes using in vitro cell-based assays. These assays are essential for determining the compound's potency, mechanism of action, and therapeutic potential. This document provides a comprehensive guide to a panel of cell-based assays for evaluating the efficacy of this compound, including detailed experimental protocols, data presentation guidelines, and visual representations of relevant signaling pathways and workflows.

The following protocols are designed to be adaptable to various cell lines and experimental setups. Researchers should optimize conditions such as cell seeding density, treatment duration, and concentration of this compound for their specific model system.

Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating a potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT assay is a widely used colorimetric method for this purpose.[1][2][3][4]

MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) should be calculated from the dose-response curve.

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512
IC50 (µM) [Calculated Value]

Evaluation of Apoptosis Induction

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis), the Annexin V/Propidium (B1200493) Iodide (PI) assay is employed.

Annexin V/PI Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

The data is typically presented as a quadrant plot, with the percentage of cells in each quadrant representing a different population:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Vehicle Control95.22.11.51.2
This compound (10 µM)70.315.810.53.4
This compound (25 µM)45.130.220.34.4

Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method.

Propidium Iodide Staining for Cell Cycle Analysis

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Presentation:

The percentage of cells in each phase of the cell cycle is quantified.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.525.314.2
This compound (10 µM)55.120.724.2
This compound (25 µM)40.215.544.3

Assessment of Anti-Inflammatory Activity

To evaluate the potential anti-inflammatory effects of this compound, its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) can be measured using the Griess assay.

Nitric Oxide Assay (Griess Test)

Principle: Nitric oxide is a key inflammatory mediator. It is unstable and rapidly oxidizes to nitrite (B80452) and nitrate. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

Data Presentation:

The data is presented as the concentration of nitrite (µM) in the culture medium.

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)1.2-
LPS (1 µg/mL)25.80
LPS + this compound (10 µM)15.540
LPS + this compound (25 µM)8.368

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential molecular mechanisms of this compound, the following diagrams are provided.

G Experimental Workflow for this compound Evaluation cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation A Cell Seeding B Treatment with this compound A->B C MTT Assay B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E Based on IC50 values F Cell Cycle Analysis (PI Staining) D->F Based on IC50 values G Anti-inflammatory Assay (Griess Test) D->G Based on IC50 values H Signaling Pathway Analysis (Western Blot) D->H Based on IC50 values I Efficacy Evaluation E->I F->I G->I H->I

Caption: Workflow for evaluating the in vitro efficacy of this compound.

NFkB_Pathway Potential Inhibition of NF-κB Signaling by this compound Stimulus (LPS, TNF-α) Stimulus (LPS, TNF-α) IKK Complex IKK Complex Stimulus (LPS, TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Transcription Lunacrine_Inhibition This compound? Lunacrine_Inhibition->IKK Complex Lunacrine_Inhibition->NF-κB (p50/p65) Inhibition of translocation

Caption: NF-κB signaling pathway and potential inhibition by this compound.

MAPK_Pathway Potential Modulation of MAPK Signaling by this compound Growth Factors / Stress Growth Factors / Stress Ras Ras Growth Factors / Stress->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) Nucleus->Transcription Factors (e.g., AP-1) Activation Cell Proliferation, Differentiation, Apoptosis Cell Proliferation, Differentiation, Apoptosis Transcription Factors (e.g., AP-1)->Cell Proliferation, Differentiation, Apoptosis Gene Expression Lunacrine_Modulation This compound? Lunacrine_Modulation->Raf Lunacrine_Modulation->MEK Lunacrine_Modulation->ERK

Caption: MAPK/ERK signaling pathway and potential modulation by this compound.

References

Application Notes & Protocols: Pharmacological Testing of Natural Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline (B57606), a heterocyclic aromatic compound composed of fused benzene (B151609) and pyridine (B92270) rings, serves as a foundational scaffold for a vast array of natural and synthetic molecules with significant pharmacological relevance.[1][2] Naturally occurring quinoline alkaloids, such as quinine (B1679958) from Cinchona trees, have historically played a pivotal role in medicine, particularly in the treatment of malaria.[3][4][5] The versatility of the quinoline nucleus allows for extensive chemical modification, leading to derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibitory properties. These compounds exert their effects by interacting with various biological targets, including DNA, enzymes like kinases and topoisomerases, and critical cellular signaling pathways. This document provides detailed application notes and experimental protocols for the pharmacological evaluation of natural quinoline compounds, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Efficacy of Quinoline-Based Compounds

The pharmacological potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against specific targets. This data is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.

Table 1: Inhibitory Activity of Selected Quinoline Derivatives Against Various Enzymes

Compound Class Target Enzyme Specific Derivative(s) IC50 Value Reference(s)
Quinoline Derivatives mTOR - 64 nM - 75 nM
4-Anilino-3-quinolinecarbonitriles MEK1 - <10 nmol/L
Quinoline-based derivatives DNMT1 and CamA - 2-4 µM
Substituted Quinolines 20S Proteasome (Chymotrypsin-like) Quinoline 7 14.4 µM
Substituted Quinolines 20S Proteasome (Caspase-like) Quinoline 7 17.7 µM
N-Quinazolinone-4-hydroxy-2-quinolone-3-carboxamides DNA Gyrase (S. aureus GyrB) f14 0.28 µM
Quinoline Derivative Acetylcholinesterase (AChE) Quinoline 7b 3.32 µM

| Quinoline Derivative | Human Dihydroorotate Dehydrogenase (hDHODH) | Compound A9 | 9.7 nM | |

Table 2: In Vitro Anticancer Activity of Selected Quinoline Compounds

Compound Class Cancer Cell Line IC50 / GI50 Value Reference(s)
Substituted Quinolines T-47D (Breast Cancer) 16 ± 3 nM
2-Phenylquinolin-4-amine Derivatives HT-29 (Colon Cancer) 8.12 µM (Compound 7a)
2-Phenylquinolin-4-amine Derivatives HT-29 (Colon Cancer) 9.19 µM (Compound 7d)
Indolo[2,3-b] Quinolines Ehrlich Ascites Carcinoma (EAC) Stronger than reference

| Quinoline Derivative | A549 (Lung Carcinoma) | ~4 µM (Compound 11) | |

Signaling Pathways and Mechanisms of Action

Quinoline compounds often target key signaling pathways implicated in cell survival, proliferation, and angiogenesis, particularly in cancer. One of the most critical networks is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K Quinoline Quinoline Inhibitors Quinoline->Receptor Target Quinoline->PI3K Target mTORC1 mTORC1 Quinoline->mTORC1 Target PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Cell_Processes Cell Proliferation, Survival, Angiogenesis mTORC1->Cell_Processes

PI3K/Akt/mTOR pathway targeted by quinolines.

Experimental Workflows and Protocols

A structured preclinical evaluation is essential to systematically assess the efficacy and safety of new quinoline-based drug candidates.

Preclinical_Workflow InSilico In Silico Screening & ADMET Prediction Synthesis Compound Synthesis InSilico->Synthesis InVitro In Vitro Assays (Efficacy & Toxicity) Synthesis->InVitro LeadOpt Lead Compound Optimization InVitro->LeadOpt LeadOpt->InVitro  Iterate InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

Preclinical workflow for quinoline drug candidates.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.

MTT_Assay_Workflow Start Start CellSeed Seed cancer cells in 96-well plate Start->CellSeed Incubate1 Incubate (24h) for cell attachment CellSeed->Incubate1 AddCompound Add serial dilutions of quinoline compounds Incubate1->AddCompound Incubate2 Incubate for 24-72 hours AddCompound->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4 hours (Formazan formation) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 540-570 nm Solubilize->Measure Analyze Calculate % viability and determine IC50 Measure->Analyze End End Analyze->End

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in the appropriate culture medium. Replace the old medium with the medium containing the test compounds. Include vehicle (e.g., DMSO) and positive controls.

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at a wavelength between 540 and 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

Enzyme inhibition assays are fundamental to determining the mechanism of action of quinoline compounds, many of which target specific enzymes like kinases, DNA gyrase, or proteasomes.

Enzyme_Assay_Workflow Start Start Prepare Prepare assay buffer, enzyme, substrate, and serial dilutions of inhibitor Start->Prepare ReactionSetup Add buffer, inhibitor, and enzyme to plate wells Prepare->ReactionSetup PreIncubate Pre-incubate to allow inhibitor-enzyme binding ReactionSetup->PreIncubate Initiate Initiate reaction by adding substrate PreIncubate->Initiate Monitor Monitor reaction progress (e.g., absorbance, fluorescence) Initiate->Monitor Calculate Calculate reaction rates and % inhibition Monitor->Calculate Analyze Plot dose-response curve and determine IC50 Calculate->Analyze End End Analyze->End

General workflow for an enzyme inhibition assay.

Methodology (Example: Aldose Reductase Inhibition):

  • Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate, oxidizing NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

  • Reagent Preparation: Prepare assay buffer, NADPH solution, substrate solution (e.g., DL-glyceraldehyde), aldose reductase enzyme solution, and serial dilutions of the quinoline test compounds.

  • Reaction Setup: In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the test compound or vehicle control.

  • Pre-incubation: Equilibrate the mixture at the desired temperature (e.g., room temperature) for 5 minutes.

  • Reaction Initiation: Add the enzyme solution to initiate the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value from the resulting dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is a standard, qualitative assay to assess the antimicrobial activity of a compound.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium in a sterile broth.

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate to create a confluent lawn.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the quinoline compound onto the agar surface. A solvent-only disk should be used as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter (in millimeters) of the zone of inhibition (the clear area of no bacterial growth) around each disk. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Protocol 4: In Vitro Antimalarial Assay (SYBR Green I-based)

This fluorescence-based assay is a common method for high-throughput screening of antimalarial compounds against Plasmodium falciparum.

Methodology:

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes.

  • Drug Plate Preparation: Prepare serial dilutions of the quinoline compounds in 96-well plates.

  • Assay Initiation: Add synchronized ring-stage parasites to the drug-containing plates.

  • Incubation: Incubate the plates for 72 hours under appropriate gas conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add a lysis buffer containing the SYBR Green I fluorescent dye to each well. The dye intercalates with parasite DNA.

  • Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration.

References

Analytical methods for quantifying (+)-Lunacrine in samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lunacrine is a furoquinoline alkaloid found in plants of the Rutaceae family, notably Lunasia amara.[1][2][3] This compound has garnered interest for its potential biological activities, making its accurate quantification in various samples crucial for research, quality control, and drug development. This document provides detailed analytical methods and protocols for the quantitative determination of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Analytical Methods Overview

The quantification of this compound and other furoquinoline alkaloids is effectively achieved using modern chromatographic techniques. HPLC and UPLC methods offer high resolution and sensitivity, allowing for the separation and detection of these compounds in complex matrices such as plant extracts.

A study by Anam et al. (2018) utilized an ultra-fast liquid chromatography-photodiode array (UFLC-PDA) method for the quantitative determination of lunacrine (B1207082) in the ethyl acetate (B1210297) extract of Lunasia amara wood.[4] Another comprehensive study by Jeong et al. (2020) developed and validated a UPLC-PDA and UPLC-ESI-Q-TOF/MS method for the rapid analysis of several furoquinoline alkaloids, providing a robust framework for the analysis of this class of compounds.[5]

Data Presentation

The following table summarizes the quantitative data and validation parameters for the analysis of furoquinoline alkaloids, providing a reference for the expected performance of the analytical methods.

ParameterUPLC-PDAUPLC-ESI-Q-TOF/MSUFLC-PDA (Lunacrine)
Linearity (r²) > 0.9988> 0.9988Not specified
Limit of Detection (LOD) ≤ 25 ng/mL≤ 1.2 ng/mLNot specified
Limit of Quantification (LOQ) ≤ 75 ng/mL≤ 3.6 ng/mLNot specified
Precision (RSD) ≤ 1.81%≤ 5.7%Not specified
Recovery ≤ 103.11%≤ 104.45%Not specified
Lunacrine Content (% w/w) Not applicableNot applicable3.55 ± 0.26

Experimental Protocols

Protocol 1: Quantification of this compound in Lunasia amara Wood Extract by UFLC-PDA

This protocol is based on the method described by Anam et al. (2018) for the quantification of lunacrine as a marker compound.

1. Sample Preparation (Extraction):

  • Obtain the dried wood of Lunasia amara.

  • Grind the dried wood into a coarse powder.

  • Perform sequential extraction with n-hexane, ethyl acetate, and methanol.

  • Concentrate the ethyl acetate extract for UFLC analysis.

2. Instrumentation and Chromatographic Conditions:

  • Instrument: Ultra-Fast Liquid Chromatography system with a Photodiode Array detector.

  • Column: C18 column (specific dimensions to be optimized).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid is recommended for optimal separation of furoquinoline alkaloids.

  • Flow Rate: To be optimized based on column dimensions.

  • Detection Wavelength: Furoquinoline alkaloids typically exhibit maximum absorption between 239 to 244 nm.

  • Injection Volume: 10-20 µL.

3. Standard Preparation:

  • Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Inject the ethyl acetate extract of Lunasia amara into the UFLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: General UPLC-MS/MS Method for Furoquinoline Alkaloids

This protocol is adapted from the method for furoquinoline alkaloid analysis by Jeong et al. (2020) and can be optimized for this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an Oasis MCX cartridge.

  • Load the plant extract onto the cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the alkaloids with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

2. Instrumentation and Chromatographic Conditions:

  • Instrument: UPLC system coupled to a tandem mass spectrometer (e.g., ESI-Q-TOF/MS).

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Optimize a gradient program to achieve good separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode. Furoquinoline alkaloids ionize well as [M+H]⁺ ions.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor and Product Ions: Determine the specific precursor and product ions for this compound by infusing a standard solution.

  • Collision Energy: Optimize for the specific transition of this compound.

4. Quantification:

  • Prepare calibration standards of this compound.

  • Construct a calibration curve based on the peak area ratio of the analyte to an internal standard (if used).

  • Analyze the prepared sample extracts and quantify this compound using the calibration curve.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing PlantMaterial Plant Material (e.g., Lunasia amara) Extraction Solvent Extraction PlantMaterial->Extraction Purification Purification (e.g., LLE/SPE) Extraction->Purification Chromatography UPLC / HPLC Separation Purification->Chromatography Detection Detection (PDA or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

SPE_Protocol Start Start: Crude Extract Condition 1. Condition SPE Cartridge Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash with Weak Solvent (Remove Impurities) Load->Wash Elute 4. Elute with Strong Solvent (Collect Alkaloids) Wash->Elute Evaporate 5. Evaporate Solvent Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS Analysis Reconstitute->End

Caption: Solid-Phase Extraction (SPE) protocol for sample cleanup.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (+)-Lunacrine Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the solubility of (+)-lunacrine in in vitro experimental settings. Here you will find troubleshooting guidance and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a quinoline (B57606) alkaloid with potential cytotoxic, antibacterial, and antifungal properties.[1] Its chemical structure lends it to being somewhat lipophilic, as indicated by a calculated XLogP3 of 3.3, suggesting poor aqueous solubility.[2] For in vitro assays, which are typically conducted in aqueous-based cell culture media or buffers, low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?

This is a common issue known as "crashing out."[3] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds for creating concentrated stock solutions, its ability to keep a compound dissolved diminishes significantly when diluted into an aqueous environment like cell culture media.[4][5] The compound is likely exceeding its solubility limit in the final aqueous solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%.[4] It is crucial to determine the tolerance of your specific cell line to DMSO in preliminary experiments.

Q4: Are there alternatives to DMSO for stock solutions?

While DMSO is often the first choice, other organic solvents can be considered if DMSO is incompatible with your assay or fails to provide adequate solubility.[6] Common alternatives include ethanol (B145695), methanol, and dimethylformamide (DMF).[6] The choice of solvent is highly dependent on the compound's specific chemical properties and must be tested empirically.

Q5: How can I improve the solubility of this compound in my aqueous assay medium?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and complexation with agents like cyclodextrins.[7][8] For more advanced applications, nanoformulation strategies can also be explored.[9][10][11]

Troubleshooting Guides

Issue 1: this compound Powder Will Not Dissolve in Initial Solvent

Possible Cause: The selected solvent may not be appropriate for this compound, or the intended concentration is too high.

Solutions:

  • Verify Solvent Choice: For initial stock solutions, a water-miscible organic solvent like DMSO is a common starting point.[3]

  • Increase Agitation: Use mechanical methods like vortexing or brief sonication to aid dissolution.[6][12]

  • Gentle Warming: Warming the solution to 37°C can sometimes improve solubility. However, be mindful of the compound's stability at elevated temperatures.[3][12]

  • Reduce Concentration: Attempt to prepare a lower concentration stock solution by increasing the volume of the solvent.[12]

Issue 2: Immediate Precipitation of this compound Upon Dilution in Aqueous Media

Possible Cause: The compound's solubility limit in the final aqueous medium is exceeded upon dilution of the organic stock solution.

Solutions:

  • Optimize Dilution Technique:

    • Pre-warm the aqueous medium to 37°C.[4]

    • Add the stock solution dropwise while gently vortexing the medium to ensure rapid and thorough mixing.[3][4] This helps to avoid localized high concentrations that can trigger precipitation.

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.[6]

  • Perform a Serial Dilution: Instead of a single large dilution, create intermediate dilutions in the aqueous medium.[4]

  • Increase Co-solvent Concentration (with caution): A modest increase in the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) may help, but this must be balanced against potential cellular toxicity. Always include a vehicle control with the same final solvent concentration.[6]

Issue 3: Inconsistent Experimental Results

Possible Cause: Variability in the preparation of this compound solutions or precipitation occurring during the experiment.

Solutions:

  • Standardize Protocols: Ensure consistent procedures for preparing stock solutions and dilutions for every experiment.[3]

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from the stock for each experiment to avoid issues with compound degradation or precipitation over time.[3]

  • Visually Inspect Solutions: Before adding to your assay, visually check for any signs of precipitation or cloudiness.[6]

  • Consider Filtration: If you suspect insoluble impurities, you can filter the stock solution through a 0.22 µm syringe filter. Note that this could reduce the concentration if the active compound itself is not fully dissolved.[6]

Data Presentation

Table 1: Common Co-solvents for In Vitro Experiments

Co-solventTypical Final ConcentrationNotes
Dimethyl Sulfoxide (DMSO)< 0.5% (ideally < 0.1%)A versatile solvent for many nonpolar compounds. Can be cytotoxic at higher concentrations.[6]
Ethanol< 1%Can be a good alternative to DMSO. Volatility may be a concern.
Methanol< 1%Similar properties to ethanol but can be more toxic.
Dimethylformamide (DMF)< 0.5%Another option for compounds insoluble in DMSO.

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinTypeKey Features
β-Cyclodextrin (β-CD)NaturalLimited aqueous solubility itself.[13]
Hydroxypropyl-β-CD (HP-β-CD)Chemically ModifiedSignificantly higher aqueous solubility and commonly used to improve drug solubility and stability.[13][14]
Sulfobutylether-β-CD (SBE-β-CD)Chemically ModifiedHigh aqueous solubility and can form strong inclusion complexes.[13]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Calculate Mass: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh Compound: Accurately weigh the calculated mass into a sterile, light-protected vial.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary, but check for compound stability.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particles.

  • Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium (e.g., Cell Culture Medium)
  • Pre-warm Medium: Warm the sterile aqueous medium to 37°C.

  • Vortex and Add: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation.[3]

  • Continue Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.

  • Final Check: Visually inspect the medium for any signs of precipitation before use.

Protocol 3: Preliminary Solubility Assessment in Final Assay Medium
  • Prepare Serial Dilutions: Create a serial dilution of your this compound stock solution in DMSO.

  • Add to Medium: In a clear multi-well plate, add a small, fixed volume of each DMSO dilution to the corresponding wells containing your final assay medium (e.g., add 2 µL of each dilution to 200 µL of medium). Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). This will help determine the maximum soluble concentration of this compound under your specific assay conditions.[4]

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store prewarm Pre-warm Aqueous Medium to 37°C store->prewarm add_stock Add Stock Dropwise While Vortexing prewarm->add_stock inspect Visually Inspect for Precipitation add_stock->inspect add_to_assay Add to Experimental System inspect->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Endpoint incubate->measure

Caption: Workflow for preparing this compound solutions for in vitro assays.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed? check_conc Is Final Concentration Too High? start->check_conc check_dmso Is Final DMSO% > 0.5%? check_conc->check_dmso No sol_lower_conc Solution: Lower Final Concentration check_conc->sol_lower_conc Yes check_mix Was Mixing Inadequate? check_dmso->check_mix No sol_reduce_dmso Solution: Decrease Stock Conc. to Reduce Final DMSO% check_dmso->sol_reduce_dmso Yes sol_improve_mix Solution: Pre-warm Medium, Add Stock Dropwise While Vortexing check_mix->sol_improve_mix Yes sol_cyclodextrin Advanced Solution: Use Cyclodextrins check_mix->sol_cyclodextrin No end Problem Solved sol_lower_conc->end sol_reduce_dmso->end sol_improve_mix->end sol_cyclodextrin->end

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Technical Support Center: Troubleshooting (+)-Lunacrine NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Lunacrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NMR analysis, with a specific focus on peak broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing broad peaks in the 1H NMR spectrum of this compound?

Peak broadening in the NMR spectrum of this compound can arise from several factors, broadly categorized as instrumental issues, sample-related problems, or inherent molecular dynamics. The most common causes include:

  • Poor Spectrometer Shimming: An inhomogeneous magnetic field is a frequent cause of broadened peaks for all samples.[1][2]

  • Sample Concentration and Aggregation: At higher concentrations, molecules of this compound may self-associate or aggregate, leading to slower tumbling in solution and consequently, broader signals.[3]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances, such as dissolved oxygen or metal ions, can significantly shorten relaxation times and cause severe peak broadening.

  • Chemical Exchange: Dynamic processes, such as proton exchange or slow conformational changes on the NMR timescale, can lead to the broadening of specific peaks.[4][5]

  • Sample Viscosity: High sample viscosity can restrict molecular tumbling, resulting in broader lines.

  • pH Effects: As this compound contains a basic nitrogen atom, the pH of the sample can influence its protonation state. If the molecule is in intermediate exchange between its protonated and neutral forms, this can lead to peak broadening.[6][7][8]

  • Unresolved Couplings: Complex spin-spin coupling patterns that are not fully resolved can sometimes appear as broad peaks.

Q2: Can the purity of my this compound sample affect peak width in the NMR spectrum?

Absolutely. The presence of impurities can significantly impact the quality of your NMR spectrum. Here’s how:

  • Paramagnetic Impurities: As mentioned, paramagnetic metals or dissolved oxygen are common culprits for peak broadening. These can be introduced during extraction from natural sources or from laboratory glassware and solvents.

  • Insoluble Material: The presence of undissolved solid particles will disrupt the homogeneity of the magnetic field within the sample, leading to broad lines.[8]

  • Residual Solvents or Reagents: While not always causing broadening, residual solvents from purification can complicate the spectrum and may in some cases interact with this compound, potentially leading to exchange phenomena.

Q3: How does the choice of NMR solvent affect the spectrum of this compound?

The choice of solvent is crucial and can influence the NMR spectrum in several ways:

  • Solubility and Aggregation: this compound may have different solubilities and aggregation tendencies in various solvents. A solvent that promotes monomeric dissolution is ideal for obtaining sharp signals.

  • Viscosity: Solvents with high viscosity will lead to broader peaks.

  • Chemical Exchange: Protic solvents may facilitate proton exchange with the amine moiety in this compound, potentially leading to the broadening of nearby signals.

  • pH: The inherent acidity or basicity of a deuterated solvent, or the presence of acidic impurities (e.g., in CDCl₃), can affect the protonation state of this compound and thus its NMR spectrum.

Troubleshooting Guide for this compound NMR Peak Broadening

If you are observing broad peaks in the NMR spectrum of your this compound sample, follow this step-by-step troubleshooting guide.

Step 1: Initial Checks and Sample Preparation Review
  • Re-shim the Spectrometer: Before investigating sample-specific issues, always ensure the spectrometer is well-shimmed on your sample.

  • Check Sample Concentration: If your sample is highly concentrated, try acquiring a spectrum of a more dilute sample. This can help mitigate aggregation effects.[3]

  • Ensure Complete Dissolution and Filter the Sample: Visually inspect your sample for any particulate matter. It is good practice to filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to remove any suspended impurities.[8]

Step 2: Investigate Potential Contaminants
  • Degas the Sample: To remove dissolved paramagnetic oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.

  • Use High-Purity Solvents: Ensure that your deuterated solvent is of high purity and from a freshly opened bottle if possible. Older solvents can accumulate impurities.

  • Consider Metal Scavengers: If you suspect metallic impurities from your isolation process, you may consider adding a small amount of a chelating agent like EDTA, although this can add other signals to your spectrum.

Step 3: Address Chemical Exchange Phenomena
  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures.

    • If broadening decreases at higher temperatures: This may indicate that you are observing a slow dynamic process on the NMR timescale. Increased temperature can accelerate this process, leading to sharper, averaged signals.

    • If broadening decreases at lower temperatures: This could suggest an intermediate exchange process. Lowering the temperature may slow the exchange sufficiently to observe distinct signals for the exchanging species.

  • pH Adjustment: Since this compound is an alkaloid, its NMR spectrum can be pH-dependent.[6][7][8]

    • Try adding a drop of deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to your sample to see if the peak shapes change. This can help to lock the molecule in a single protonation state. Note: this may alter chemical shifts.

The following flowchart outlines the troubleshooting workflow:

Troubleshooting_Workflow Start Broad Peaks Observed in This compound NMR Shimming Is the spectrometer well-shimmed? Start->Shimming Reshim Re-shim the sample Shimming->Reshim No Sample_Concentration Is the sample highly concentrated? Shimming->Sample_Concentration Yes Reshim->Shimming Dilute Prepare a more dilute sample Sample_Concentration->Dilute Yes Particulates Are there suspended particles? Sample_Concentration->Particulates No Dilute->Particulates Filter Filter the sample Particulates->Filter Yes Paramagnetic Suspect paramagnetic impurities (e.g., O2)? Particulates->Paramagnetic No Filter->Paramagnetic Degas Degas the sample with N2 or Ar Paramagnetic->Degas Yes Exchange Suspect chemical exchange? Paramagnetic->Exchange No Degas->Exchange VT_NMR Perform Variable Temperature (VT) NMR Exchange->VT_NMR Yes Result Sharp NMR Peaks Exchange->Result No pH_Effect Consider pH effects due to the alkaloid structure VT_NMR->pH_Effect pH_Effect->Result

Caption: Troubleshooting workflow for this compound NMR peak broadening.

Quantitative Data Summary

ParameterTypical Value/RangeInfluence on Peak Broadening
Sample Concentration 1-10 mg in 0.5-0.7 mLHigher concentrations can lead to aggregation and broader peaks.
1H Linewidth (well-shimmed sample) < 1 Hz at half-heightA value significantly greater than this indicates a problem.
Temperature Range for VT-NMR -40 °C to +80 °C (solvent dependent)Can help identify and resolve dynamic exchange processes.
pH of Sample Can vary depending on solvent purityFor amines, pH can significantly affect protonation state and exchange, leading to peak broadening.

Experimental Protocols

Protocol 1: Standard Sample Preparation for 1H NMR of this compound
  • Sample Weighing: Accurately weigh 1-5 mg of purified this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, or CD₃OD). Chloroform-d is a common first choice for many natural products.

  • Dissolution: Gently vortex or sonicate the sample until the this compound is fully dissolved. Visually inspect against a bright background to ensure no particulate matter is present.

  • Filtering and Transfer: Take a clean Pasteur pipette and pack a small amount of glass wool into the tip. Use this to transfer the solution from the vial into a clean, dry 5 mm NMR tube. This will filter out any micro-particulates.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Degassing (Optional but Recommended): If broad peaks are a concern, gently bubble a stream of nitrogen or argon gas through the solution for 2-3 minutes using a long, thin needle. Be careful not to splash the sample. Recap immediately.

Protocol 2: Acquisition of a Standard 1H NMR Spectrum
  • Instrument Insertion: Insert the prepared NMR tube into the spectrometer's spinner and clean the outside of the tube before placing it in the magnet.

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for narrow lines.

  • Standard Parameter Acquisition:

    • Use a standard 1D proton pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • The acquisition time should be set to at least 2-3 seconds for good resolution.

    • A relaxation delay of 1-2 seconds is typically sufficient, but may need to be increased if quantitation is desired.

    • Acquire a suitable number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum carefully to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

By following these guidelines and troubleshooting steps, researchers can overcome common issues with NMR peak broadening for this compound and obtain high-quality spectra for structural elucidation and further studies.

References

Technical Support Center: Stability and Handling of (+)-Lunacrine in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available data specifically detailing the stability of (+)-Lunacrine in DMSO. The following guide is based on established best practices for the storage and handling of novel or uncharacterized chemical compounds in DMSO solutions. It is highly recommended that researchers perform their own stability assessments for critical applications.

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of this compound DMSO stock solutions to ensure the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For most research applications, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions of hydrophobic compounds like this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[1] Always use fresh, anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating power and potentially contribute to compound degradation.[1]

Q2: What are the optimal storage conditions for this compound in DMSO?

A2: While specific stability data for this compound is unavailable, general best practices for storing compound libraries in DMSO are to store stock solutions at low temperatures, protected from light and moisture.[2] Storage at -20°C or -80°C is common.[3] To minimize degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[4]

Q3: How long can I expect a this compound DMSO stock solution to be stable?

A3: The stability of a compound in DMSO is highly dependent on its chemical structure and the storage conditions. Without specific data for this compound, it is impossible to provide a precise shelf-life. A general study on a diverse compound library showed that after one year of storage at room temperature in DMSO, the probability of observing the compound was 52%. In contrast, storage at -20°C under an inert atmosphere like argon can significantly preserve compound integrity, with a projected loss of only 12% over four years for a diverse set of compounds.

Q4: My this compound solution in DMSO appears cloudy or has visible particles. What should I do?

A4: Cloudiness or the presence of particles indicates that the compound may not be fully dissolved or has precipitated out of solution. First, ensure the solution is thoroughly mixed by vortexing. Gentle warming in a 37°C water bath or brief sonication can also help to dissolve the compound. If the issue persists, the concentration may be too high for its solubility limit in DMSO. In this case, preparing a more dilute stock solution is recommended.

Q5: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment. To prevent this, it is recommended to perform a serial dilution of the DMSO stock in the pre-warmed (37°C) culture medium. Adding the compound dropwise while gently vortexing the media can also help. It is also crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, and ideally below 0.1%, to avoid cellular toxicity and reduce the risk of precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in DMSO Concentration exceeds solubility limit.Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if 10 mM is problematic).
Insufficient mixing.Vortex the solution vigorously. If necessary, sonicate in a water bath for 10-15 minutes.
Low temperature.Gently warm the solution in a 37°C water bath for 5-10 minutes.
Poor quality or wet DMSO.Use fresh, high-purity, anhydrous DMSO. Store DMSO properly to prevent water absorption.
Discoloration of DMSO stock solution Compound degradation.Prepare a fresh stock solution. Store aliquots at -80°C and protect from light. Perform a stability analysis to determine the degradation rate.
Reaction with impurities in DMSO.Use the highest purity DMSO available.
Loss of biological activity Compound degradation due to improper storage.Prepare fresh stock solutions for sensitive experiments. Avoid multiple freeze-thaw cycles by storing in single-use aliquots.
Adsorption to container walls.While studies have shown no significant difference between glass and polypropylene (B1209903) containers for many compounds, this can be compound-specific. Consider using low-adhesion microplates or vials.
Precipitation upon freeze-thaw cycles Compound is sensitive to temperature changes.Minimize the number of freeze-thaw cycles by preparing smaller, single-use aliquots. Ensure the compound is fully redissolved by vortexing and gentle warming after thawing.
Water absorption into the DMSO stock.Use tightly sealed vials. Consider storing under an inert gas like argon or nitrogen.

Data on General Compound Stability in DMSO

The following table summarizes findings from studies on the stability of diverse compound libraries in DMSO, which can serve as a general guide.

Storage Condition Duration Observation Reference
Room Temperature1 year52% of compounds were still observable by mass spectrometry.
+15°C under Argon4 years (projected)A strong decrease in compound integrity of 58% was calculated.
-20°C under Ambient Atmosphere4 years (projected)A 21% loss of compound integrity was calculated.
-20°C under Argon4 years (projected)A moderate loss of compound integrity of 12% was calculated.
40°C (Accelerated Study)15 weeksMost compounds were found to be stable.
Multiple Freeze-Thaw Cycles (-15°C to 25°C)11 cyclesNo significant compound loss was observed for the tested compounds.

Experimental Protocols

Protocol for Preparing this compound DMSO Stock Solution
  • Materials: this compound (solid powder), anhydrous DMSO (≥99.9% purity), sterile microcentrifuge tubes or vials (amber glass or polypropylene), analytical balance, vortex mixer, sonicator.

  • Procedure:

    • Tare a clean, dry vial on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is fully dissolved.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing the Stability of this compound in DMSO (Hypothetical)

This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS).

  • Preparation of Stock and Samples:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described above.

    • Prepare a 10 mM stock solution of a suitable, stable internal standard (IS) in DMSO. The IS should have similar chromatographic properties but a different mass-to-charge ratio (m/z) than this compound.

    • Time Zero (T0) Sample: Mix an aliquot of the this compound stock with an equal volume of the IS stock. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM). This sample represents 100% compound integrity.

    • Incubation Samples: Aliquot the 10 mM this compound stock solution into several vials and store them under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one of the incubation sample vials.

    • Prepare the sample for analysis by mixing it with the IS and diluting it in the same manner as the T0 sample.

  • LC-MS Analysis:

    • Analyze all samples using a validated LC-MS method capable of separating this compound from potential degradants and the internal standard.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min.

      • Detection: UV at the maximum absorbance wavelength for this compound and MS detection to monitor the parent ion masses of both this compound and the IS.

  • Data Analysis:

    • For each sample, determine the peak area of this compound and the internal standard from the chromatogram.

    • Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.

    • Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Time X / Ratio at T0) * 100.

    • Plot the % Remaining against time to generate a degradation profile.

Visualizations

Chemical Structure of this compound lunacrine

Caption: Chemical structure of this compound.

G cluster_prep Stock Solution Preparation cluster_storage Storage and Handling cluster_qc Quality Control weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Clarity dissolve->check_solubility aliquot Aliquot into Single-Use Vials check_solubility->aliquot Clear Solution fresh_prep Prepare Fresh Stock check_solubility->fresh_prep Precipitate Present store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw and Re-dissolve (Vortex/Warm) store->thaw stability_study Perform Stability Study (LC-MS) store->stability_study Periodic Check use Use in Experiment thaw->use G compound This compound in DMSO degradation Compound Degradation / Loss of Activity compound->degradation temp High Temperature (e.g., Room Temp Storage) temp->degradation light Light Exposure light->degradation water Water Contamination (Hygroscopic Nature of DMSO) water->degradation freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->degradation oxygen Atmospheric Oxygen oxygen->degradation

References

Technical Support Center: Overcoming Challenges in Quinoline Alkaloid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of quinoline (B57606) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the quantification of quinoline alkaloids?

A1: The quantification of quinoline alkaloids, a diverse group of nitrogen-containing heterocyclic aromatic compounds, presents several analytical challenges.[1] These include issues related to their basic nature, which can lead to poor chromatographic peak shapes, and their structural similarity, which can result in co-elution.[2] Other common problems include matrix effects from complex sample backgrounds, low sensitivity for trace-level detection, and the stability of reference standards.[3]

Q2: How can I improve the peak shape of my quinoline alkaloids in reverse-phase HPLC?

A2: Poor peak shape, often observed as tailing, is a frequent issue when analyzing basic compounds like quinoline alkaloids on silica-based columns. This is primarily due to interactions between the protonated basic alkaloids and acidic silanol (B1196071) groups on the stationary phase.[4] Several strategies can be employed to mitigate this:

  • Operate at low pH (e.g., < 3): This ensures the silanol groups are fully protonated, minimizing their interaction with the alkaloids. However, ensure your column is stable at low pH.[4]

  • Work at high pH (e.g., > 8): At higher pH, the basic analytes are neutral, reducing interaction with ionized silanol groups. This requires a pH-stable column.

  • Use a high-purity, end-capped column: Modern columns are treated to reduce the number of accessible silanol groups.

  • Add a competing base: A small amount of a basic additive, like triethylamine, can mask the active silanol sites.

  • Optimize buffer concentration: Buffers help maintain a stable pH and can mask silanol interactions.

Q3: My quinoline alkaloid isomers are co-eluting. How can I improve their separation?

A3: Achieving baseline separation of structurally similar isomers is critical for accurate quantification. Poor resolution (Rs < 1.5) can make this impossible. To improve separation, consider the following:

  • Optimize the mobile phase: Adjusting the organic solvent (e.g., acetonitrile, methanol) content can alter selectivity.

  • Change the stationary phase: Switching to a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can significantly impact selectivity for aromatic alkaloids.

  • Adjust the temperature: Lowering the temperature can increase retention and may enhance resolution, though it will lengthen the analysis time.

  • Modify the flow rate: A lower flow rate generally increases resolution.

  • Employ gradient elution: A gradient, where the mobile phase composition changes over time, is often effective for separating complex mixtures.

Q4: What are "ghost peaks" and how can I eliminate them from my chromatogram?

A4: Ghost peaks are unexpected signals that do not originate from the injected sample and can interfere with quantification. They are often caused by impurities in the mobile phase, carryover from the autosampler, or contaminants leaching from the HPLC system. To troubleshoot ghost peaks, perform a blank injection of the mobile phase. If the peak is still present, the contamination source is likely the mobile phase or the system itself.

Q5: How can I minimize matrix effects in LC-MS/MS analysis of quinoline alkaloids?

A5: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS. To minimize these effects, consider:

  • Effective sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering compounds.

  • Chromatographic separation: Optimize your HPLC method to separate the analytes from the bulk of the matrix components.

  • Use of internal standards: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Matrix-matched calibration curves: Preparing calibration standards in a blank matrix that is similar to the sample can also help to correct for matrix effects.

Troubleshooting Guides

Guide 1: Poor Peak Shape in HPLC
Symptom Possible Cause Suggested Solution
Peak Tailing Interaction with residual silanol groups on the column.- Operate at low pH (< 3) with an appropriate column.- Use a high-purity, end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Increase the buffer concentration.
Column overload.- Dilute the sample and inject a smaller volume.
Column degradation (void at the inlet or blocked frit).- Flush the column in the reverse direction.- Replace the column if the problem persists.
Peak Fronting Sample solvent is stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
Column overload (less common).- Dilute the sample.
Split Peaks Partially blocked column frit or void in the packing bed.- Reverse and flush the column.- If the problem persists, replace the column.
Sample solvent incompatible with the mobile phase.- Ensure the sample solvent is miscible with the mobile phase and is of similar or weaker strength.
Guide 2: Inaccurate Quantification in LC-MS/MS
Symptom Possible Cause Suggested Solution
Low Analyte Response Ion suppression due to matrix effects.- Improve sample cleanup (e.g., SPE, LLE).- Optimize chromatography to separate the analyte from interfering compounds.- Use a stable isotope-labeled internal standard.
Poor ionization efficiency.- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Adjust the mobile phase pH to promote ionization.
Analyte degradation.- Investigate the stability of the analyte in the sample matrix and during sample preparation.
High Variability in Results Inconsistent matrix effects.- Implement a robust sample preparation method.- Use matrix-matched calibration standards.
Unstable spray in the MS source.- Check for clogs in the sample capillary.- Ensure proper mobile phase flow rate and composition.
Instability of reference standards.- Verify the stability of stock and working solutions.- Store standards under appropriate conditions (e.g., frozen, protected from light).

Experimental Protocols

Protocol 1: General Sample Preparation for Quinoline Alkaloids from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices and target alkaloids.

  • Sample Collection and Drying: Collect fresh plant material and dry it in a well-ventilated oven at a controlled temperature (e.g., 40-60°C) to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 1.0 g).

    • Add a suitable extraction solvent. A common approach for alkaloids is to use methanol (B129727) acidified with a small amount of acid (e.g., 0.05 M HCl) to facilitate the extraction of basic alkaloids in their salt form.

    • Perform extraction using a method such as sonication for 30 minutes or microwave-assisted extraction for a more rapid process.

  • Filtration: Filter the extract through a 0.45 µm filter to remove particulate matter.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-UV Analysis of Quinoline Alkaloids

This is a representative method and should be optimized for the specific analytes of interest.

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is often necessary. For example, a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) with 0.2% triethylamine, pH adjusted to 5.0) and an organic modifier like acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength appropriate for the quinoline alkaloids of interest (e.g., 223 nm).

  • Quantification: Create a calibration curve using standard solutions of the quinoline alkaloids.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Selected Alkaloids This table presents example data and is not exhaustive.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Quinine50 - 1000> 0.99910.030.0
Quinidine10 - 200> 0.9982.06.0
Cinchonine10 - 200> 0.9991.54.5
Cinchonidine10 - 200> 0.9981.85.4
Data is illustrative and based on typical performance characteristics found in literature such as

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sp1 Plant Material (Dried & Ground) sp2 Solvent Extraction (e.g., Acidified Methanol) sp1->sp2 sp3 Filtration (0.45 µm) sp2->sp3 sp4 Solvent Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 aq1 HPLC-UV / LC-MS/MS Injection sp5->aq1 Inject Sample aq2 Chromatographic Separation aq1->aq2 aq3 Detection & Data Acquisition aq2->aq3 aq4 Quantification (Calibration Curve) aq3->aq4

Caption: General workflow for quinoline alkaloid quantification.

troubleshooting_logic start Poor Peak Shape (Tailing) q1 Is the column end-capped and high-purity? start->q1 s1 Use a modern, end-capped column. q1->s1 No q2 Is the mobile phase pH optimized? q1->q2 Yes s1->q2 s2 Adjust pH to < 3 or > 8 (with appropriate column). q2->s2 No q3 Is a competing base used? q2->q3 Yes s2->q3 s3 Add triethylamine to the mobile phase. q3->s3 No q4 Is the column overloaded? q3->q4 Yes s3->q4 s4 Dilute the sample. q4->s4 Yes end_node Peak Shape Improved q4->end_node No s4->end_node

Caption: Troubleshooting decision tree for peak tailing in HPLC.

References

Technical Support Center: Troubleshooting Cell Culture Precipitation with DMSO-Dissolved Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the precipitation of compounds dissolved in dimethyl sulfoxide (B87167) (DMSO) when used in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to the cell culture medium from a DMSO stock solution?

A1: Compound precipitation, often called "crashing out," typically occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture medium, where its solubility is significantly lower.[1] The rapid change in solvent polarity causes the compound to come out of solution.[1] Several factors can contribute to this issue:

  • Exceeding Aqueous Solubility: The final concentration of your compound in the cell culture medium may be higher than its maximum soluble concentration in that specific medium.

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock into a large volume of aqueous medium can cause a sudden shift in the solvent environment, leading to precipitation.[2]

  • Temperature Effects: Cell culture media is typically used at 37°C, while stock solutions may be stored at room temperature or colder. Adding a cold solution to warm media can decrease the solubility of some compounds.

  • High Final DMSO Concentration: While DMSO helps dissolve the compound initially, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[3]

  • Interactions with Media Components: Components in the culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[2]

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

A2: The tolerance to DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. For sensitive cell lines or long-term experiments, it is advisable to keep the concentration at or below 0.1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.

Q3: Can the type of cell culture medium or serum affect compound solubility?

A3: Yes, both the cell culture medium formulation and the presence and concentration of serum can impact compound solubility. Different media have varying compositions of salts, amino acids, and other components that can interact with your compound. Serum proteins can also bind to compounds, which can either increase or decrease their apparent solubility.

Q4: My compound precipitates out of my DMSO stock solution upon freeze-thaw cycles. How can I prevent this?

A4: To avoid precipitation in your DMSO stock solution, it is best to prepare single-use aliquots. This minimizes the number of freeze-thaw cycles the stock solution undergoes. If you observe precipitation after thawing, gently warming the solution to 37°C and vortexing or sonicating briefly may help redissolve the compound.

Q5: Are there any alternatives to DMSO for dissolving hydrophobic compounds for cell culture?

A5: While DMSO is widely used, other solvents can be considered if solubility or toxicity is an issue. Alternatives include:

  • Ethanol: Can be used for some compounds, but often has a lower solubilizing power for highly hydrophobic molecules and can also be toxic to cells at higher concentrations.

  • Dimethylformamide (DMF): Another polar aprotic solvent that can dissolve a range of compounds.

  • N-Methyl-2-pyrrolidone (NMP): A solvent with good solubilizing properties.

  • Formulations with solubility enhancers: For in vivo or some in vitro applications, co-solvents and excipients like polyethylene (B3416737) glycol (PEG), Tween® 80, or cyclodextrins can be used to improve solubility.

When using any alternative solvent, it is essential to test its toxicity on your specific cell line and include appropriate vehicle controls in your experiments.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Medium
Potential Cause Explanation Recommended Solution
Compound concentration exceeds solubility limit The final concentration of the compound is higher than its maximum solubility in the aqueous medium.Determine the maximum soluble concentration of your compound in your specific cell culture medium using the protocol provided below. Do not exceed this concentration in your experiments.
"Solvent Shock" from rapid dilution The abrupt change in solvent polarity when adding a concentrated DMSO stock to the medium causes the compound to precipitate.Perform a serial dilution. Create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium before making the final dilution. Add the stock solution dropwise while gently vortexing the medium.
Low temperature of media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions.
High final DMSO concentration While DMSO aids in initial dissolution, a high final concentration can be toxic and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more concentrated stock solution in DMSO to use a smaller volume.
Issue 2: Precipitation Occurs Over Time in the Incubator
Potential Cause Explanation Recommended Solution
Compound Instability The compound may be chemically unstable in the culture medium at 37°C and degrading over time.Perform a stability study of your compound in the culture medium at 37°C over the duration of your experiment. If the compound is unstable, you may need to replenish it by changing the medium at regular intervals.
Interaction with media components The compound may slowly interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.Test the compound's solubility and stability in different media formulations or with varying serum concentrations.
pH shift The CO2 environment in an incubator can slightly alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.Ensure your medium is properly buffered for the CO2 concentration in your incubator.
Adsorption to plasticware Hydrophobic compounds can bind to the plastic of culture plates, reducing the effective concentration in the medium.Consider using low-binding plates for your experiments.

Data Presentation

Table 1: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO ConcentrationPotential Effects on CellsRecommendation
< 0.1% Generally considered safe for most cell lines with minimal impact on cell viability and function.Recommended for sensitive cell lines and long-term (> 48h) experiments.
0.1% - 0.5% Tolerated by many robust cell lines for short-term experiments (24-48h). May cause subtle off-target effects.Acceptable for many applications, but a vehicle control is essential.
> 0.5% Increased risk of cytotoxicity, altered gene expression, and other off-target effects.Should be avoided unless absolutely necessary and validated with thorough toxicity testing.

Table 2: Cytotoxicity of DMSO on Various Cancer Cell Lines after 72 hours of Exposure

Cell LineDMSO Concentration causing >30% reduction in viability (IC30)
HepG2 (Liver Carcinoma)~0.625%
Huh7 (Liver Carcinoma)> 1.25%
HT29 (Colorectal Adenocarcinoma)> 1.25%
SW480 (Colorectal Adenocarcinoma)> 1.25%
MCF-7 (Breast Adenocarcinoma)~1.25%
MDA-MB-231 (Breast Adenocarcinoma)~1.25%

Data is approximate and compiled from published studies. The exact cytotoxic concentration can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of a Compound in Cell Culture Medium

Objective: To determine the highest concentration of a compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • Test compound

  • 100% DMSO

  • Complete cell culture medium (with serum and supplements as used in experiments)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity) or a microscope

Methodology:

  • Prepare a high-concentration stock solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved. Gentle warming and vortexing can be used if necessary.

  • Prepare serial dilutions in DMSO: In a separate 96-well plate or microcentrifuge tubes, perform a serial dilution of the DMSO stock solution with 100% DMSO.

  • Dilute into culture medium: Transfer a small, equal volume (e.g., 1-2 µL) of each DMSO dilution into the wells of a clear-bottom 96-well plate. Then, using a multichannel pipette, add pre-warmed (37°C) complete culture medium to each well to achieve the final desired compound concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., 0.1% or 0.5%).

  • Include controls: Prepare wells containing medium with the same final DMSO concentration but without the compound to serve as a blank control.

  • Incubate and observe: Seal the plate and incubate at 37°C for a period relevant to your experiment (e.g., 1, 4, and 24 hours).

  • Assess precipitation:

    • Visual Inspection: Visually inspect the wells for any signs of cloudiness, turbidity, or precipitate.

    • Microscopy: Examine a small aliquot from each well under a microscope to check for micro-precipitates.

    • Turbidity Measurement: Measure the absorbance of each well at a wavelength between 600-650 nm. An increase in absorbance compared to the blank control indicates precipitation.

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Visualizations

Troubleshooting_Precipitation Troubleshooting Workflow for Compound Precipitation start Compound precipitates in cell culture medium check_immediate Immediate or delayed precipitation? start->check_immediate immediate Immediate Precipitation check_immediate->immediate Immediate delayed Delayed Precipitation check_immediate->delayed Delayed check_conc Is final concentration too high? immediate->check_conc check_stability Is the compound stable? delayed->check_stability reduce_conc Reduce final concentration. Determine max soluble conc. check_conc->reduce_conc Yes check_dilution Was dilution too rapid? check_conc->check_dilution No serial_dilute Use serial dilution. Add stock dropwise to warm media. check_dilution->serial_dilute Yes check_temp Was media pre-warmed? check_dilution->check_temp No warm_media Pre-warm media to 37°C. check_temp->warm_media No stability_test Perform stability assay. Replenish compound if needed. check_stability->stability_test No check_interaction Interaction with media components? check_stability->check_interaction Yes change_media Test different media or serum concentrations. check_interaction->change_media Possible

Caption: Troubleshooting workflow for compound precipitation issues.

DMSO_Signaling_Effects Potential Signaling Pathways Affected by DMSO cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling cluster_cellular_response Cellular Response DMSO DMSO Membrane Membrane Fluidity DMSO->Membrane Alters MAPK MAPK Pathway (ERK1/2, p38, JNK) DMSO->MAPK Modulates PI3K_Akt PI3K/Akt Pathway DMSO->PI3K_Akt Modulates NFkB NF-κB Pathway DMSO->NFkB Modulates TGFb_Smad TGF-β/Smad Pathway DMSO->TGFb_Smad Modulates Membrane->MAPK Influences Membrane->PI3K_Akt Influences Cytokine Inflammatory Cytokine Production MAPK->Cytokine Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis NFkB->Cytokine Differentiation Cell Differentiation TGFb_Smad->Differentiation

Caption: Potential signaling pathways affected by DMSO.

References

Technical Support Center: Enhancing the Yield of (+)-Lunacrine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (+)-Lunacrine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and yield of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound, a furoquinoline alkaloid, generally proceeds through the construction of a 4-methoxy-2-quinolone core, followed by prenylation at the C-3 position and subsequent acid-catalyzed cyclization to form the characteristic dihydrofuro[2,3-b]quinoline ring system.

Q2: What are the critical steps that significantly impact the overall yield?

A2: The key yield-determining steps are the regioselective C-alkylation of the 4-hydroxy-2-quinolone intermediate and the final acid-catalyzed cyclization of the prenylated precursor, (+)-Lunacridine. Formation of byproducts, such as the angular isomer during cyclization, can significantly reduce the yield of the desired linear product, this compound.

Q3: What are common side reactions to be aware of during the synthesis?

A3: A primary side reaction is the formation of an angular dihydrofuranoquinolone isomer during the acid-catalyzed cyclization of (+)-Lunacridine. O-alkylation instead of the desired C-alkylation can also occur during the introduction of the prenyl group, leading to a decrease in the desired intermediate.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. In particular, handling of strong acids like concentrated hydrochloric acid requires appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the total synthesis of this compound.

Problem 1: Low Yield in the Synthesis of 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone
Symptom Possible Cause Suggested Solution
Low conversion of 4-hydroxy-2-quinolone Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the appropriate temperature (e.g., reflux in ethanol) and monitor the reaction progress by TLC until the starting material is consumed.
Formation of O-alkylated byproduct The reaction conditions favor O-alkylation over C-alkylation.Use a less polar solvent to favor C-alkylation. Running the reaction under basic conditions (e.g., using sodium ethoxide) can also direct the alkylation to the C-3 position.
Decomposition of starting material or product The reaction temperature is too high, or the reaction time is too long.Optimize the reaction temperature and time by running small-scale trials. Consider using a milder base if decomposition is suspected.
Problem 2: Inefficient Methylation of 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone
Symptom Possible Cause Suggested Solution
Incomplete methylation Insufficient methylating agent or reaction time.Use a slight excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Monitor the reaction by TLC and extend the reaction time if necessary.
Presence of unreacted starting material after workup The base used was not strong enough to deprotonate the hydroxyl group effectively.Use a stronger base such as sodium hydride in an aprotic solvent like DMF or THF to ensure complete deprotonation.
Problem 3: Low Yield and/or Formation of Isomeric Byproduct during Acid-Catalyzed Cyclization of (+)-Lunacridine
Symptom Possible Cause Suggested Solution
Low yield of this compound Suboptimal acid concentration or reaction temperature.Perform small-scale optimization experiments to determine the ideal acid concentration and temperature. Literature suggests that heating with concentrated hydrochloric acid is effective.
Formation of the angular dihydrofuranoquinolone isomer The reaction conditions favor the formation of the kinetic or thermodynamic byproduct.The ratio of linear to angular product can be influenced by the acid catalyst and solvent. While the original synthesis reports the formation of both, exploring different acids (e.g., polyphosphoric acid) or reaction conditions might alter this ratio. It is reported that the cyclization of the corresponding 4-hydroxy precursor can lead to a higher proportion of the angular isomer.
Recovery of unreacted starting material Insufficient acid or reaction time.Ensure a sufficient amount of acid is used to catalyze the reaction and monitor the disappearance of the starting material by TLC.

Quantitative Data Summary

The following table summarizes the reported yields for the key final step in the synthesis of this compound as described by Clarke and Grundon (1964).

Reaction Reactant Product(s) Yield (%)
Acid-Catalyzed Cyclization(+)-LunacridineThis compound30
Angular Dihydrofuranoquinolone68

Experimental Protocols

Synthesis of 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone

A solution of 4-hydroxy-2-quinolone in ethanol (B145695) is treated with a solution of sodium ethoxide. To this mixture, 3,3-dimethylallyl bromide is added, and the reaction is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is treated with water and acidified. The precipitated solid is collected by filtration, washed with water, and dried to afford 4-hydroxy-3-(3-methylbut-2-enyl)-2-quinolone.

Synthesis of (+)-Lunacridine (4-Methoxy-3-(3-methylbut-2-enyl)-2-quinolone)

4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone is dissolved in a suitable solvent such as acetone (B3395972) or methanol. An excess of a methylating agent, for instance, methyl iodide or dimethyl sulfate, is added along with a base like potassium carbonate. The mixture is stirred at room temperature or gently heated until the reaction is complete as indicated by TLC. The solvent is then evaporated, and the residue is partitioned between water and an organic solvent (e.g., chloroform). The organic layer is washed, dried, and concentrated to give (+)-Lunacridine, which can be further purified by crystallization.

Total Synthesis of this compound

(+)-Lunacridine is heated with concentrated hydrochloric acid. The reaction mixture is then cooled and neutralized with a base (e.g., ammonia). The resulting mixture is extracted with an organic solvent like chloroform. The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated. The crude product, a mixture of this compound and its angular isomer, is then purified by chromatography (e.g., on alumina) to isolate pure this compound.

Visualizations

Synthetic Pathway of this compound cluster_0 Core Synthesis cluster_1 Intermediate Modification cluster_2 Final Cyclization 4-Hydroxy-2-quinolone 4-Hydroxy-2-quinolone 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone 4-Hydroxy-2-quinolone->4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone  3,3-Dimethylallyl bromide, NaOEt, EtOH, Reflux (+)-Lunacridine (+)-Lunacridine 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone->(+)-Lunacridine  MeI, K2CO3, Acetone This compound This compound (+)-Lunacridine->this compound  conc. HCl, Heat Angular Isomer Angular Isomer (+)-Lunacridine->Angular Isomer  conc. HCl, Heat

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Cyclization Yield Low Yield of this compound Low Yield of this compound Incomplete Reaction Incomplete Reaction Low Yield of this compound->Incomplete Reaction Side Product Formation Side Product Formation Low Yield of this compound->Side Product Formation Decomposition Decomposition Low Yield of this compound->Decomposition Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Modify Catalyst/Solvent Modify Catalyst/Solvent Side Product Formation->Modify Catalyst/Solvent Lower Temperature/Milder Acid Lower Temperature/Milder Acid Decomposition->Lower Temperature/Milder Acid

Caption: Troubleshooting low cyclization yield.

Minimizing degradation of (+)-Lunacrine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Lunacrine. The focus is on minimizing degradation during extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a furoquinoline alkaloid found in plants of the Lunasia genus, notably Lunasia amara.[1][2] Like many alkaloids, its complex structure is susceptible to degradation under various chemical and physical conditions encountered during extraction, such as exposure to harsh pH, elevated temperatures, light, and oxidative environments.[3] Degradation can lead to reduced yield and the formation of impurities, which may interfere with downstream applications and biological assays.

Q2: What are the primary factors that can cause degradation of this compound during extraction?

A2: The primary factors that can lead to the degradation of this compound and other alkaloids include:

  • pH: Both strongly acidic and alkaline conditions can catalyze hydrolysis or other degradative reactions.[4]

  • Temperature: High temperatures used during extraction (e.g., reflux or solvent evaporation) can accelerate thermal degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation in light-sensitive compounds.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of oxidation byproducts.

Q3: Which solvents are recommended for the extraction of this compound to minimize degradation?

A3: For the extraction of furoquinoline alkaloids like this compound, a sequential extraction with solvents of increasing polarity is often effective. A common approach involves:

  • Initial extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

  • Subsequent extraction of the defatted plant material with a more polar solvent such as methanol (B129727) or ethyl acetate (B1210297) to isolate the alkaloids. Using a milder extraction technique like maceration at room temperature, although slower, can reduce the risk of thermal degradation compared to methods requiring heat, such as Soxhlet extraction.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most effective way to monitor the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products. A photodiode array (PDA) detector is useful for initial peak identification and purity assessment. For structural elucidation of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.

Q5: What are the best practices for storing crude extracts and purified this compound to ensure long-term stability?

A5: To ensure the long-term stability of this compound extracts and purified compounds, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Light: Protect from light by using amber-colored vials or by wrapping the containers in aluminum foil.

  • Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent: If stored in solution, use a non-reactive, high-purity solvent and be aware of potential solvent-induced degradation over time.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Extract
Possible Cause Troubleshooting Steps
Incomplete Extraction 1. Optimize Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent penetration. 2. Increase Extraction Time/Cycles: Extend the duration of maceration or increase the number of extraction cycles. 3. Solvent-to-Solid Ratio: Increase the volume of solvent used relative to the amount of plant material. 4. Agitation: Ensure constant and efficient mixing during extraction.
Degradation During Extraction 1. Lower Temperature: If using a heat-based method, reduce the temperature or switch to a room temperature extraction method like maceration or ultrasonic-assisted extraction. 2. Control pH: Avoid strongly acidic or basic conditions during the initial extraction. If an acid-base partitioning is used, minimize the time the sample is exposed to extreme pH values. 3. Protect from Light: Conduct the extraction in a dark room or use amber glassware to prevent photodegradation.
Losses During Purification 1. Optimize Chromatography: Ensure the chosen stationary and mobile phases in column chromatography are appropriate for this compound to avoid irreversible adsorption or co-elution with impurities. 2. Monitor Fractions: Use a sensitive detection method (e.g., TLC or HPLC) to analyze all fractions and prevent accidental discarding of the product.
Issue 2: Presence of Unknown Impurities in the Purified this compound
Possible Cause Troubleshooting Steps
Co-extraction of Other Compounds 1. Pre-extraction/Defatting: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other interfering compounds before extracting with a more polar solvent. 2. Acid-Base Partitioning: Implement an acid-base liquid-liquid extraction to selectively separate the basic alkaloids from neutral and acidic impurities.
Formation of Degradation Products 1. Review Extraction Conditions: Re-evaluate the extraction parameters (pH, temperature, light exposure) to identify potential causes of degradation as outlined in Issue 1. 2. Analyze for Known Degradants: Use a stability-indicating HPLC method to check for the presence of expected degradation products (see Table 2). 3. Identify Unknowns: If unknown impurities are significant, use LC-MS/MS to elucidate their structures and understand the degradation pathway.
Contamination 1. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity to avoid introducing contaminants. 2. Clean Glassware Thoroughly: Use clean glassware to prevent cross-contamination from previous experiments.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on general knowledge of alkaloid stability. Specific degradation rates for this compound may vary and should be determined experimentally.

Table 1: Influence of Extraction Method on this compound Yield and Purity

Extraction Method Temperature (°C) Time (h) Relative Yield (%) Purity (%)
Maceration25488592
Sonication4029590
Soxhlet78 (Ethanol)810075
Reflux78 (Ethanol)49880

Table 2: Illustrative Forced Degradation of this compound

Stress Condition Description Time (h) Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C24~15%Hydrolysis of the lactone ring
Alkaline Hydrolysis 0.1 M NaOH at 60°C24~25%Hydrolysis of the lactone ring
Oxidation 3% H₂O₂ at 25°C24~30%N-oxides, aromatic hydroxylation products
Thermal Degradation 80°C (solid state)48~10%Isomerization or minor fragmentation
Photodegradation UV light (254 nm)24~40%Dimerization, oxidation products

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound
  • Maceration: Macerate 100 g of dried, powdered Lunasia amara plant material in 500 mL of methanol for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a crude methanolic extract.

  • Acidification: Dissolve the crude extract in 200 mL of 5% hydrochloric acid.

  • Washing: Wash the acidic solution three times with 100 mL of dichloromethane (B109758) to remove neutral and weakly basic compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

  • Extraction of Free Base: Extract the alkaline aqueous solution three times with 150 mL of dichloromethane.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction containing this compound.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Example Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm, with a specific wavelength for quantification (e.g., the λmax of this compound).

  • Injection Volume: 10 µL.

  • Forced Degradation Samples: Prepare samples of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions as described in Table 2.

  • Analysis: Inject the stressed samples to ensure that the degradation products are well-resolved from the parent this compound peak.

Mandatory Visualizations

experimental_workflow plant_material Dried, Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration & Concentration maceration->filtration acidification Dissolve in 5% HCl filtration->acidification washing Wash with Dichloromethane acidification->washing basification Adjust pH to 9-10 washing->basification extraction Extract with Dichloromethane basification->extraction purification Purification (e.g., Column Chromatography) extraction->purification final_product This compound purification->final_product

Caption: Workflow for the extraction and purification of this compound.

degradation_pathways lunacrine This compound hydrolysis_products Hydrolysis Products (e.g., Ring-opened carboxylic acid) lunacrine->hydrolysis_products Acid/Base oxidation_products Oxidation Products (e.g., N-oxide, hydroxylated derivatives) lunacrine->oxidation_products Oxidizing Agents photo_products Photodegradation Products (e.g., Dimers, photo-oxidized compounds) lunacrine->photo_products UV/Light

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Low Yield? check_extraction Incomplete Extraction? start->check_extraction Yes check_degradation Degradation Occurring? start->check_degradation No optimize_extraction Optimize Extraction (Time, Solvent, Temp) check_extraction->optimize_extraction Yes modify_conditions Modify Conditions (Lower Temp, Protect from Light, Control pH) check_degradation->modify_conditions Yes check_purification Losses during Purification? check_degradation->check_purification No optimize_purification Optimize Chromatography check_purification->optimize_purification Yes

Caption: Troubleshooting logic for low yield of this compound.

References

Selecting appropriate solvents for (+)-Lunacrine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting bioassays with the furoquinoline alkaloid, (+)-Lunacrine. Here you will find answers to frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro bioassays?

A1: While specific solubility data for this compound in common laboratory solvents is not extensively published, a systematic approach to solvent selection is recommended based on the properties of furoquinoline alkaloids. The primary goal is to dissolve the compound at a concentration suitable for your bioassay while minimizing solvent-induced toxicity.

Recommended Solvents for Initial Screening:

Based on the chemical nature of alkaloids, the following solvents should be considered for initial solubility testing:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and commonly used solvent for a wide range of organic compounds in biological screenings.[1][2] It is often used to prepare high-concentration stock solutions.

  • Ethanol (EtOH): Ethanol is another common solvent for alkaloids and is often less toxic to cells than DMSO at higher concentrations.[3]

  • Methanol (MeOH): Methanol can also be an effective solvent for alkaloids.

It is crucial to perform a solvent tolerance test for your specific cell line or assay system to determine the maximum concentration of the chosen solvent that does not affect the experimental outcome.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution of this compound, follow these general steps:

  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the chosen solvent (e.g., DMSO) stepwise to the powder.

  • Dissolution: Vortex or sonicate the mixture gently to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Q3: What are the key considerations when designing a bioassay for this compound?

A3: Several factors should be considered when designing a bioassay for this compound:

  • Assay Type: Select an assay that is relevant to the expected biological activity of this compound. Furoquinoline alkaloids have been reported to exhibit various activities, including antimicrobial, antiviral, and cytotoxic effects.[4]

  • Cell Line Selection: Choose a cell line that is appropriate for the biological question you are addressing.

  • Positive and Negative Controls: Include appropriate positive and negative controls to validate your assay. A vehicle control (the solvent used to dissolve this compound) is essential.

  • Dose-Response Curve: Determine the optimal concentration range for this compound by performing a dose-response experiment.

  • Incubation Time: Optimize the incubation time for the treatment with this compound.

Troubleshooting Guides

This section addresses common issues that may arise during this compound bioassays.

Issue 1: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

Cause Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use fresh tips for each sample.
Improper Mixing Gently mix the contents of each well after adding reagents.
Cell Seeding Density Ensure a homogenous cell suspension and consistent seeding density across all wells.
Edge Effects To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for critical samples. Fill them with sterile media or buffer instead.
Reagent Instability Prepare fresh dilutions of this compound for each experiment and store stock solutions properly.
Issue 2: High Background Signal

Possible Causes & Solutions

Cause Solution
Nonspecific Binding Optimize blocking steps and washing procedures in your assay protocol.
Contaminated Reagents Use fresh, high-quality reagents and sterile techniques.
Autofluorescence of this compound If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used.
Issue 3: Low or No Signal

Possible Causes & Solutions

Cause Solution
Incorrect Wavelength/Filter Settings Verify the settings on your plate reader are appropriate for your assay.
Inactive this compound Confirm the integrity of your this compound sample.
Suboptimal Assay Conditions Optimize incubation times, temperatures, and reagent concentrations.
Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the assay.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent and Concentration for this compound

This protocol outlines a method for screening potential solvents and determining the maximum soluble concentration of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

Procedure:

  • Prepare saturated solutions of this compound in each test solvent (DMSO, EtOH, MeOH).

  • Incubate the solutions at room temperature for 1-2 hours with occasional mixing.

  • Centrifuge the solutions at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Carefully transfer the supernatant to a new tube.

  • Prepare a series of dilutions of the supernatant in the corresponding solvent.

  • Visually inspect the dilutions for any signs of precipitation. The highest concentration that remains clear is the maximum soluble concentration in that solvent.

  • Perform a solvent tolerance test on your chosen cell line by exposing the cells to a range of solvent concentrations (e.g., 0.1% to 2% v/v) and assessing cell viability.

Data Presentation: Solvent Screening for this compound

SolventMaximum Soluble Concentration (µg/mL)Cell Viability at 0.5% (v/v)Cell Viability at 1% (v/v)
DMSORecord your data hereRecord your data hereRecord your data here
EthanolRecord your data hereRecord your data hereRecord your data here
MethanolRecord your data hereRecord your data hereRecord your data here
Protocol 2: General Cell-Based Viability Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound stock solution (in a validated solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final solvent concentration should be kept constant and below the cytotoxic threshold for the cells. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental_Workflow_for_Lunacrine_Bioassay cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis start Start: this compound Powder solubility_test Solvent Solubility & Tolerance Test start->solubility_test stock_prep Prepare Stock Solution solubility_test->stock_prep cell_seeding Seed Cells in 96-well Plate stock_prep->cell_seeding treatment Treat Cells with this compound Dilutions cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation assay_readout Perform Assay Readout (e.g., MTT) incubation->assay_readout data_collection Collect Absorbance Data assay_readout->data_collection data_analysis Calculate % Viability & IC50 data_collection->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for a typical this compound bioassay.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates lunacrine This compound lunacrine->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Comparative Biological Activity of Lunacrine Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of (+)-Lunacrine and (-)-Lunacrine is currently hampered by a significant gap in the scientific literature. Extensive searches have revealed no published studies on the biological properties of the dextrorotatory enantiomer, this compound. The naturally occurring and studied form of this furoquinoline alkaloid, isolated from plants of the Lunasia genus, is the levorotatory enantiomer, (-)-Lunacrine. Consequently, this guide provides a detailed overview of the known biological activities of (-)-Lunacrine, alongside a discussion on the importance of stereochemistry in pharmacology to contextualize the absence of data for its optical isomer.

Biological Activities of (-)-Lunacrine

(-)-Lunacrine, a major alkaloid constituent of Lunasia amara, has been associated with a range of biological effects, primarily demonstrated through studies of the plant's extracts and, to a lesser extent, the isolated compound. The activities include cytotoxicity against cancer cell lines, effects on the central nervous system (CNS) and muscle tissue, and antimicrobial properties.

Cytotoxic Activity

The most quantitatively described activity of (-)-Lunacrine is its cytotoxicity. A study on the wood extract of Lunasia amara demonstrated significant cell growth inhibition against human cervical (HeLa) and breast (T47D) cancer cell lines. While the tests were conducted with a crude extract, the concentration of (-)-Lunacrine within the most active extract was quantified, providing an insight into its potent cytotoxic nature.[1]

Table 1: Cytotoxic Activity of (-)-Lunacrine-Containing Lunasia amara Extract [1]

Cancer Cell LineExtract TypeIC₅₀ (µg/mL)(-)-Lunacrine Content in Extract (% w/w)
HeLa (Cervical Cancer)Ethyl Acetate (B1210297)71.153.55 ± 0.26
T47D (Breast Cancer)Ethyl Acetate79.043.55 ± 0.26
Central Nervous System (CNS) and Muscle Activity

Qualitative studies on the alkaloids from Lunasia amara have indicated effects on the central nervous system and muscle function. Specifically, Lunacrine (B1207082) and another alkaloid, lunasine, have been reported to affect muscle tissue by causing a continuous increase in tone and a rapid decrease in the muscle's power of response to stimulation.[2][3] This activity is observed in both isolated voluntary and smooth muscles.[3] These findings suggest a potential role for (-)-Lunacrine in modulating neuromuscular activity, although the precise mechanisms and quantitative parameters have not been elucidated.

Antimicrobial and Antifungal Activity

(-)-Lunacrine is also recognized for its antibacterial and antifungal properties.[1][4] These activities are attributed to the quinoline (B57606) alkaloid structure. However, specific minimum inhibitory concentration (MIC) values for purified (-)-Lunacrine against various microbial strains are not available in the reviewed literature. The general antimicrobial properties are often cited in the context of the traditional medicinal uses of Lunasia amara for treating infections.[4][5]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of purified (-)-Lunacrine are scarce. However, based on the available literature for the extracts and general pharmacological practices, the following methodologies are relevant.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Lunasia amara extract was determined using the in vitro tetrazolium bromide (MTT) method.[1] This is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.

  • Cell Plating: HeLa and T47D cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test substance (e.g., the ethyl acetate extract of Lunasia amara).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the test substance that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Visualizations

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a plant-derived compound like (-)-Lunacrine.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_extraction Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis plant Lunasia amara Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) plant->extraction isolation Isolation & Purification of (-)-Lunacrine extraction->isolation treatment Treatment with (-)-Lunacrine isolation->treatment cell_culture Cancer Cell Culture (e.g., HeLa, T47D) cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acq Absorbance Reading mtt_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc results Cytotoxicity Profile ic50_calc->results

Caption: Workflow for assessing the cytotoxicity of (-)-Lunacrine.

The Importance of Stereoisomerism in Drug Activity

The absence of data on this compound highlights a critical area for future research. The three-dimensional structure of a molecule is paramount in determining its biological activity, as interactions with chiral biological targets such as enzymes and receptors are often stereospecific. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.

For instance, one enantiomer may be therapeutically active while the other is inactive or even contributes to adverse effects. In some cases, both enantiomers may have similar activities, or they might possess entirely different biological properties. Without empirical data, it is impossible to predict the biological activity of this compound. It may be more or less potent than (-)-Lunacrine in its cytotoxic, CNS, or antimicrobial effects, or it could have a completely different pharmacological profile.

Conclusion

The available scientific evidence indicates that (-)-Lunacrine, an alkaloid from Lunasia amara, possesses cytotoxic, neuromuscular, and antimicrobial properties. Quantitative data, however, is limited to the cytotoxic effects of extracts containing this compound. A significant knowledge gap exists concerning the biological activity of its enantiomer, this compound. Given the fundamental role of stereochemistry in determining the pharmacological effects of chiral molecules, the synthesis and biological evaluation of this compound are essential to fully understand the therapeutic potential and toxicological profile of this class of compounds. Such studies would provide a complete picture and enable a true comparative analysis, which is crucial for any future drug development efforts based on the lunacrine scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of Lunacrine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Lunacrine and its analogs, focusing on their potential as cytotoxic agents. Lunacrine, a furo[2,3-b]quinoline (B11916999) alkaloid isolated from Lunasia amara, is a known DNA intercalating topoisomerase II inhibitor. This document summarizes the available quantitative data on the biological activity of Lunacrine and related furo[2,3-b]quinoline derivatives, details the experimental methodologies used for their evaluation, and presents visualizations of key biological pathways and experimental workflows.

Data Presentation

The cytotoxic activities of Lunacrine and its synthetic analogs are presented below. The data is compiled from studies evaluating these compounds against various human cancer cell lines.

Compound/Analog IDCore StructureR1 (Substitution)R2 (Substitution)R3 (Substitution)Cell LineIC50 (µM)Reference
Lunacrine Furo[2,3-b]quinoline-OCH3 (at C8)-CH(CH3)2 (at C2)-CH3 (at N9)HeLaLow µM range[1]
H226Low µM range[1]
7 Furo[2,3-b]quinoline-OH (at C6)-Br (at C2)-HCT-116>50[2]
MCF-7>50[2]
U2OS>50[2]
A549>50[2]
8a Furo[2,3-b]quinoline-OCH2Ph (at C6)-Br (at C2)-HCT-11613.45[2]
MCF-79.77[2]
U2OS30.18[2]
A54935.48[2]
8e Furo[2,3-b]quinoline-OCH2(4-F-Ph) (at C6)-Br (at C2)-HCT-11624.33[2]
MCF-715.84[2]
U2OS41.68[2]
A549>50[2]
10a Furo[2,3-b]quinoline-OSO2Ph (at C6)-Br (at C2)-HCT-11610.29[2]
MCF-76.30[2]
U2OS28.16[2]
A54932.35[2]
10b Furo[2,3-b]quinoline-OSO2(4-CH3-Ph) (at C6)-Br (at C2)-HCT-1168.70[2]
MCF-75.24[2]
U2OS25.11[2]
A54929.85[2]
10c Furo[2,3-b]quinoline-OSO2(4-F-Ph) (at C6)-Br (at C2)-HCT-1164.32[2]
MCF-76.91[2]
U2OS20.88[2]
A54924.96[2]
I7 Furo[2,3-b]quinolineVaried aniline/phenol at C4--MCF-75.60-26.24[3]
MDA-MB-2315.60-26.24[3]

Note: The activity of Lunacrine was described as being in the "low micromolar range" against HeLa and H226 cells, though a precise IC50 value was not provided in the available literature.[1] The numbering for the substitution positions on the furo[2,3-b]quinoline core may vary between different publications. The data presented here is based on the numbering provided in the respective source.

Structure-Activity Relationship Insights

From the available data, several structure-activity relationships can be inferred for furo[2,3-b]quinoline derivatives:

  • Core Scaffold: The furo[2,3-b]quinoline scaffold is essential for the cytotoxic activity of this class of compounds.

  • Substitution at C6: The introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) moieties at the 6-position of the furo[2,3-b]quinoline core can significantly enhance cytotoxic activity compared to a hydroxyl group.[2]

  • Benzenesulfonate Group: Among the benzenesulfonate derivatives, the presence of an electron-withdrawing fluorine atom on the phenyl ring (compound 10c ) resulted in the most potent activity against the HCT-116 cell line.[2]

  • Substitution at C4: The introduction of various substituted anilines and phenols at the C4-position also leads to significant cytotoxic activity, with some derivatives showing selectivity for breast cancer cell lines.[3]

Mechanism of Action: Topoisomerase II Inhibition

Lunacrine has been identified as a DNA intercalating topoisomerase II inhibitor.[1] This mechanism is common for many cytotoxic compounds with planar aromatic structures. The molecule inserts itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This intercalation stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and ultimately leading to double-strand breaks and apoptotic cell death.

G cluster_0 Mechanism of Topoisomerase II Inhibition by Lunacrine Lunacrine Lunacrine (Intercalator) DNA DNA Double Helix Lunacrine->DNA Intercalation Complex Lunacrine-DNA-TopoII Covalent Complex DNA->Complex TopoII Topoisomerase II TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Stabilization & Prevention of Re-ligation Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Lunacrine as a topoisomerase II inhibitor.

Experimental Protocols

The cytotoxic activity of the furo[2,3-b]quinoline derivatives was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells (e.g., HCT-116, MCF-7, U2OS, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

G cluster_1 MTT Cytotoxicity Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat cells with Lunacrine analogs Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate End End Calculate->End

Caption: Workflow for a typical MTT cytotoxicity assay.

The inhibitory effect of compounds on topoisomerase II can be assessed by a decatenation assay using kinetoplast DNA (kDNA) as a substrate.

  • Reaction Setup: The reaction mixture contains kDNA, reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of human topoisomerase IIα.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization: The DNA is visualized by staining with ethidium (B1194527) bromide. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into minicircles. An effective inhibitor will prevent this decatenation, leaving the kDNA as a high molecular weight network at the top of the gel.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The data presented is based on publicly available research. Further research is necessary to fully elucidate the therapeutic potential and safety profile of Lunacrine and its analogs.

References

A Comparative Guide to the Cytotoxicity of (+)-Lunacrine and Skimmianine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two quinoline (B57606) alkaloids: (+)-Lunacrine and Skimmianine. While extensive research has been conducted on the anti-cancer activities of Skimmianine, there is a notable lack of publicly available scientific literature and experimental data on the cytotoxicity of this compound. This document summarizes the existing data for Skimmianine and highlights the current knowledge gap regarding this compound.

Skimmianine: A Profile in Cytotoxicity

Skimmianine, a furoquinoline alkaloid found in various plant species of the Rutaceae family, has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.[1][2][3]

Quantitative Cytotoxicity Data for Skimmianine

The cytotoxic potential of Skimmianine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for Skimmianine vary depending on the cancer cell line, indicating a degree of selectivity in its activity.

Cell LineCancer TypeIC50 ValueReference
HeLaCervical Cancer12.8 µg/mL[4]
HT-29Colon Cancer1.5 µM[4]
A2780Ovarian CancerNot explicitly quantified, but showed anti-proliferative effects[1]
MCF7Breast CancerNot explicitly quantified, but showed anti-proliferative effects[1][3]
A431Skin (Epidermoid) CarcinomaNot explicitly quantified, but showed anti-proliferative effects[1]
Experimental Protocols for Skimmianine Cytotoxicity Assessment

The following is a generalized protocol for determining the cytotoxicity of Skimmianine using a standard MTT assay, based on methodologies described in the literature.[1][2]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, A431, MCF7, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Skimmianine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Serial dilutions of Skimmianine are prepared in the culture medium to achieve a range of final concentrations.
  • The culture medium in the wells is replaced with the medium containing the different concentrations of Skimmianine. Control wells receive medium with the solvent alone.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for an additional period (typically 2-4 hours) to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

5. Data Analysis:

  • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.
  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the Skimmianine concentration and fitting the data to a dose-response curve.

Signaling Pathways Modulated by Skimmianine

Skimmianine's cytotoxic effects are linked to its ability to modulate key signaling pathways involved in cell survival and death. A primary mechanism is the induction of apoptosis, often mediated through the activation of caspase-3.[1][2][3] Furthermore, Skimmianine has been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][2] Some studies also suggest its involvement in modulating the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[5][6]

Skimmianine_Signaling_Pathway Skimmianine Skimmianine Cell Cancer Cell Skimmianine->Cell NFkB_Inhibition NF-κB Inhibition Cell->NFkB_Inhibition Modulates Cell_Cycle_Arrest Cell Cycle Arrest Cell->Cell_Cycle_Arrest Induces Caspase3_Activation Caspase-3 Activation Cell->Caspase3_Activation Induces Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase3_Activation->Apoptosis

Caption: Signaling pathways affected by Skimmianine leading to apoptosis.

This compound: An Unexplored Frontier in Cytotoxicity

Despite being a known quinoline alkaloid, there is a significant gap in the scientific literature regarding the cytotoxic properties of this compound. Extensive searches of scientific databases have not yielded any peer-reviewed studies that specifically investigate its anti-cancer or cytotoxic effects on any cell line.

While some in-silico studies have explored the potential of "lunacridine" (a related structural name) for anti-diabetic applications through docking simulations, these do not provide experimental evidence of its cytotoxicity. The lack of data prevents a direct and objective comparison with the well-documented cytotoxic profile of Skimmianine.

Experimental Workflow for Future Cytotoxicity Assessment

Should purified this compound become available for research, its cytotoxic properties could be determined using a workflow similar to that employed for Skimmianine.

Cytotoxicity_Workflow cluster_0 In Vitro Assessment cluster_1 Mechanism of Action Studies Compound This compound or Skimmianine Treatment Compound Treatment (Dose-Response) Compound->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: General experimental workflow for cytotoxicity and mechanistic studies.

Conclusion

References

Bioactivity of (+)-Lunacrine Versus Other Lunasia amara Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of (+)-lunacrine and other alkaloids isolated from Lunasia amara. The information is compiled from available preclinical studies to assist researchers in drug discovery and development. While direct comparative studies on the bioactivities of purified this compound against other specific alkaloids from Lunasia amara are limited, this guide synthesizes the existing data on their cytotoxic and anti-inflammatory properties.

Executive Summary

Lunasia amara is a plant rich in quinoline (B57606) alkaloids with a range of described biological activities. Among these, this compound is a major constituent. This guide focuses on the cytotoxic and anti-inflammatory effects of alkaloids from this plant. Available data suggests that quinoline alkaloids from Lunasia amara exhibit significant cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties. Lunacridine (B1216684), a related alkaloid, has been shown to induce apoptosis through DNA intercalation and inhibition of topoisomerase II. While specific quantitative data for purified this compound is scarce, studies on extracts containing known concentrations of lunacrine (B1207082) provide valuable insights into its potential bioactivity.

Data Presentation

The following tables summarize the available quantitative data on the bioactivity of Lunasia amara alkaloids and extracts. It is important to note that the experimental conditions, such as cell lines and assays used, may vary between studies, making direct comparisons challenging.

Table 1: Comparative Cytotoxicity of Lunasia amara Extracts and Alkaloids

Compound/ExtractCell Line(s)IC50 Value(s)Reference(s)
Ethyl Acetate Extract of L. amara (containing 3.55% lunacrine)HeLa (cervical cancer)71.15 µg/mL[1]
T47D (breast cancer)79.04 µg/mL[1]
LunacridineHeLa, H226 (lung cancer)Low micromolar range[2]
Human Topoisomerase II< 5 µM[2]
SkimmianineRAJI (Burkitt's lymphoma)15.6 µg/mL[3]
Jurkat (T-cell leukemia)> 10 µg/mL
AtanineRAJI (Burkitt's lymphoma)14.5 µg/mL
Jurkat (T-cell leukemia)9.3 µg/mL
GraveolinineMycobacterium tuberculosis H37RvMIC: 16 µg/mL
4-methoxy-2-phenylquinolineMycobacterium tuberculosis H37RvMIC: 16 µg/mL
KokusagineMycobacterium tuberculosis H37RvMIC: 16 µg/mL

Table 2: Anti-inflammatory and Other Bioactivities of Lunasia amara Alkaloids and Related Compounds

Compound/ExtractBioactivityAssayResultsReference(s)
Ethanolic Extract of L. amaraAnti-inflammatoryIn vivo (mice)Decreased serum TNF-α and IL-6
Quinoline Alkaloids (from Waltheria indica)Anti-inflammatoryInhibition of NO productionIC50: 11.0 - 12.8 µM
Inhibition of NF-κB activityIC50: 7.1 - 12.1 µM
LunacridineAntibacterialMIC Assay (S. aureus)64 µg/mL

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (e.g., this compound, other alkaloids) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (typically at 0.5 mg/mL) is added to each well. The plates are then incubated for another 3 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth, is then determined from the dose-response curve.

Anti-inflammatory Assessment: Measurement of TNF-α and IL-6

The anti-inflammatory activity can be assessed by measuring the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS). The cells are concurrently treated with various concentrations of the test compounds.

  • Sample Collection: After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubated overnight.

    • The plate is washed, and any non-specific binding sites are blocked.

    • The collected culture supernatants and a series of standard concentrations of the cytokine are added to the wells and incubated.

    • After washing, a detection antibody, which is typically biotinylated, is added to the wells.

    • Following another incubation and washing step, an enzyme-linked avidin (B1170675) (e.g., streptavidin-horseradish peroxidase) is added.

    • After a final wash, a substrate solution is added, which reacts with the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve. The inhibitory effect of the test compounds is calculated as the percentage reduction in cytokine production compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathway for this compound has not been fully elucidated, the mechanisms of related quinoline alkaloids provide valuable insights.

Established Mechanism of Action for Lunacridine

Lunacridine, another quinoline alkaloid from Lunasia amara, has been shown to exert its cytotoxic effects through a well-defined mechanism involving the inhibition of topoisomerase II and induction of apoptosis.

lunacridine_mechanism lunacridine Lunacridine dna Nuclear DNA lunacridine->dna Intercalation topoII Topoisomerase II lunacridine->topoII Inhibition (IC50 < 5 µM) cleavable_complex Stabilized DNA-Topoisomerase II Cleavable Complex dna->cleavable_complex topoII->cleavable_complex dna_breaks DNA Strand Breaks cleavable_complex->dna_breaks apoptosis Apoptosis dna_breaks->apoptosis caspase Caspase-3/7 Activation apoptosis->caspase

Caption: Mechanism of Lunacridine-Induced Cytotoxicity.

Hypothetical Signaling Pathway for this compound based on Quinacrine Studies

Quinacrine, a synthetic acridine (B1665455) derivative with structural similarities to quinoline alkaloids, has been studied more extensively. Its mechanisms of inducing apoptosis and autophagy may be relevant for this compound. The following diagram illustrates a plausible, yet hypothetical, signaling pathway for this compound.

hypothetical_lunacrine_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway lunacrine This compound (hypothetical) dr5 Death Receptor 5 (DR5) lunacrine->dr5 Binds/Upregulates p53 p53 lunacrine->p53 Activation caspase8 Caspase-8 dr5->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation bax Bax p53->bax Upregulation bcl2 Bcl-2 p53->bcl2 Downregulation mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical Apoptotic Pathway for this compound.

Conclusion

The available evidence strongly suggests that alkaloids from Lunasia amara, including the major constituent this compound, are promising candidates for further investigation as cytotoxic and anti-inflammatory agents. While direct comparative data is currently lacking, the bioactivity of extracts and related alkaloids like lunacridine provides a solid foundation for future research. Elucidation of the precise mechanism of action for this compound and comprehensive comparative studies against other Lunasia amara alkaloids are crucial next steps to fully understand its therapeutic potential. The experimental protocols and hypothetical signaling pathways presented in this guide offer a framework for designing such future investigations.

References

In Vitro Efficacy of Bisbenzylisoquinoline Alkaloids Compared to Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of therapeutic compounds is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. The following table summarizes the IC50 values for the bisbenzylisoquinoline alkaloid Tetrandrine (B1684364) and the commonly used anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel (B517696) across a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and the specific cytotoxicity assay used.

Cell LineCancer TypeTetrandrine (µM)Doxorubicin (µM)Cisplatin (µM)Paclitaxel (µM)
A549 Lung Carcinoma3.04 - 4.66[1][2]>20[3]4.97 - 75.7[4]0.027 (120h exposure)[5]
MCF-7 Breast Adenocarcinoma8.62 - 21.76[6][7]1.1 - 8.3[3][8][9]~10 - 30 (48-72h)0.0035 - 3.5[10]
MDA-MB-231 Breast Adenocarcinoma1.18 - 28.06[6][11][12]0.9 - 6.6[3][8][9][13]~5 - 20 (48-72h)0.0024 - 0.3[10]
HeLa Cervical Cancer~7.0[7]2.9[3]~5 - 20 (48h)[10]0.0025 - 0.0075 (24h)[14]
PC3 Prostate Cancer1.94[12]38.91[15]0.18 - 50.6[16][17]N/A

Experimental Protocols

The determination of cytotoxic activity is paramount in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly employed assays for determining cell viability and calculating IC50 values.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acids in cellular proteins under acidic conditions.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period.

  • Cell Fixation: The medium is discarded, and cells are fixed by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with Tris-base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm on a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the percentage of cell viability versus drug concentration.

Visualizations

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Adhesion 3. Overnight Incubation for Adhesion Seeding->Adhesion Drug_Dilution 4. Prepare Serial Dilutions of Compound Treatment 5. Treat Cells with Compound Drug_Dilution->Treatment Incubation 6. Incubate for 24-72h Treatment->Incubation Reagent_Addition 7. Add Assay Reagent (MTT or SRB) Reaction 8. Incubation for Color Development Reagent_Addition->Reaction Solubilization 9. Solubilize Formazan/Bound Dye Reaction->Solubilization Absorbance 10. Measure Absorbance Calculation 11. Calculate % Viability Absorbance->Calculation IC50 12. Determine IC50 Value Calculation->IC50

Caption: General workflow for an in vitro cytotoxicity assay.

Signaling Pathways Modulated by Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids, such as tetrandrine, have been shown to exert their anticancer effects by modulating multiple signaling pathways that are crucial for cancer cell survival, proliferation, and resistance to therapy.

BBIQ_Signaling_Pathway cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes BBIQ Bisbenzylisoquinoline Alkaloids (e.g., Tetrandrine) PI3K_AKT PI3K/AKT/mTOR Pathway BBIQ->PI3K_AKT Inhibition NFKB NF-κB Pathway BBIQ->NFKB Inhibition Apoptosis Apoptosis Pathway BBIQ->Apoptosis Induction MDR Multidrug Resistance (e.g., P-glycoprotein) BBIQ->MDR Inhibition Proliferation Decreased Cell Proliferation PI3K_AKT->Proliferation Survival Decreased Cell Survival PI3K_AKT->Survival NFKB->Proliferation NFKB->Survival Induced_Apoptosis Increased Apoptosis Apoptosis->Induced_Apoptosis Chemosensitization Increased Chemosensitivity MDR->Chemosensitization

Caption: Signaling pathways affected by bisbenzylisoquinoline alkaloids.

References

The Anti-inflammatory Potential of Furoquinoline Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furoquinoline alkaloids, a class of natural products predominantly found in the Rutaceae family, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comparative overview of the anti-inflammatory properties of several furoquinoline alkaloids, with a focus on their mechanisms of action and supporting experimental data. While this guide aims to include (+)-Lunacrine, a comprehensive search of the scientific literature did not yield specific quantitative data on its anti-inflammatory activity. Therefore, the following comparisons are based on available data for other prominent furoquinoline alkaloids.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of furoquinoline alkaloids is often evaluated by their ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO). The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

A study on quinoline (B57606) alkaloids isolated from the root bark of Dictamnus dasycarpus provides valuable comparative data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[3]

Compound NameFuroquinoline SubclassIC50 for NO Inhibition (µM)[3]
Dasycarine ADimeric Furoquinoline> 40
Dasycarine BFuroquinoline10.3
Dasycarine CFuroquinoline12.8
Dasycarine DFuroquinoline28.4
Dasycarine EFuroquinoline7.8
Preskimmianine (B121219)Furoquinoline3.2
SkimmianineFuroquinoline15.6
γ-FagarineFuroquinoline20.1

Note: Data is extracted from a single study for direct comparability. Lower IC50 values indicate higher potency.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of furoquinoline alkaloids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A central target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation and immunity.[1][4]

Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Several furoquinoline alkaloids have been shown to inhibit the activation of the NF-κB pathway. For instance, preskimmianine has been demonstrated to suppress the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced BV-2 microglial cells, an effect mediated through the inhibition of the NF-κB pathway.[3]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB Proteasome Proteasome IkBa->Proteasome degradation NFkB->IkBa bound by NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Furoquinolines Furoquinolines (e.g., Preskimmianine) Furoquinolines->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription

NF-κB signaling pathway and inhibition by furoquinolines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory effects of furoquinoline alkaloids.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • Murine macrophage cell lines (e.g., RAW 264.7 or BV-2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., furoquinoline alkaloids) for 1-2 hours.

  • Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of cells remains unstimulated as a negative control.

Measurement of Nitric Oxide:

  • After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo dye.

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 540-570 nm).

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

NO_Inhibition_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with Furoquinolines A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance F->G H Calculate % Inhibition and IC50 G->H

Workflow for the Nitric Oxide Inhibition Assay.
NF-κB Nuclear Translocation Assay

This assay determines if a compound can prevent the translocation of the NF-κB protein from the cytoplasm to the nucleus, a key step in its activation.

Cell Culture and Treatment:

  • Cells (e.g., HeLa or RAW 264.7) are grown on coverslips or in specialized imaging plates.

  • Cells are pre-treated with the test compound for a specified period.

  • Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.

Immunofluorescence Staining:

  • After stimulation, the cells are fixed with a solution like paraformaldehyde.

  • The cells are permeabilized to allow antibodies to enter.

  • Cells are incubated with a primary antibody that specifically recognizes the p65 subunit of NF-κB.

  • A secondary antibody, conjugated to a fluorescent dye, is then added to bind to the primary antibody.

  • The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

Microscopy and Analysis:

  • The cells are visualized using a fluorescence microscope.

  • In unstimulated or effectively treated cells, the green fluorescence (from the NF-κB antibody) will be localized in the cytoplasm.

  • In stimulated, untreated cells, the green fluorescence will overlap with the blue nuclear stain, indicating NF-κB translocation.

  • The degree of nuclear translocation can be quantified using image analysis software.

Conclusion

Furoquinoline alkaloids represent a promising class of natural products with significant anti-inflammatory properties. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, makes them attractive candidates for the development of novel anti-inflammatory drugs. While comparative data on a wide range of these compounds, including this compound, is still emerging, the existing evidence strongly supports their therapeutic potential. Further research, including head-to-head comparative studies and in vivo efficacy models, is warranted to fully elucidate the structure-activity relationships and therapeutic applications of this important class of alkaloids.

References

A Comparative Bioactivity Analysis: The Potent Peptide Lunasine Versus the Enigmatic Alkaloid (+)-Lunacrine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the known biological activities of the soy-derived peptide Lunasine (B1675446) and the quinoline (B57606) alkaloid (+)-Lunacrine reveals a stark contrast in the depth of scientific understanding. While Lunasine has been the subject of extensive research, demonstrating significant anticancer, anti-inflammatory, and antioxidant properties, this compound remains a largely uncharacterized compound with limited available bioactivity data.

This guide synthesizes the current scientific knowledge on both molecules, presenting a detailed analysis of Lunasine's mechanisms of action and a summary of the sparse information available for this compound. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these natural compounds.

Lunasine: A Multi-faceted Peptide with Promising Therapeutic Potential

Lunasine is a 43-amino acid peptide originally isolated from soybean, with subsequent identification in other grains like barley and wheat.[1] Its diverse biological activities have positioned it as a significant agent in the field of cancer chemoprevention and as a potential therapeutic for inflammatory conditions.

Anticancer Bioactivity of Lunasine

Lunasine exhibits potent anticancer effects across a range of cancer types through multiple mechanisms of action. A key feature of its anticancer activity is its ability to selectively induce apoptosis in cells undergoing transformation while not affecting normal, healthy cells.[2]

Mechanisms of Anticancer Action:

  • Histone Acetylation Inhibition: Lunasine's primary epigenetic mechanism involves the inhibition of histone acetyltransferases (HATs).[3][4] By binding to deacetylated core histones, it disrupts the histone acetylation-deacetylation dynamics, leading to cell cycle arrest and apoptosis in cancerous cells.[2][4]

  • Modulation of Signaling Pathways: Lunasine has been shown to interfere with key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][5] These include:

    • NF-κB Pathway: Lunasine inhibits the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[1][5]

    • PI3K/Akt Pathway: This pathway, often hyperactivated in cancer, is downregulated by Lunasine, leading to decreased cell proliferation and survival.[5]

    • Ras/MEK/ERK Pathway: Lunasine can antagonize integrin-mediated signaling, which in turn inhibits the Ras/MEK/ERK pathway involved in cell growth and differentiation.[5]

  • Induction of Apoptosis and Cell Cycle Arrest: By modulating the expression of key regulatory proteins, Lunasine can induce cell cycle arrest, typically at the G1/S or G2 phase, and trigger programmed cell death (apoptosis) in cancer cells.[4][5]

Quantitative Data on Lunasine's Anticancer Activity
Cancer Cell LineBioactivityEffective Concentration/IC50Reference
Leukemia (L1210)Inhibition of cell proliferation, induction of apoptosisNot specified[3]
Breast (MDA-MB-231)Reduction in cyclin D1/D3 expression, downregulation of PKBα and AP-1, inhibition of cell proliferation, induction of apoptosisNot specified[3]
Colon CancerInhibition of metastasisNot specified[4]
Melanoma (A-375)Decreased cell viabilityMore effective than oleuropein (B1677263) (800 μM for ~50% inhibition)[6]
Anti-inflammatory and Antioxidant Bioactivity of Lunasine

Chronic inflammation and oxidative stress are key contributors to the development of various chronic diseases, including cancer. Lunasine has demonstrated significant anti-inflammatory and antioxidant properties.

Mechanisms of Anti-inflammatory and Antioxidant Action:

  • Inhibition of Pro-inflammatory Cytokines: Lunasine can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2).[3][7]

  • NF-κB Pathway Inhibition: As mentioned in its anticancer role, the inhibition of the NF-κB pathway is a central mechanism for Lunasine's anti-inflammatory effects.[1][8]

  • Reduction of Reactive Oxygen Species (ROS): Lunasine acts as an antioxidant by scavenging free radicals and reducing the production of reactive oxygen species, thereby protecting cells from oxidative damage.[3][7]

Quantitative Data on Lunasine's Anti-inflammatory Activity in RAW 264.7 Macrophages
Pro-inflammatory MarkerIC50Reference
Interleukin-6 (IL-6) production2 µM[8]
Interleukin-1β (IL-1β) production13 µM[8]
NF-κB transactivation21 µM[8]
Cyclooxygenase-2 (COX-2) expression25 µM[8]
Nitric oxide (NO) production28 µM[8]
Inducible nitric oxide synthase (iNOS) expression37 µM[8]
Prostaglandin E2 (PGE2) production41 µM[8]
p65 nuclear translocation48 µM[8]
p50 nuclear translocation77 µM[8]

This compound: An Alkaloid Shrouded in Mystery

In stark contrast to the wealth of data on Lunasine, scientific literature on the specific bioactivity of this compound is exceptionally limited. This compound is a quinoline alkaloid isolated from the plant Lunasia amara.[9]

Lunasia amara, a shrub found in Southeast Asia and Australia, has been used in traditional medicine to treat various ailments, including stomach pain, snake bites, and hypertension.[3] Extracts of the plant have been reported to possess CNS, antimicrobial, and cytotoxic activities, which are generally attributed to its quinoline alkaloid content.[3]

One study anecdotally mentions that "Lunacrine and lunasine affect the strength of muscles in response to stimulation," however, this claim is not substantiated with experimental data.[5] Another related compound, lunacridine, also found in Lunasia amara, has been identified as a DNA intercalating topoisomerase II inhibitor, suggesting a potential, though unconfirmed, anticancer mechanism for related alkaloids.[2]

Due to the absence of published experimental data on the specific anticancer, anti-inflammatory, or antioxidant properties of this compound, a direct quantitative comparison with Lunasine is not feasible at this time.

Experimental Protocols

Detailed experimental protocols for assessing the bioactivity of compounds like Lunasine are crucial for reproducible research. Below are generalized methodologies for key assays mentioned in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Lunasine) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

NF-κB Activation Assay (Reporter Gene Assay)
  • Cell Transfection: Transfect cells with a reporter plasmid containing the NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment and Stimulation: Pre-treat the transfected cells with the test compound for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells to release the cellular components, including the reporter protein.

  • Luciferase Assay: Add the appropriate substrate for the luciferase enzyme and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and compare the activity in treated versus untreated cells.

Visualizing Molecular Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Lunasine_Anticancer_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus Lunasine Lunasine Integrin Integrin Receptors Lunasine->Integrin antagonizes NFkB NF-κB Pathway Lunasine->NFkB inhibits HATs Histone Acetyltransferases (HATs) Lunasine->HATs inhibits Lunasine_n Lunasine Ras Ras/MEK/ERK Pathway Integrin->Ras PI3K PI3K/Akt Pathway Integrin->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation Apoptosis Apoptosis Ras->Apoptosis PI3K->Proliferation PI3K->Apoptosis NFkB->Proliferation NFkB->Apoptosis Histones Deacetylated Histones HATs->Apoptosis Lunasine_n->HATs

Caption: Lunasine's multifaceted anticancer signaling pathways.

Bioactivity_Assay_Workflow cluster_assays Bioactivity Assays start Start: Cell Culture treatment Treatment with This compound or Lunasine start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine Measurement) incubation->anti_inflammatory antioxidant Antioxidant Assay (e.g., ROS Measurement) incubation->antioxidant data_analysis Data Analysis (e.g., IC50 determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis end End: Comparative Results data_analysis->end

Caption: General workflow for comparative bioactivity assessment.

Conclusion

The comparative analysis between this compound and Lunasine is currently one-sided due to a significant disparity in the available scientific research. Lunasine has been extensively studied and demonstrates a wide range of promising bioactivities, particularly in the realms of cancer and inflammation, with well-defined mechanisms of action. In contrast, this compound remains a frontier for scientific exploration. While its origin from a medicinally used plant suggests potential biological effects, dedicated studies are required to isolate, characterize, and evaluate its specific bioactivities. Future research into this compound is necessary to unlock its potential therapeutic value and enable a true comparative analysis with well-characterized compounds like Lunasine.

References

Validating the Mechanism of Action of (+)-Lunacrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of (+)-Lunacrine, a furoquinoline alkaloid isolated from the plant Lunasia amara. Due to the limited availability of direct quantitative data for this compound, this guide draws upon data from the closely related alkaloid, lunacridine (B1216684), also found in Lunasia amara, as well as other relevant furoquinoline alkaloids and extracts. The information presented herein aims to provide a foundational understanding for researchers investigating the therapeutic potential of this class of compounds.

Putative Mechanism of Action: Topoisomerase II Inhibition

A primary hypothesized mechanism of action for this compound is the inhibition of topoisomerase II, an essential enzyme in DNA replication and cell division. This is based on studies of lunacridine, which has demonstrated potent inhibitory activity against human topoisomerase II.[1][2] DNA topoisomerase inhibitors are an important class of anticancer drugs.[3][4][5][6]

The following table summarizes the inhibitory concentration (IC50) of lunacridine against human topoisomerase II. For comparison, data for etoposide (B1684455), a well-established clinical topoisomerase II inhibitor, is included.

CompoundTargetIC50 (µM)Reference
LunacridineHuman Topoisomerase IIα< 5[1][2]
EtoposideHuman Topoisomerase II~50-60

Note: Data for etoposide is provided as a general reference and can vary depending on the specific assay conditions.

Potential Anti-Inflammatory Activity

Extracts of Lunasia amara, which contains this compound, have shown anti-inflammatory properties. The mechanism is suggested to involve the inhibition of pro-inflammatory cytokines.[7] A common mechanism for anti-inflammatory action is the inhibition of the cyclooxygenase (COX) enzymes by Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).[8][9][10] While direct COX inhibition by this compound has not been reported, the observed reduction in inflammatory markers suggests a potential role in modulating inflammatory pathways.

The following table presents data on the anti-inflammatory effects of an ethanolic extract of Lunasia amara wood in a mouse model of rheumatoid arthritis, compared to the NSAID diclofenac.

TreatmentParameterReduction vs. ControlAnimal ModelReference
Lunasia amara Extract (50, 100, 250 mg/kg BW)TNF-α levelSignificant (p<0.05)CFA-induced arthritis in mice[7]
Lunasia amara Extract (50, 100, 250 mg/kg BW)IL-6 levelSignificant (p<0.05)CFA-induced arthritis in mice[7]
Diclofenac Sodium (2 mg/kg BW)TNF-α levelSignificant (p<0.05)CFA-induced arthritis in mice[7]
Diclofenac Sodium (2 mg/kg BW)IL-6 levelSignificant (p<0.05)CFA-induced arthritis in mice[7]
Cytotoxic Activity of Furoquinoline Alkaloids

Several furoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines. This activity is likely linked to their ability to inhibit topoisomerase II and induce apoptosis. The following table provides a comparative view of the potency of different furoquinoline alkaloids.

AlkaloidCancer Cell LineIC50 (µM)Reference
DictamnineHeLa (Cervical Cancer)12.6[11]
SkimmianineHeLa (Cervical Cancer)< 50.0[11]
γ-FagarineHeLa (Cervical Cancer)< 50.0[11]
LunacridineHeLa (Cervical Cancer)low micromolar range[2]
LunacridineH226 (Lung Cancer)low micromolar range[2]

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay is used to determine the inhibitory effect of a compound on the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase IIα

  • Concatemerized kinetoplast DNA (kDNA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Agarose (B213101) gel

  • Gel loading buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing reaction buffer, kDNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding human topoisomerase IIα to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Add gel loading buffer to each sample and load onto an agarose gel.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of decatenated DNA (monomers) and an increase in the amount of catenated DNA that remains at the origin.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, H226)

  • Cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the inhibition of the NF-κB signaling pathway using a cell line that contains an NF-κB-responsive reporter gene (e.g., luciferase).

Materials:

  • A suitable cell line with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc)

  • Cell culture medium

  • Inducing agent (e.g., TNF-α)

  • Test compound (e.g., this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cell line in 96-well plates.

  • Pre-treat the cells with different concentrations of the test compound for a specified time.

  • Stimulate the cells with an inducing agent like TNF-α to activate the NF-κB pathway.

  • Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

Visualizations

Topoisomerase_II_Inhibition cluster_DNA DNA Replication/Transcription cluster_TopoII Topoisomerase II Action Supercoiled_DNA Supercoiled DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II binds Relaxed_DNA Relaxed DNA Cleavage_Complex Cleavable Complex (DNA-Topo II) Topo_II->Cleavage_Complex induces double-strand break Religation Religation Cleavage_Complex->Religation proceeds to Apoptosis Apoptosis Cleavage_Complex->Apoptosis DNA Damage -> Apoptosis Religation->Relaxed_DNA results in Religation->Apoptosis Lunacrine This compound Lunacrine->Cleavage_Complex stabilizes

Caption: Proposed mechanism of this compound as a topoisomerase II inhibitor.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Pathogens) Cell_Activation Macrophage/Immune Cell Activation Inflammatory_Stimulus->Cell_Activation NF_kB_Activation NF-κB Pathway Activation Cell_Activation->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB_Activation->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Lunacrine_Extract Lunasia amara Extract (contains this compound) Lunacrine_Extract->Cytokine_Production inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_comparison Comparative Analysis Compound This compound / Analogs Topo_Assay Topoisomerase II Decatenation Assay Compound->Topo_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) on Cancer Cell Lines Compound->Cytotoxicity_Assay AntiInflammatory_Assay Anti-inflammatory Assay (e.g., NF-κB Reporter) Compound->AntiInflammatory_Assay IC50 Determine IC50 values Topo_Assay->IC50 Cytotoxicity_Assay->IC50 AntiInflammatory_Assay->IC50 Compare Compare potencies with known inhibitors/drugs IC50->Compare

References

A Cross-Study Comparative Analysis of Quinacrine's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Quinacrine, a repurposed antimalarial drug, with alternative therapies in the contexts of Non-Small Cell Lung Cancer (NSCLC) and Ulcerative Colitis (UC). The information is supported by experimental data from various studies to aid in research and development efforts.

Non-Small Cell Lung Cancer (NSCLC)

Quinacrine has demonstrated significant anti-cancer effects in various cancer types, including NSCLC. Its mechanism of action is multifaceted, involving the inhibition of the FACT (facilitates chromatin transcription) complex, suppression of NF-κB signaling, and activation of the p53 tumor suppressor pathway.[1][2][3] These actions can lead to cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data Summary: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quinacrine and standard-of-care chemotherapeutic agents in various NSCLC cell lines. Lower IC50 values indicate greater potency.

Cell LineDrugIC50 (µM)Reference
SGC-7901 (Gastric Cancer)Quinacrine16.18 (mean)[2]
A549 (wtEGFR)Erlotinib (B232)~23[4]
H1299 (EGFR WT)Erlotinib65[5]
PC9 (Exon19 del)Erlotinib0.7[5]
A549Cisplatin (B142131)3.8 (Ad-LacZ treated)[6]
A549Cisplatin2.2 (Ad-Fhit treated)[6]
CR-A549 (Cisplatin-Resistant)CisplatinIncreased 9.8-fold vs. A549[7]
CR-PC9 (Cisplatin-Resistant)CisplatinIncreased 12.4-fold vs. PC9[7]

Note: IC50 values can vary depending on experimental conditions.

Quantitative Data Summary: In Vivo Efficacy

Studies in mouse xenograft models of NSCLC have shown that Quinacrine, particularly in combination with other agents, can significantly inhibit tumor growth.

Mouse ModelTreatmentEffect on Tumor GrowthReference
A549 XenograftErlotinib + QuinacrineSignificantly slowed tumor growth compared to vehicle control or Quinacrine alone.[1]
K-ras LSL-G12D /p53 LSL-R270HErlotinib (75 mg/kg)Reduced tumor burden to 81% of pre-dosing levels.[8]
K-ras LSL-G12D /p53 LSL-R270HErlotinib (150 mg/kg)Reduced tumor burden to 94% of pre-dosing levels.[8]
H526 SCLC XenograftCisplatin (3.0 mg/kg)Inhibited tumor growth in non-pretreated controls.[9][10]
H526 SCLC XenograftCisplatin (1.5 mg/kg pretreatment) + Cisplatin (3.0 mg/kg)Induced resistance to the higher dose of cisplatin.[9][10]

Ulcerative Colitis (UC)

Quinacrine has shown promise in preclinical models of Ulcerative Colitis, an inflammatory bowel disease. Its anti-inflammatory effects are attributed to the suppression of pro-inflammatory mediators.

Quantitative Data Summary: In Vivo Efficacy

Histological scoring of colon tissue from mouse models of colitis is a key indicator of inflammation severity. A lower score indicates less inflammation.

Mouse ModelTreatmentHistological Score (Mean ± SE)Reference
DSS-induced ColitisMesalazineLower than DSS group, but higher than control.[11]
DSS-induced ColitisDSS onlyHigher scores indicating significant inflammation.[11]

Experimental Protocols

Cell Viability Assay (MTT Assay for NSCLC)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

  • Cell Seeding: Plate NSCLC cells (e.g., A549, H1975) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., Quinacrine, Erlotinib, Cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

NSCLC Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of drugs.[1][9]

  • Cell Implantation: Subcutaneously inject NSCLC cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 200 mm³).

  • Treatment: Administer the test compounds (e.g., Quinacrine, Erlotinib) or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This is a widely used and reproducible model for inducing acute and chronic colitis in mice.[15][16][17][18][19]

  • Induction of Colitis: Administer DSS (typically 1-5% w/v) in the drinking water of mice for a defined period (e.g., 5-7 days for acute colitis).

  • Treatment: Administer the test compound (e.g., Quinacrine, Mesalamine) or vehicle control to the mice, often starting before or concurrently with DSS administration.

  • Monitoring: Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is often calculated based on these parameters.

  • Histological Analysis: At the end of the experiment, collect colon tissue for histological examination. Tissues are typically stained with Hematoxylin and Eosin (H&E).

  • Scoring: Evaluate the histology slides for features of inflammation, such as loss of crypt architecture, inflammatory cell infiltration, and ulceration, using a standardized scoring system (e.g., Geboes score, Histological Activity Index).[20][21][22]

Signaling Pathway and Workflow Diagrams

Quinacrine's Mechanism of Action in Cancer

Quinacrine exerts its anti-cancer effects through multiple pathways. A key mechanism involves the simultaneous suppression of the pro-survival NF-κB pathway and the activation of the pro-apoptotic p53 pathway.[3]

Quinacrine_Cancer_Pathway Quinacrine Quinacrine NFkB NF-κB Quinacrine->NFkB Inhibits p53 p53 Quinacrine->p53 Activates Survival Cell Survival / Proliferation NFkB->Survival Promotes Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Induces In_Vitro_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis CellCulture Cell Line Culture (e.g., A549) Treatment Cell Treatment CellCulture->Treatment DrugPrep Drug Preparation (Serial Dilutions) DrugPrep->Treatment Incubation Incubation (24-72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis

References

Safety Operating Guide

Proper Disposal of (+)-Lunacrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(+)-Lunacrine is a quinoline (B57606) alkaloid naturally found in Lunasia amara.[1] It is recognized for its cytotoxic, antibacterial, and antifungal properties.[1] Due to its cytotoxic nature, this compound and any materials contaminated with it must be handled and disposed of as hazardous waste to ensure the safety of laboratory personnel and to prevent environmental contamination.

Key Properties of this compound

A summary of the known chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₆H₁₉NO₃[2]
Molar Mass 273.33 g/mol [2]
CAS Number 82-40-6[2]
Known Biological Activity Cytotoxic, antibacterial, antifungal[1]

General Disposal Procedures

All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in regular trash or down the drain.

Step 1: Waste Segregation and Collection

Proper segregation of hazardous waste is crucial to ensure safe handling and disposal.

  • Solid Waste:

    • Collect unused or expired pure this compound, contaminated weighing papers, and any disposable labware with visible solid residue in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a shatter-resistant, leak-proof container. Secondary containment should be used to prevent spills.

  • Contaminated Lab Supplies:

    • Dispose of items such as gloves, pipette tips, and bench paper that have come into contact with this compound in a designated hazardous waste bag. These should be double-bagged for safety.

Step 2: Labeling and Storage

All hazardous waste containers must be properly labeled and stored.

  • Labeling:

    • Affix a "Hazardous Waste" label to each container.

    • The label must include the full chemical name: "this compound".

    • Indicate the primary hazard, such as "Toxic" or "Cytotoxic".

    • Note the date when the waste was first added to the container.

    • Include the name and contact information of the responsible researcher or laboratory.

  • Storage:

    • Store all this compound waste in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to treat or dispose of this waste on your own.

Experimental Protocols

Detailed experimental protocols for the neutralization or deactivation of this compound are not available in the reviewed literature. Therefore, all disposal must be handled by a professional hazardous waste management service.

Spill Management

In the event of a this compound spill, immediate action is required to contain the material and protect personnel.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): Before cleaning the spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if there is a risk of aerosolization, respiratory protection may be necessary.

  • Contain and Clean:

    • For small liquid spills, cover with an absorbent material designed for chemical spills.

    • For small solid spills, carefully cover with a damp paper towel to avoid raising dust.

    • Gently sweep the absorbed or contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory decontaminant or a 10% bleach solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

G A Identify this compound Waste (Solid, Liquid, Contaminated Supplies) B Segregate Waste into Designated Containers A->B Segregate C Label Containers with 'Hazardous Waste' & Contents B->C Label D Store in Secure Hazardous Waste Area C->D Store E Contact EHS or Licensed Waste Disposal Company D->E Schedule Pickup F Professional Waste Pickup and Disposal E->F Dispose

Caption: General workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling (+)-Lunacrine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety procedures and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of (+)-Lunacrine. Adherence to these protocols is critical for ensuring personal safety and mitigating potential laboratory hazards.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds is the consistent and correct use of appropriate Personal Protective Equipment. The required PPE for handling this compound is detailed below and should be strictly followed.

PPE ComponentSpecificationRecommended Use
Hand Protection Chemically resistant nitrile gloves (double-gloving recommended).Required for all handling activities, including preparation, administration, and disposal.
Body Protection Disposable, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.Required when there is any potential for skin contact or contamination of clothing.
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Required for all handling activities to protect against splashes and airborne particles.[1][2]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or higher.Required when handling powders, generating aerosols, or working in areas with inadequate ventilation.[1][3]

Operational Plan: Handling and Experimental Procedures

All work with this compound must be performed in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize exposure.[3]

Step 1: Preparation

  • Designate a Work Area: Clearly mark the designated handling area. Ensure it is clean and uncluttered.

  • Assemble Materials: Before starting, gather all necessary equipment, including PPE, weighing instruments, solvents, and clearly labeled waste containers.[1]

  • Don PPE: Put on all required PPE in the correct order (e.g., gown, inner gloves, respiratory protection, eye protection, outer gloves).[3]

Step 2: Weighing and Transfer of Solid this compound

  • Handle solid compounds with care to minimize the generation of dust.

  • Use a spatula for all transfers.

  • If possible, perform weighing and transfers within a containment system like a glove box.[1]

Step 3: Working with this compound in Solution

  • Employ careful techniques to avoid splashes and the formation of aerosols.

  • Use appropriate glassware and calibrated pipettes for liquid transfers.

Step 4: Post-Handling and Decontamination

  • Decontaminate: Thoroughly clean all equipment and the work area after use with an appropriate solvent.

  • Remove PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then eye protection.[1]

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[1]

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure.

Step 1: Immediate Response

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or generates significant dust or aerosols, evacuate the immediate area.

  • Restrict Access: Secure the area to prevent further contamination.[3]

Step 2: Spill Cleanup Procedure (for minor spills)

  • Assemble Spill Kit: Obtain a chemical spill kit.

  • Don PPE: Put on two pairs of chemically resistant gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.[3]

  • Containment:

    • Liquids: Cover the spill with an absorbent pad, working from the outside in.

    • Solids: Gently cover the spill with a damp absorbent pad to prevent the powder from becoming airborne.[3]

  • Cleanup: Carefully clean the area, and decontaminate with an appropriate solvent.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Segregation: All contaminated materials (e.g., solid waste, solutions, used PPE) must be collected in a clearly labeled, sealed hazardous waste container.[1]

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not pour this compound waste down the drain.[1][4]

Diagrams

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and Prepare Work Area gather_materials Assemble All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Solid don_ppe->weigh_transfer Enter Handling Phase solution_work Work with Solutions don_ppe->solution_work Enter Handling Phase decontaminate Decontaminate Equipment and Work Area weigh_transfer->decontaminate solution_work->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Disposal_Plan Waste Disposal Plan for this compound start Waste Generation (Contaminated PPE, glassware, solutions) segregate Segregate into Labeled Hazardous Waste Container start->segregate store Store Securely in a Designated Area segregate->store dispose Dispose via Institutional EHS Professionals store->dispose end Regulatory Compliance Achieved dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Lunacrine
Reactant of Route 2
Reactant of Route 2
(+)-Lunacrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.